molecular formula C12H25NO7 B1664903 Amino-PEG5-CH2CO2H

Amino-PEG5-CH2CO2H

Cat. No.: B1664903
M. Wt: 295.33 g/mol
InChI Key: ZQGSSZVORHCAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG5-CH2CO2H is a heterobifunctional polyethylene glycol (PEG) linker that is highly valuable in bioconjugation and pharmaceutical research. This compound features a primary amine group at one terminus and a carboxylic acid group at the other, separated by a pentraethylene glycol (PEG5) spacer . The hydrophilic PEG spacer significantly increases solubility in aqueous media, which is beneficial for reactions in physiological buffers . The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones, aldehydes) . Conversely, the terminal carboxylic acid can be activated with reagents such as EDC or HATU to form stable amide bonds with primary amine groups . This dual reactivity allows researchers to create a stable bridge between two different molecules, such as a drug and a targeting antibody. The primary applications of this compound are in the development of complex molecular constructs like antibody-drug conjugates (ADCs), as well as in drug delivery methods, drug-release systems, and nanotechnology . By improving solubility and providing a flexible linker, it aids in the creation of more effective and stable therapeutic and diagnostic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGSSZVORHCAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG5-CH2CO2H: Properties, Applications, and Protocols for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Amino-PEG5-CH2CO2H, a heterobifunctional polyethylene glycol (PEG) linker. Intended for researchers, scientists, and drug development professionals, this document delves into the core properties, diverse applications, and detailed experimental protocols related to this versatile molecule. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for effective implementation in the laboratory.

Introduction: The Versatility of a Heterobifunctional PEG Linker

This compound is a discrete PEG derivative that possesses two distinct functional groups at its termini: a primary amine (-NH2) and a carboxylic acid (-CH2CO2H), separated by a five-unit polyethylene glycol chain.[1][2] This unique architecture makes it an invaluable tool in bioconjugation and drug delivery. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the conjugated molecules, a critical attribute for in vivo applications.[3][4] By creating a hydrophilic shield, PEGylation can reduce non-specific protein adsorption (opsonization), minimize clearance by the immune system, and prolong the systemic circulation time of therapeutic agents.[3][5]

The true utility of this compound lies in its heterobifunctionality. The terminal amine and carboxylic acid groups allow for the sequential and controlled conjugation of two different molecules, providing precise control over the final construct's architecture.[3] This capability is paramount in the development of complex biomolecules such as antibody-drug conjugates (ADCs), targeted nanoparticles, and various bioconjugates for research and therapeutic purposes.[4][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid[7]
Synonyms H2N-PEG5-CH2COOH, Amino-PEG5-acetic acid[7][8]
CAS Number 141282-35-1[1][2][8]
Molecular Formula C12H25NO7[1][7]
Molecular Weight 295.33 g/mol [7][8]
Purity Typically ≥95% - >98%[1][9][10]
Appearance White solid or colorless liquid[8][11]
Solubility Soluble in water, DMSO, DMF[11]
Storage Conditions Store at -20°C, protect from light[1][2][10][12]

Core Applications and Methodologies

The dual reactivity of this compound opens up a wide array of applications in biomedical research and drug development. This section will explore some of the key applications and provide detailed protocols for their implementation.

Surface Modification of Nanoparticles

PEGylation is a widely adopted strategy to improve the in vivo performance of nanoparticles by enhancing their stability and prolonging circulation time.[3][13] this compound is an excellent candidate for this purpose, allowing for the creation of a biocompatible surface with a terminal functional group available for further modification.

The choice of a two-step conjugation process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is deliberate. EDC activates the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable in aqueous solutions. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine of this compound to form a stable amide bond.[3][14] This two-step process increases the efficiency of the conjugation reaction and minimizes side reactions.

This protocol outlines the covalent attachment of this compound to a surface presenting carboxylic acid functional groups.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)

  • Coupling Buffer: PBS (Phosphate-buffered saline, 0.1 M, pH 7.2-7.4)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., centrifugation, dialysis)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.[15] Sonicate the suspension to ensure homogeneity.[5]

  • Carboxyl Group Activation: Add a 2-5 fold molar excess of EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension.[15] Incubate for 15-30 minutes at room temperature with gentle stirring.[5][15]

  • PEGylation: Centrifuge the activated nanoparticles and resuspend the pellet in the Coupling Buffer.[15] Immediately add a 10-50 fold molar excess of this compound solution to the activated nanoparticle suspension.[15]

  • Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[15]

  • Quenching: Add the Quenching Solution to stop the reaction by reacting with any remaining activated carboxyl groups.

  • Purification: Remove unreacted PEG linker and coupling reagents by repeated centrifugation and resuspension in a suitable buffer, or by dialysis.[5][15]

  • Characterization: Characterize the modified nanoparticles for their hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[5]

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Activation cluster_2 Step 3: PEGylation cluster_3 Step 4: Reaction cluster_4 Step 5: Quenching & Purification NP_prep Disperse Carboxylated Nanoparticles in Activation Buffer activation Add EDC and NHS (15-30 min, RT) NP_prep->activation pegylation Add this compound in Coupling Buffer activation->pegylation reaction Incubate (2-4h RT or O/N 4°C) pegylation->reaction quenching Add Quenching Solution reaction->quenching purification Purify by Centrifugation or Dialysis quenching->purification

Caption: Workflow for Nanoparticle Surface Modification.

Bioconjugation and Antibody-Drug Conjugate (ADC) Development

This compound is a valuable linker for conjugating biomolecules, such as proteins, peptides, and antibodies.[16][17] In the context of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload, influencing the ADC's stability, solubility, and overall efficacy.[4][14][18]

The reaction between an NHS ester and a primary amine is highly efficient under physiological to slightly alkaline conditions (pH 7.2-9).[17][19] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond.[19] It is crucial to use an amine-free buffer, such as PBS, as buffers containing primary amines (e.g., Tris or glycine) will compete with the intended reaction.[20][21]

This protocol describes the conjugation of a molecule activated with an NHS ester to the primary amine of this compound, which would have been previously conjugated to another molecule through its carboxyl group.

Materials:

  • This compound-conjugated molecule

  • NHS ester-activated molecule (e.g., a fluorescent dye, a small molecule drug)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5[19]

  • Anhydrous DMF or DMSO

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Reagent Preparation: Dissolve the this compound-conjugated molecule in the Reaction Buffer.

  • NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[19]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the this compound-conjugated molecule solution.[19]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light if using a light-sensitive molecule.[19]

  • Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for an additional 30 minutes at room temperature.[19]

  • Purification: Purify the conjugate to remove unreacted reagents and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.

G cluster_0 Nucleophilic Attack cluster_1 Stable Amide Bond Formation Molecule-PEG-NH2 Molecule-PEG-NH₂ R-CO-NHS R-CO-NHS Molecule-PEG-NH2->R-CO-NHS attacks Conjugate Molecule-PEG-NH-CO-R R-CO-NHS->Conjugate NHS NHS (byproduct) R-CO-NHS->NHS

Caption: Amine-NHS Ester Conjugation Reaction.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

  • Storage: The compound should be stored at -20°C and protected from light.[1][2][10][12] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[12]

  • Handling: Many PEG reagents are viscous oils or low-melting solids that can be difficult to weigh accurately.[11] It is recommended to create a stock solution by dissolving the compound in a suitable solvent like water, DMSO, or DMF.[11] Before opening the vial, it should be equilibrated to room temperature to avoid moisture condensation.[20]

Conclusion

This compound is a highly versatile heterobifunctional linker that offers significant advantages in the fields of bioconjugation, drug delivery, and nanotechnology. Its defined length, hydrophilicity, and dual reactivity provide researchers with precise control over the design and synthesis of complex biomolecular constructs. By understanding its fundamental properties and applying the detailed protocols provided in this guide, scientists and drug development professionals can effectively leverage this compound to advance their research and develop innovative therapeutic and diagnostic agents.

References

  • This compound. CD Bioparticles. [Link]

  • This compound | C12H25NO7 | CID 21252464. PubChem. [Link]

  • Amino-PEG5-acetic acid. Chem-Impex. [Link]

  • This compound,NH2-PEG5-CH2COOH. Shaanxi new research bomei biological technology co., LTD. [Link]

  • Process for synthesizing peptides by using a PEG polymer support.
  • Protocol for PEG NHS Reagents. AxisPharm. [Link]

  • Novel reactive PEG for amino group conjugation. RSC Publishing. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. [Link]

  • Amino Acid Functionalized Inorganic Nanoparticles as Cutting-Edge Therapeutic and Diagnostic Agents. PubMed. [Link]

  • Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. Springer. [Link]

Sources

Amino-PEG5-CH2CO2H structure and chemical formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Amino-PEG5-CH2CO2H: Structure, Properties, and Applications in Bioconjugation

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the structure, properties, and practical application of this compound. We will move beyond simple data recitation to explore the causal relationships behind its utility and provide robust, field-proven protocols for its successful implementation in your research.

Introduction: The Strategic Role of Heterobifunctional PEG Linkers

In the landscape of advanced therapeutics and diagnostics—from Antibody-Drug Conjugates (ADCs) to targeted nanoparticle systems—the linker molecule is not merely a connector but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the final construct. Polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to enhance hydrophilicity, improve biocompatibility, and reduce the immunogenicity of conjugated molecules.[1]

Among these, heterobifunctional PEG linkers, which possess two distinct reactive termini, offer precise, controlled, and sequential conjugation capabilities. This compound (also known as Amino-PEG5-acetic acid) is a prime example of such a linker, providing a versatile platform for covalently linking biomolecules. Its structure features a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, separated by a discrete, five-unit PEG chain.[2][3] This defined length is crucial for maintaining specific spatial orientation between conjugated partners, a factor that can be decisive for biological activity.

Core Properties of this compound

A thorough understanding of the molecule's fundamental characteristics is the bedrock of successful application.

Chemical Structure and Formula

The IUPAC name for this linker is 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid.[4] Its structure consists of a flexible hydrophilic chain of five ethylene glycol units, capped by two different functional groups, making it a heterobifunctional linker.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound, which is essential for calculating molar quantities and understanding its behavior in solution.

PropertyValueSource(s)
Chemical Formula C₁₂H₂₅NO₇[3][4][5][6][7][8]
Molecular Weight 295.33 g/mol [4][5][6]
CAS Number 141282-35-1[3][5][6][7]
Appearance White to off-white solid or oilVendor Data
Solubility Aqueous buffers, DMF, DMSO[9]
Purity Typically ≥95%[7]
Topological Polar Surface Area (TPSA) 109 Ų[4][10]
logP -0.8873[10]

The Chemistry of Application: A Dual-Functionality Approach

The power of this compound lies in the orthogonal reactivity of its terminal groups. The primary amine can react with activated esters (like NHS esters), carbonyls, and carboxylic acids, while the terminal carboxylic acid can be activated to react with other primary amines.[2][3] This allows for a two-step, controlled conjugation strategy.

The most common and robust application involves the activation of the carboxylic acid using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[11]

Mechanism of EDC/NHS Activation:

  • Activation: EDC reacts with the carboxylic acid group of the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization: In the presence of NHS, this intermediate is immediately converted into a more stable, amine-reactive NHS ester. This is a crucial step; the NHS ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, which significantly improves the yield of the subsequent conjugation reaction.

  • Conjugation: The NHS ester reacts efficiently with primary amines (e.g., the side chain of a lysine residue on a protein) to form a stable, covalent amide bond.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation PEG_COOH Amino-PEG-COOH Intermediate O-acylisourea (unstable) PEG_COOH->Intermediate +EDC EDC EDC PEG_NHS Amino-PEG-NHS Ester (amine-reactive) Intermediate->PEG_NHS +NHS Hydrolysis Inactive Urea Byproduct Intermediate->Hydrolysis Hydrolysis (Side Reaction) NHS NHS / Sulfo-NHS Conjugate Protein-NH-CO-PEG-NH₂ (Stable Amide Bond) PEG_NHS->Conjugate + Protein-NH₂ (pH 7.2-8.5) Protein_NH2 Protein-NH₂ (e.g., Lysine) Protein_NH2->Conjugate

Caption: EDC/NHS reaction mechanism for carboxyl activation and conjugation.

Experimental Protocol: Conjugation of this compound to a Protein

This protocol details a self-validating system for conjugating the amine terminus of the linker to a protein's carboxylic acids (e.g., aspartic acid, glutamic acid, or C-terminus). This orientation is often chosen when lysine residues on the protein need to be preserved for other modifications or are critical for biological activity.

Principle

The protein's carboxyl groups are first activated using EDC and Sulfo-NHS in a buffer free of extraneous amines and carboxyls (e.g., MES buffer). The amine-containing PEG linker is then added to form a stable amide bond. Each step includes quality control checkpoints.

Materials and Reagents
  • Protein: e.g., Bovine Serum Albumin (BSA) at 10 mg/mL in Activation Buffer.

  • This compound: 100 mM stock solution in anhydrous DMSO.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Causality: MES is a non-amine, non-carboxyl buffer, preventing interference with the EDC reaction, which is most efficient at a slightly acidic pH.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Freshly prepared 100 mM solution in ultrapure water.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Freshly prepared 100 mM solution in ultrapure water. Causality: Sulfo-NHS is used to enhance the stability of the active ester in an aqueous environment and increase its water solubility.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5. Causality: Tris contains a primary amine that will quench any unreacted NHS esters, terminating the reaction.

  • Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes (10K MWCO).

Step-by-Step Methodology

G start Start: Protein in Activation Buffer (pH 6.0) activate 1. Activate Protein-COOH Add EDC & Sulfo-NHS (20-fold molar excess over protein) Incubate 15 min @ RT start->activate add_linker 2. Add Linker Add this compound (50-fold molar excess over protein) activate->add_linker conjugate 3. Conjugation Reaction Incubate 2 hours @ RT add_linker->conjugate quench 4. Quench Reaction Add Tris buffer to 50 mM final conc. Incubate 15 min @ RT conjugate->quench purify 5. Purify Conjugate Size-Exclusion Chromatography or Dialysis quench->purify characterize 6. Characterize Final Product SDS-PAGE, Mass Spec, HPLC purify->characterize end End: Purified Protein-PEG Conjugate characterize->end

Caption: Experimental workflow for protein-PEG conjugation.

  • Protein Preparation: Prepare 1 mL of a 10 mg/mL protein solution in Activation Buffer.

  • Activation of Protein Carboxyl Groups:

    • Add a 20-fold molar excess of freshly prepared EDC solution to the protein solution. Mix gently.

    • Immediately add a 20-fold molar excess of freshly prepared Sulfo-NHS solution. Mix gently.

    • Incubate at room temperature for 15 minutes. Insight: This short incubation is sufficient to generate the active ester without causing significant protein degradation or aggregation.

  • Conjugation Reaction:

    • Add a 50-fold molar excess of the this compound stock solution to the activated protein mixture.

    • Incubate at room temperature for 2 hours with gentle stirring. Insight: A molar excess of the linker drives the reaction to completion, maximizing the modification of accessible carboxyl groups.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to deactivate any remaining Sulfo-NHS esters. This prevents unintended cross-linking during purification and storage.

  • Purification:

    • Remove unreacted PEG linker and reaction byproducts by either SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4). Dialysis should be performed for at least 12 hours with two buffer changes. This step is critical for removing small molecule reagents that could interfere with downstream applications.

Validation and Characterization

A protocol is only trustworthy if it is self-validating. The success of the conjugation must be confirmed empirically.

  • SDS-PAGE Analysis: Compare the conjugated protein to the unmodified protein. A successful conjugation will result in a shift in the molecular weight, causing the protein band to migrate more slowly. The extent of the shift can provide a qualitative measure of the degree of PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a definitive confirmation of conjugation and can determine the number of PEG linkers attached per protein molecule (the degree of labeling).

  • Reverse-Phase HPLC (RP-HPLC): The conjugated protein will have a different retention time compared to the unmodified protein due to the change in hydrophilicity. This can be used to assess purity.

Conclusion

This compound is a powerful and versatile tool for the advanced researcher. Its well-defined structure, heterobifunctional nature, and the hydrophilic properties of its PEG spacer make it an ideal choice for creating stable, biocompatible, and effective bioconjugates.[1][2][12] By understanding the underlying chemical principles and employing robust, well-controlled protocols, professionals in drug development and life sciences can leverage this linker to build the next generation of targeted therapies and diagnostic agents.

References

  • ChemBK. Amino-PEG5. [Link]

  • CD Bioparticles. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21252464, this compound. [Link]

  • Shaanxi Xin yan bo mei Biotechnology Co., Ltd. This compound, NH2-PEG5-CH2COOH. [Link]

Sources

Amino-PEG5-CH2CO2H CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Amino-PEG5-CH2CO2H: Properties, Reactivity, and Applications in Bioconjugation and Drug Development

Introduction

This compound is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool for researchers, chemists, and drug development professionals. Its unique structure, featuring a terminal primary amine group and a terminal carboxylic acid group separated by a five-unit PEG spacer, provides a versatile platform for covalently linking different molecules. This guide offers a comprehensive overview of its chemical properties, reactivity, and diverse applications, providing field-proven insights into its use in bioconjugation, drug delivery, and surface modification.

The core utility of this compound lies in its ability to bridge biomolecules, such as proteins, peptides, or antibodies, with other entities like therapeutic agents, imaging labels, or functionalized surfaces. The hydrophilic PEG spacer is not merely a linker; it imparts favorable physicochemical properties to the resulting conjugate, such as increased solubility in aqueous media, reduced immunogenicity, and improved pharmacokinetic profiles. This technical guide will delve into the causality behind experimental choices when using this linker and provide self-validating protocols for its effective implementation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
CAS Number 141282-35-1[1][2][3][4][5][6]
Molecular Formula C12H25NO7[1][2][3][5]
Molecular Weight 295.33 g/mol [1][2][6]
Synonyms Amino-PEG5-acetic acid, H2N-PEG5-CH2COOH[1]
Purity Typically ≥ 97%[6]
Appearance White solid or colorless liquid[6]
Storage Condition -20°C[4][6]

The structure consists of a flexible chain of five repeating ethylene glycol units, which confers hydrophilicity and biocompatibility. The terminal functional groups, an amine and a carboxylic acid, allow for specific and controlled conjugation reactions.

Reactivity and Conjugation Chemistry

The power of this compound as a crosslinker stems from its two distinct reactive termini. This dual reactivity allows for sequential and specific conjugation, preventing unwanted polymerization or side reactions.

Amine Group Reactivity

The primary amine (-NH2) group is nucleophilic and readily reacts with various electrophilic functional groups, including:

  • Activated Esters (e.g., NHS esters): Forms a stable amide bond.

  • Carboxylic Acids: In the presence of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it forms an amide bond.

  • Aldehydes and Ketones: Undergoes reductive amination to form a stable secondary amine linkage.

Carboxylic Acid Group Reactivity

The terminal carboxylic acid (-COOH) group can be activated to react with nucleophiles, primarily primary amines, on a target molecule. This reaction is typically mediated by carbodiimides (e.g., EDC or DCC) to form a stable amide bond[3]. The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction by forming a more stable NHS ester intermediate, which then reacts with the amine.

The following diagram illustrates the general principle of using this compound to link two molecules, Molecule A (with a reactive site for an amine) and Molecule B (containing a primary amine).

G cluster_0 Step 1: Reaction with Molecule A cluster_1 Step 2: Reaction with Molecule B MolA Molecule A (e.g., NHS-ester) Intermediate Molecule A-Linker Intermediate MolA->Intermediate Amide Bond Formation Linker This compound Linker->Intermediate Intermediate_ref Molecule A-Linker Intermediate MolB Molecule B (e.g., Protein with -NH2) FinalProduct Molecule A-Linker-Molecule B (Final Conjugate) MolB->FinalProduct Amide Bond Formation (EDC/NHS) Intermediate_ref->FinalProduct

Caption: General workflow for two-step bioconjugation using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in several advanced scientific fields.

Bioconjugation and Proteomics

In proteomics and molecular biology, this linker is used to attach labels (e.g., biotin, fluorophores) to proteins or antibodies for detection and analysis. The PEG spacer enhances the solubility of the labeled protein and extends the distance between the label and the protein, minimizing steric hindrance and preserving the protein's biological activity.

Drug Delivery and PEGylation

PEGylation, the process of attaching PEG chains to a therapeutic molecule, is a well-established strategy to improve the pharmacokinetics of drugs. Using this compound allows for the precise covalent attachment of a hydrophilic PEG spacer to a drug molecule or a drug carrier. This modification can:

  • Increase Drug Solubility: Essential for the formulation of poorly soluble compounds.

  • Prolong Circulation Half-life: The hydrophilic PEG chain creates a hydration shell, increasing the hydrodynamic radius of the drug and reducing its renal clearance.

  • Reduce Immunogenicity: The PEG spacer can mask epitopes on protein-based drugs, preventing their recognition by the immune system.

Surface Modification

This compound is frequently used to functionalize the surfaces of nanoparticles, quantum dots, and medical implants. The carboxylic acid or amine end can be used to anchor the molecule to the surface, while the other end remains available for the attachment of targeting ligands (e.g., antibodies, peptides). This creates a biocompatible, "stealth" surface that resists non-specific protein adsorption (bio-fouling) and can be tailored for specific biological targeting.

Experimental Protocol: Conjugation of a Peptide to a Carrier Protein

This protocol provides a detailed methodology for conjugating a peptide (containing a primary amine) to a carrier protein (with accessible carboxyl groups) using this compound as a linker, employing EDC/sulfo-NHS chemistry.

Rationale: This two-step process ensures controlled conjugation. First, the linker's amine group is coupled to the protein's carboxyl groups. After removing excess reagents, the linker's now-activated carboxyl group is coupled to the peptide's amine group.

Materials:

  • Carrier Protein (e.g., BSA)

  • Peptide with a terminal primary amine

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns

Protocol Steps:

  • Protein Activation (Carboxyl Group Activation): a. Dissolve the carrier protein in Activation Buffer to a concentration of 5-10 mg/mL. b. Add a 10-fold molar excess of this compound to the protein solution. c. Prepare a fresh solution of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in water. d. Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein-linker mixture. Rationale: Sulfo-NHS is added to create a more stable amine-reactive intermediate, increasing the efficiency of the conjugation. e. Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Reagents: a. Immediately pass the reaction mixture through a desalting column pre-equilibrated with Conjugation Buffer. Rationale: This step is critical to remove excess EDC and Sulfo-NHS, which would otherwise react with the peptide in the next step. b. Collect the protein-containing fractions.

  • Conjugation to Peptide: a. Dissolve the peptide in Conjugation Buffer. b. Add the peptide solution to the activated protein solution at a 10- to 20-fold molar excess. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 50 mM. Rationale: The Tris in the quenching buffer contains a primary amine that will react with any remaining activated carboxyl groups, terminating the reaction. b. Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate: a. Purify the final conjugate from excess peptide and reaction byproducts using a desalting column or dialysis against PBS.

G start Dissolve Protein in Activation Buffer add_linker Add this compound start->add_linker add_edc_nhs Add EDC and Sulfo-NHS (Activate -COOH) add_linker->add_edc_nhs incubate1 Incubate 15-30 min add_edc_nhs->incubate1 desalt1 Remove Excess Reagents (Desalting Column) incubate1->desalt1 add_peptide Add Peptide Solution desalt1->add_peptide incubate2 Incubate 2h (RT) or Overnight (4°C) add_peptide->incubate2 quench Quench with Tris Buffer incubate2->quench purify Purify Final Conjugate (Desalting/Dialysis) quench->purify end Characterize Conjugate purify->end

Caption: Step-by-step workflow for protein-peptide conjugation using this compound.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker for advanced applications in life sciences and medicine. Its defined length, hydrophilicity, and dual-reactive termini provide scientists with precise control over the conjugation process. By enabling the stable and efficient linkage of diverse molecules, it plays a pivotal role in the development of sophisticated bioconjugates, targeted drug delivery systems, and advanced biomaterials. A firm grasp of its underlying chemistry and proper handling, as detailed in this guide, is essential for leveraging its full potential in research and therapeutic innovation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • CD Bioparticles. This compound. [Link]

  • Xi'an Yueqi Biological Technology Co., Ltd. This compound,CAS: 141282-35-1. [Link]

  • Chem-Impex International, Inc. Amino-PEG5-acetic acid. [Link]

Sources

Synthesis and purification of Amino-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Amino-PEG5-CH2CO2H

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a heterobifunctional polyethylene glycol (PEG) linker of significant interest in modern drug development. As researchers and scientists increasingly leverage PEGylation to enhance the therapeutic properties of biomolecules, the demand for high-purity, well-characterized linkers is paramount.[1][2] This document moves beyond a simple recitation of steps to provide the underlying chemical rationale for each procedural choice, empowering the reader to not only replicate the synthesis but also to troubleshoot and adapt the protocol as needed. We will cover the complete workflow, from the strategic deprotection of a Boc-protected precursor to the final purification by High-Performance Liquid Chromatography (HPLC) and rigorous characterization by NMR and Mass Spectrometry.

Introduction: The Strategic Importance of Heterobifunctional PEG Linkers

PEGylation, the covalent attachment of polyethylene glycol chains to molecules, is a cornerstone strategy in biopharmaceutical development. It serves to improve drug solubility, extend circulatory half-life, and reduce immunogenicity.[1][2][3] While various PEG architectures exist, heterobifunctional linkers—those possessing two distinct reactive termini—offer the highest degree of control for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

This compound is a prime example of such a linker. It features a primary amine at one end and a carboxylic acid at the other, separated by a discrete, five-unit PEG chain.[7][8] This structure provides a hydrophilic, flexible spacer and allows for orthogonal conjugation strategies; the amine can be coupled to activated esters or aldehydes, while the carboxylic acid can form stable amide bonds with other primary amines.[9] Achieving high purity of this linker is not merely an academic exercise—it is a prerequisite for ensuring the homogeneity, safety, and efficacy of the final therapeutic product.

The Synthetic Pathway: A Logic of Protection and Deprotection

The most robust and common route to synthesizing this compound is not through a de novo assembly of the PEG chain but rather through the deprotection of a commercially available, orthogonally protected precursor. The precursor of choice is Boc-NH-PEG5-CH2CO2H , where the amine functionality is masked by a tert-butyloxycarbonyl (Boc) group.

Why the Boc Group? The Boc protecting group is a workhorse in modern organic and peptide synthesis for several key reasons:

  • Stability: It is highly stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation.[]

  • Acid Lability: It is readily and cleanly cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[11][12] The byproducts of this cleavage are gaseous isobutylene and carbon dioxide, which are easily removed from the reaction mixture.[]

  • Orthogonality: The conditions for Boc removal do not affect the terminal carboxylic acid, ensuring the integrity of the linker's bifunctional nature.

The overall synthetic workflow is therefore a single, high-yielding deprotection step followed by rigorous purification.

SynthesisWorkflow Start Boc-NH-PEG5-CH2CO2H (Protected Precursor) Reaction Acidic Cleavage (TFA in DCM) Start->Reaction Intermediate Crude Product (TFA Salt in Solution) Reaction->Intermediate Workup Solvent Removal & Precipitation (Rotary Evaporation & Ether Addition) Intermediate->Workup Purification RP-HPLC Purification Workup->Purification Final This compound (High-Purity Product) Purification->Final

Caption: Synthetic workflow for this compound production.

Experimental Protocol: Synthesis via Boc Deprotection

This protocol details the quantitative removal of the Boc protecting group from Boc-NH-PEG5-CH2CO2H. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

  • Boc-NH-PEG5-CH2CO2H

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold (stored at 4°C)

  • Round-bottom flask, magnetic stir bar, and standard glassware

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Boc-NH-PEG5-CH2CO2H in anhydrous DCM to a concentration of approximately 0.1 M. The use of anhydrous DCM is recommended to prevent potential side reactions with the highly reactive TFA.

  • Acidic Cleavage: While stirring the solution at room temperature, add TFA dropwise to a final concentration of 20-50% (v/v).[13] A typical ratio is 1:1 DCM to TFA. The reaction is exothermic and may generate gas (isobutylene); addition should be controlled. The mechanism involves protonation of the carbamate's carbonyl oxygen by TFA, followed by the collapse of the intermediate to release the stable tert-butyl cation and the free amine as its TFA salt.[11]

  • Reaction Monitoring: The reaction is typically complete within 30-60 minutes. Progress must be monitored to ensure full consumption of the starting material.

    • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica plate against a spot of the starting material. A more polar solvent system (e.g., 10-15% Methanol in DCM) is often required. The product, being a salt, is significantly more polar and will have a much lower Rf value than the starting material.[11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method. A small aliquot of the reaction mixture is injected to confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[11]

  • Work-up and Isolation: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue will be a viscous oil or semi-solid, which is the crude TFA salt of this compound.

  • Product Precipitation: To isolate the crude product from any soluble organic impurities, dissolve the oily residue in a minimal amount of DCM. Add this solution dropwise to a larger volume of cold diethyl ether (typically 10-20x the volume of DCM) with vigorous stirring. The product, being a polar salt, is insoluble in ether and will precipitate as a white solid or a thick oil.[13][14]

  • Collection: Collect the precipitate by vacuum filtration if it is a solid. If it "oils out," decant the ether and wash the oil again with fresh cold ether. Dry the collected product under high vacuum to remove residual solvents. This material is now ready for purification.

Purification: Achieving Excellence with RP-HPLC

While precipitation provides a good first pass at isolation, achieving the >95% purity required for most bioconjugation applications necessitates the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13] PEG compounds can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to streak.[15] RP-HPLC provides superior resolution.

HPLCPurification cluster_0 HPLC System SolventA Solvent A (0.1% TFA in H₂O) Pump Gradient Pump SolventA->Pump SolventB Solvent B (0.1% TFA in Acetonitrile) SolventB->Pump Injector Injector (Crude Sample) Pump->Injector Column C18 Column Injector->Column Detector Detector (CAD / ELSD / MS) Column->Detector Collector Fraction Collector Detector->Collector PureFractions Pure Fractions Collector->PureFractions CrudeSample Crude Precipitated Product CrudeSample->Injector Lyophilization Lyophilization PureFractions->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

Caption: Workflow for the purification of this compound via RP-HPLC.

Optimized RP-HPLC Protocol:

ParameterRecommended ConditionRationale
Column Preparative C18, 5-10 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for separating PEG compounds based on subtle differences.
Mobile Phase A Deionized Water with 0.1% TFAThe TFA acts as an ion-pairing agent, protonating the amine and suppressing ionization of the carboxyl group, which leads to sharper peaks.
Mobile Phase B Acetonitrile with 0.1% TFAAcetonitrile is a common organic modifier that provides good elution strength for PEG derivatives.
Gradient 5% to 60% B over 30-40 minutesA shallow gradient is crucial for resolving the product from closely eluting impurities, such as incompletely deprotected material.
Detection Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)The PEG backbone lacks a UV chromophore, making standard UV detection ineffective. CAD provides near-universal response for non-volatile analytes, while MS provides mass confirmation.[1][3][16]
Post-Processing Fractions containing the pure product are pooled, the acetonitrile is removed via rotary evaporation, and the remaining aqueous solution is lyophilized to yield the final product as a fluffy, white solid (TFA salt).

Characterization and Quality Control: The Self-Validating System

Rigorous analytical characterization is non-negotiable. It validates the synthesis and purification, ensuring the identity, purity, and integrity of the final product.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₂H₂₅NO₇[8][17]
Molecular Weight 295.33 g/mol [8][17]
CAS Number 141282-35-1[8][17][18]
Appearance White solid or viscous oilField Observation

Key Analytical Techniques:

  • ¹H NMR Spectroscopy: This is the primary tool for structural confirmation.

    • Key Diagnostic Signal: The most critical observation is the complete disappearance of the sharp singlet at ~1.4 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protector.[11] Its absence is definitive proof of successful deprotection.

    • PEG Backbone: A large, complex multiplet will be observed between 3.5 and 3.8 ppm, corresponding to the methylene protons of the PEG chain.[19][20][21]

    • Terminal Protons: Signals for the methylene groups adjacent to the amine and the carboxylic acid will also be present, often slightly downfield from the main PEG backbone signal.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm the molecular weight.

    • Expected Mass: The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 296.17.

    • Purity Check: The absence of a peak at m/z ≈ 396.22 (the [M+H]⁺ of the Boc-protected starting material) further confirms the reaction's completion.

  • Analytical HPLC: An analytical scale version of the purification method is used to determine the final purity. By integrating the peak area of the product relative to all other peaks, a purity value (e.g., >98%) can be assigned.

Conclusion and Senior Scientist Insights

The synthesis and purification of this compound is a well-established process that hinges on a clean, quantitative deprotection reaction followed by high-resolution purification. The protocols outlined in this guide provide a robust framework for producing this critical linker at high purity.

Field-Proven Insights & Troubleshooting:

  • Incomplete Deprotection: If NMR or MS analysis shows residual starting material, the cause is typically insufficient TFA concentration or reaction time. The reaction can be re-subjected to the deprotection conditions.

  • Purification Challenges: If the product peak is broad during HPLC, ensure the TFA concentration is consistent in both mobile phases. Co-eluting impurities may require optimizing the gradient to be even shallower around the elution time of the product.

  • Product Handling: The purified product is often a TFA salt. This is usually acceptable for subsequent EDC/NHS-type couplings. If the free amine is required, it can be obtained by neutralization with a mild base or by using ion-exchange chromatography, though this adds complexity. The material is also hygroscopic and should be stored desiccated at -20°C.

By adhering to these detailed protocols and understanding the chemical principles behind them, researchers can confidently produce high-quality this compound, a vital tool for advancing the frontiers of drug delivery and targeted therapeutics.

References

  • Analytical Methods to Characterize and Quantify PEG and PEGyl
  • Application Notes and Protocols for the Deprotection of Boc-Aminooxy-PEG Linkers. Benchchem. (URL: )
  • The mass spectra of poly(ethylene glycols) (PEGs) highlighting the...
  • How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG. (URL: )
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific. (URL: )
  • Proton NMR characterization of poly(ethylene glycols) and derivatives. American Chemical Society. (URL: )
  • Proton NMR characteristics of polyethylene glycol and derivatives.
  • Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. American Chemical Society. (URL: )
  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl. (URL: )
  • Applications of PEG Products. JenKem Technology. (URL: )
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
  • Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. PubMed. (URL: )
  • Analytical characterization of PEG polymers by MEKC. PubMed. (URL: )
  • Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS. Impact Analytical. (URL: )
  • Heterobifunctional PEG.
  • PEG-S – 1H NMR (400 MHz, CDCl3) δ. The Royal Society of Chemistry. (URL: )
  • Boc-PEG, PEG linker, PEG reagent. BroadPharm. (URL: )
  • What Is Polyethylene Glycol (PEG)
  • What Are The Different Types Of PEG?. YouTube. (URL: )
  • Chromatography of PEG containing compounds. Reddit. (URL: )
  • Amine Protection / Deprotection. Fisher Scientific. (URL: )
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences. (URL: )
  • Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy.
  • This compound. CD Bioparticles. (URL: )
  • How are PEG deriv
  • Purification techniques for removing impurities from synthesized PEG-3 oleamide. Benchchem. (URL: )
  • A Technical Guide to the Synthesis and Purification of Amino-PEG11-CH2COOH. Benchchem. (URL: )
  • Application Notes and Protocols for Boc-NH-PEG5-Cl in Solid-Phase Peptide Synthesis. Benchchem. (URL: )
  • This compound,NH2-PEG5-CH2COOH. Shaanxi Xinvanbomei Biotechnology Co., Ltd.. (URL: )
  • This compound. PubChem. (URL: )
  • This compound. Santa Cruz Biotechnology. (URL: )
  • Amino-PEG2-CH2CO2H, 134978-97-5. BroadPharm. (URL: )
  • PEG Acid. BroadPharm. (URL: )

Sources

An In-depth Technical Guide to the Amino-PEG5-CH2CO2H Bifunctional Linker: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bifunctional Linkers in Modern Bioconjugation

In the landscape of advanced therapeutics and diagnostics, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the ability to covalently link distinct molecular entities is paramount. Bifunctional linkers are the molecular architects of these constructs, bridging targeting moieties with therapeutic payloads or effector molecules. The characteristics of the chosen linker—its length, flexibility, hydrophilicity, and terminal reactive groups—profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the final conjugate.

This guide provides a comprehensive technical overview of a versatile and widely utilized heterobifunctional linker, Amino-PEG5-CH2CO2H. We will delve into its core physicochemical properties, explore the mechanistic principles of its reactivity, provide detailed, field-proven protocols for its application, and discuss strategies for the characterization and troubleshooting of the resulting conjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their bioconjugation strategies.

Core Characteristics of this compound

This compound is a discrete polyethylene glycol (dPEG®) linker featuring a terminal primary amine (-NH2) and a carboxylic acid (-COOH) group, separated by a five-unit PEG spacer. This defined structure offers significant advantages over traditional, polydisperse PEG compounds, ensuring batch-to-batch consistency and a uniform molecular weight in the final conjugate.

Physicochemical Properties

A thorough understanding of the linker's properties is the foundation for designing successful conjugation strategies.

PropertyValueSource(s)
IUPAC Name 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Molecular Formula C12H25NO7[1]
Molecular Weight 295.33 g/mol [2]
CAS Number 141282-35-1[1][3]
Purity Typically >95%[1][4]
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF)[5]
Storage Store at -20°C, desiccated[1][6][7]
The Functional Significance of the PEG5 Spacer

The polyethylene glycol spacer is not merely a passive connector; it imparts critical functionalities to the bioconjugate.[8]

  • Enhanced Hydrophilicity: The repeating ethylene oxide units of the PEG chain are highly hydrophilic, which significantly improves the aqueous solubility of often hydrophobic small molecules or peptides.[9] This can prevent aggregation, a common challenge in bioconjugate development.[10]

  • Reduced Immunogenicity: The PEG spacer creates a hydration shell around the conjugate, which can mask epitopes and reduce recognition by the immune system, thereby lowering the potential for an immunogenic response.[11]

  • Minimized Steric Hindrance: The flexible and defined length of the PEG5 spacer provides optimal spatial separation between the conjugated molecules. This is crucial for preserving the biological activity of proteins and antibodies, ensuring that the linker does not interfere with their binding sites.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.

The choice of a PEG5 linker often represents a favorable balance, providing sufficient spacing and hydrophilicity without the potential for increased clearance that can sometimes be observed with very long PEG chains.[8][12]

Reactivity and Conjugation Chemistry: A Mechanistic Perspective

The utility of this compound lies in its two terminal functional groups, which can be selectively addressed to form stable amide bonds. The most common and robust method for achieving this is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][13]

The EDC/NHS Coupling Mechanism

This is a "zero-length" crosslinking process, meaning that no atoms from the EDC or NHS are incorporated into the final amide bond.[14] The reaction proceeds in two key steps, each with a distinct optimal pH range.

  • Activation of the Carboxylic Acid (pH 4.5-6.0): EDC reacts with a carboxyl group (either on the linker or the target molecule) to form a highly reactive O-acylisourea intermediate.[13] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.

  • Formation of a Stable NHS-Ester and Amine Reaction (pH 7.0-8.5): To improve efficiency, NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS-ester.[14] This semi-stable intermediate is less prone to hydrolysis and readily reacts with a primary amine to form a stable amide bond.[10][13]

The two-step nature of this reaction, with its differing pH optima, allows for controlled, sequential conjugation, which is critical for producing well-defined bioconjugates.[3]

EDC_NHS_Mechanism cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_conjugation Step 2: Amine Coupling (pH 7.0-8.5) Molecule_COOH Molecule-COOH O_acylisourea O-acylisourea (unstable intermediate) Molecule_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->Molecule_COOH Hydrolysis NHS_Ester NHS-Ester (semi-stable) O_acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (Molecule-CO-NH-Molecule2) NHS_Ester->Amide_Bond + Molecule-NH2 Molecule2_NH2 Molecule-NH2

EDC/NHS conjugation mechanism.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conjugating a protein to a small molecule using this compound. These are starting points and may require optimization based on the specific properties of the molecules involved.

Protocol 1: Activating the Carboxylic Acid of this compound for Conjugation to a Protein

This protocol is ideal when the small molecule to be conjugated does not possess a reactive amine.

Materials:

  • This compound

  • Protein with accessible primary amines (e.g., lysine residues)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[15]

    • Prepare a 10 mM stock solution of this compound in Activation Buffer.

    • Prepare fresh 100 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[16]

    • Prepare the protein solution (1-10 mg/mL) in Coupling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer.[15]

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with a 10-20 fold molar excess of both EDC and Sulfo-NHS.[15]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[15]

  • Conjugation to the Protein:

    • Immediately add the activated PEG linker solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application (a starting point is a 10-20 fold molar excess of the linker).[16]

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[15]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[16]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[16]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active NHS esters.[15]

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis, ensuring the MWCO of the membrane is appropriate to retain the PEGylated protein.[15]

Protocol1_Workflow Start Start Reagent_Prep Reagent Preparation (Linker, Protein, EDC, S-NHS) Start->Reagent_Prep Activation Activate Linker COOH (EDC/S-NHS, pH 6.0, 15-30 min) Reagent_Prep->Activation Conjugation Conjugate to Protein NH2 (pH 7.2-8.0, 2h RT or O/N 4°C) Activation->Conjugation Quench Quench Reaction (Tris or Hydroxylamine) Conjugation->Quench Purify Purify Conjugate (Desalting Column / Dialysis) Quench->Purify End End Purify->End

Workflow for Protocol 1.
Protocol 2: Activating a Carboxyl-Containing Molecule for Conjugation to the Amine of this compound

This protocol is used when the molecule to be conjugated has a carboxylic acid group and you want to subsequently use the carboxylic acid on the other end of the linker for further reactions.

Procedure:

  • Reagent Preparation:

    • Follow the same reagent preparation steps as in Protocol 1, but dissolve the carboxyl-containing molecule in Activation Buffer and this compound in Coupling Buffer.

  • Activation of the Carboxyl-Containing Molecule:

    • To the solution of the carboxyl-containing molecule, add a 10-20 fold molar excess of both EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.[17]

  • Conjugation to this compound:

    • Add the this compound solution to the activated molecule solution. A 10-20 fold molar excess of the linker is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[17]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Follow the same quenching and purification steps as in Protocol 1.

Characterization of the Bioconjugate

After purification, it is essential to characterize the conjugate to confirm successful coupling and determine the degree of labeling. A multi-faceted approach is recommended.[18]

TechniqueInformation Provided
SDS-PAGE Visual confirmation of an increase in molecular weight due to PEGylation.[15]
Size-Exclusion Chromatography (SEC-HPLC) Assesses purity and the presence of aggregates. Separates the conjugate from unreacted protein and free linker.[19]
Reversed-Phase HPLC (RP-HPLC) Can separate species with different degrees of PEGylation.
Mass Spectrometry (MS) Provides accurate molecular weight of the conjugate, confirming the degree of PEGylation. Can also be used for peptide mapping to identify the site of conjugation.[1]
NMR Spectroscopy Can provide detailed structural information and confirm successful conjugation.[18]

Troubleshooting Common Issues in EDC/NHS Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Inactive EDC/NHS due to hydrolysis.Use fresh, high-purity reagents. Allow vials to equilibrate to room temperature before opening to prevent moisture condensation. Store desiccated at -20°C.[3][15]
Suboptimal pH for activation or coupling.Ensure the activation step is performed at pH 4.5-6.0 (e.g., in MES buffer) and the coupling step at pH 7.0-8.5 (e.g., in PBS).[3][15]
Presence of competing nucleophiles in buffers (e.g., Tris, glycine).Use non-amine, non-carboxylate buffers for the reaction. Perform buffer exchange if necessary.[3][15]
Hydrolysis of the NHS-ester intermediate.Perform the conjugation step immediately after the activation step.[15]
Protein Aggregation High degree of labeling, especially with hydrophobic molecules.Reduce the molar excess of the activated PEG linker. Optimize the linker-to-protein ratio.[15]
High concentration of organic solvent (if used to dissolve a small molecule).Keep the final concentration of solvents like DMF or DMSO below 10%.

Conclusion

The this compound bifunctional linker is a powerful and versatile tool for the synthesis of advanced bioconjugates. Its discrete PEG spacer imparts beneficial properties such as increased solubility, reduced immunogenicity, and improved pharmacokinetics. By understanding the principles of EDC/NHS chemistry and following robust, optimized protocols, researchers can effectively leverage this linker to create well-defined and highly functional conjugates for a wide range of applications in research, diagnostics, and therapeutics. The self-validating nature of the described protocols, combined with thorough characterization, ensures the generation of reliable and reproducible results, accelerating the pace of innovation in drug development and beyond.

References

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). CD Bioparticles. Retrieved from [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved from [Link]

  • PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. (2013). National Institutes of Health. Retrieved from [Link]

  • Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Retrieved from [Link]

  • Comparison of Cyclic and Linear PEG Conjugates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. (2011). ACS Publications. Retrieved from [Link]

  • EDC-NHS coupling not working? (2020). ResearchGate. Retrieved from [Link]

  • The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. (2022). National Institutes of Health. Retrieved from [Link]

  • PEG–Peptide Conjugates. (2014). ACS Publications. Retrieved from [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to Amino-PEG5-CH2CO2H for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Precision in Bioconjugation

In the landscape of modern therapeutics, the elegance of a bioconjugate is often predicated on the sophistication of its constituent parts. The linker, a seemingly simple component, is in reality a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse arsenal of available linkers, heterobifunctional polyethylene glycol (PEG) derivatives have emerged as indispensable tools. This guide is dedicated to a particularly versatile reagent: Amino-PEG5-CH2CO2H .

As a Senior Application Scientist, I have witnessed firsthand the transformative impact of well-designed linker strategies in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. The choice of linker is not merely a matter of connecting two molecules; it is about optimizing spatial orientation, enhancing solubility, and minimizing immunogenicity. This guide is structured to provide not just the "what" and the "how," but the crucial "why" behind the selection and application of this compound. We will delve into the nuances of supplier selection, the intricacies of its chemistry, and the practicalities of its implementation in the laboratory, all with the goal of empowering you to achieve reproducible, high-quality results in your research and development endeavors.

I. The Molecular Blueprint: Understanding this compound

This compound, with the CAS Number 141282-35-1, is a heterobifunctional linker that possesses a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) group, separated by a discrete five-unit polyethylene glycol chain.[1] This molecular architecture imparts a unique combination of properties that make it highly valuable in bioconjugation.

  • Heterobifunctionality : The orthogonal reactivity of the amine and carboxylic acid groups allows for sequential and controlled conjugation of two different molecules. This is a significant advantage over homobifunctional linkers, as it prevents unwanted polymerization of the target molecule.

  • The PEG Spacer : The five-unit PEG chain provides a hydrophilic and flexible spacer. This hydrophilicity can enhance the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or peptides.[2] The flexibility of the PEG chain can also mitigate steric hindrance between the conjugated molecules, allowing each to maintain its biological activity.[3] The defined length of the PEG chain (a monodisperse PEG) ensures batch-to-batch consistency in the final conjugate, a critical factor in therapeutic development.[4]

  • Biocompatibility : PEG is a well-established biocompatible and non-immunogenic polymer, making it an ideal choice for in vivo applications.[5]

The length of the PEG linker is a critical parameter that can significantly influence the properties of the final bioconjugate. While longer PEG chains can further enhance solubility and prolong circulation half-life, they may also lead to reduced biological activity in some cases.[6][7][8] The PEG5 linker in this compound represents a balance, providing sufficient spacing and hydrophilicity for many applications without being excessively long.

II. Sourcing with Confidence: A Comparative Analysis of Commercial Suppliers

The quality of your starting materials is paramount to the success of your bioconjugation experiments. Variations in purity, the presence of reactive impurities, and lot-to-lot consistency can all have profound effects on your results. Therefore, a careful evaluation of commercial suppliers is a critical first step.

While many suppliers offer this compound, the level of quality control and documentation can vary significantly. For researchers in drug development, sourcing from a supplier that can provide GMP (Good Manufacturing Practice) grade material is often a necessity.[9][10][11][12]

Below is a comparative table of prominent suppliers of this compound, based on publicly available information. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase to obtain detailed information on purity and the analytical methods used for characterization.

SupplierProduct Number (Example)Purity (Typical)Analytical Methods MentionedGMP Grade Availability
BroadPharm BP-43000>95%NMRInquire for GMP grade[13][14]
Santa Cruz Biotechnology sc-294709Not specifiedRefer to CoA[15]Not specified
CD Bioparticles CDPB-04161>95%Not specifiedNot specified[16]
MedChemExpress HY-130577>97% (NMR)NMR, MS[17]Not specified
Biopharma PEG Scientific Not specifiedHigh PurityNMR, HPLC, MALDI-TOF MS, GC, LC-MSOffers GMP grade[5][11]
JenKem Technology Not specifiedHigh PurityNot specifiedOffers GMP grade[9][18]

A Senior Application Scientist's Insight: When evaluating suppliers, look beyond the stated purity percentage. Inquire about the methods used to determine purity (e.g., HPLC, NMR) and ask for the corresponding data. For applications in drug development, the availability of GMP-grade material and a comprehensive regulatory support package is non-negotiable. It is also prudent to inquire about potential impurities, such as ethylene glycol, diethylene glycol, and formaldehyde, which can be present in PEG-based reagents and may impact your final product's stability and safety.[19][20][21][22][23]

III. The Chemistry of Conjugation: Activating and Coupling this compound

The utility of this compound lies in its ability to form stable covalent bonds with target molecules. The most common strategy for conjugating the carboxylic acid moiety is through the formation of an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target molecule. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS.

The Two-Step Activation and Conjugation Mechanism

A two-step approach is highly recommended to prevent unwanted side reactions, such as the polymerization of the target molecule if it also contains carboxylic acid groups.

Step 1: Activation of the Carboxylic Acid

The reaction is initiated by the addition of EDC to the carboxylic acid of this compound. EDC activates the carboxyl group, forming a highly reactive but unstable O-acylisourea intermediate. The addition of NHS traps this intermediate, converting it to a more stable, amine-reactive NHS ester.

EDC_NHS_Activation cluster_step1 Step 1: Activation of Carboxylic Acid COOH Amino-PEG5-CH2COOH Intermediate O-acylisourea (unstable intermediate) COOH->Intermediate + EDC EDC EDC NHS_Ester Amino-PEG5-CH2CO-NHS (amine-reactive ester) Intermediate->NHS_Ester + NHS NHS NHS Amine_Conjugation cluster_step2 Step 2: Conjugation to Primary Amine NHS_Ester Amino-PEG5-CH2CO-NHS Conjugate Amino-PEG5-CH2CO-NH-Target (Stable Amide Bond) NHS_Ester->Conjugate + Target-NH2 Target_Amine Target-NH2 (e.g., Protein) NHS_Leaving_Group NHS Conjugate->NHS_Leaving_Group releases Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Equilibrate Reagents (this compound, EDC, Sulfo-NHS) Activation Activate this compound (with EDC/Sulfo-NHS) Reagents->Activation Buffers Prepare Buffers (Activation, Coupling, Quenching, Elution) Buffers->Activation Conjugation Conjugate to Antibody Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (Size Exclusion Chromatography) Quench->Purification Characterization Characterize Conjugate (SDS-PAGE, Mass Spec, etc.) Purification->Characterization

Sources

Methodological & Application

Application Notes and Protocols for Bioconjugation with Amino-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_attempt> I have gathered a significant amount of information regarding Amino-PEG5-CH2CO2H, its properties, and general bioconjugation techniques. I have found details on its reactivity, noting that it possesses both an amine and a carboxylic acid group, making it a versatile linker. I have also collected several protocols for amine-reactive and carboxyl-reactive conjugations, primarily focusing on the widely used EDC/NHS chemistry. The search results provide information on reaction conditions, buffers, quenching, and purification methods like size exclusion chromatography and dialysis.

However, I need to synthesize this information into a cohesive and detailed application note specifically for this compound. While I have general protocols, I need to adapt them to this specific bifunctional linker. I also need to create a logical flow for the application note, including an introduction, detailed protocols for utilizing both the amine and carboxyl ends of the linker, troubleshooting advice, and visual aids like diagrams and tables as requested. I also need to ensure that I can generate a comprehensive reference list with valid URLs from the information I have gathered.

Therefore, I will proceed with structuring the application note based on the information I have, creating the detailed protocols, diagrams, and tables, and then compiling the reference list. I believe I have enough foundational knowledge from the initial searches to construct a high-quality document that meets all the user's requirements. I will now proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of this compound in Bioconjugation

This compound is a heterobifunctional linker that offers significant versatility in the field of bioconjugation.[1][2] It features a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[3][4] This structure allows for the covalent linkage of two different molecules, making it an invaluable tool in drug delivery, peptide synthesis, and the development of diagnostic agents.[1] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media, a crucial property for many biological applications.[3]

The terminal amine group can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds.[3][4] Conversely, the carboxylic acid can be activated to react with primary amines on a target molecule, typically through the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS.[5][6] This dual reactivity allows for a controlled, stepwise conjugation strategy, which is essential for creating well-defined bioconjugates.

This document provides a detailed guide to utilizing this compound for bioconjugation, focusing on the common and robust EDC/NHS coupling chemistry. We will explore protocols for both activating the carboxylic acid end of the linker and for reacting the amine end, providing a comprehensive resource for researchers.

Core Principles of EDC/NHS Chemistry

The combination of EDC and NHS is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine.[7] The process can be broken down into two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.

  • Formation of a More Stable NHS Ester: To improve conjugation efficiency, NHS is added to the reaction. It displaces the O-acylisourea intermediate to form a semi-stable NHS ester.[7] This amine-reactive ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled reaction with the amine-containing molecule.[9]

This two-step activation process is most efficient at a slightly acidic pH (4.5-6.0) to facilitate the carbodiimide reaction, while the subsequent reaction with the primary amine is favored at a physiological to slightly alkaline pH (7.2-8.5).[8][10]

Protocol 1: Activation of this compound and Conjugation to a Primary Amine-Containing Biomolecule (e.g., Protein)

This protocol details the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a biomolecule containing primary amines (e.g., lysine residues on a protein).

Materials
  • This compound

  • Biomolecule (e.g., protein) in an amine-free buffer (e.g., 0.1 M MES, pH 4.7)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size exclusion chromatography (SEC) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO))[11]

Experimental Workflow

cluster_activation Activation of this compound cluster_conjugation Conjugation to Biomolecule cluster_purification Quenching and Purification dissolve_linker Dissolve this compound in Activation Buffer add_edc_nhs Add EDC and NHS to the linker solution dissolve_linker->add_edc_nhs incubate_activation Incubate for 15 minutes at room temperature add_edc_nhs->incubate_activation add_activated_linker Add activated linker to biomolecule solution incubate_activation->add_activated_linker Activated Linker prepare_protein Prepare biomolecule in Coupling Buffer prepare_protein->add_activated_linker incubate_conjugation Incubate for 2 hours at RT or overnight at 4°C add_activated_linker->incubate_conjugation quench Add Quenching Solution to stop the reaction incubate_conjugation->quench Conjugate Mixture purify Purify the conjugate (SEC or Dialysis) quench->purify

Caption: Workflow for activating the carboxyl group of this compound and conjugating it to a primary amine-containing biomolecule.

Step-by-Step Methodology
  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use to prevent condensation, which can hydrolyze the reagents.

    • Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or freshly prepared in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer at the desired concentration.

    • Add a molar excess of EDC and NHS (typically 2-5 fold molar excess over the linker) to the linker solution.

    • Incubate the reaction for 15 minutes at room temperature to allow for the formation of the NHS ester.[12]

  • Conjugation to the Biomolecule:

    • Prepare the biomolecule in the Coupling Buffer. The concentration should be in the range of 1-10 mg/mL.[10]

    • Immediately add the activated this compound solution to the biomolecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8] The longer incubation at a lower temperature can be beneficial for sensitive proteins.

  • Quenching the Reaction:

    • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.[12]

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts using a suitable purification method.

    • Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing small molecule reagents from larger protein conjugates.[11]

    • Dialysis/Ultrafiltration: Use a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for most proteins) to remove small molecules.[11]

Protocol 2: Conjugation of an NHS-Ester Activated Molecule to the Amine Terminus of this compound

This protocol describes the reaction of a pre-activated molecule (containing an NHS ester) with the primary amine of this compound.

Materials
  • This compound

  • NHS-ester activated molecule (e.g., a fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., reverse-phase HPLC)

Experimental Workflow

cluster_reaction_setup Reaction Setup cluster_incubation_quenching Incubation and Quenching cluster_purification_analysis Purification and Analysis dissolve_linker Dissolve this compound in Reaction Buffer mix_reagents Add NHS-ester solution to the linker solution dissolve_linker->mix_reagents dissolve_nhs_ester Dissolve NHS-ester molecule in DMF or DMSO dissolve_nhs_ester->mix_reagents incubate Incubate for 1-2 hours at room temperature mix_reagents->incubate Reaction Mixture quench Add Quenching Solution incubate->quench purify Purify the conjugate (e.g., RP-HPLC) quench->purify Quenched Mixture analyze Analyze the purified conjugate (e.g., Mass Spectrometry) purify->analyze

Caption: Workflow for conjugating an NHS-ester activated molecule to the amine terminus of this compound.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve this compound in the Reaction Buffer.

    • Immediately before use, dissolve the NHS-ester activated molecule in a small amount of anhydrous DMF or DMSO before adding it to the aqueous reaction mixture. This is because many NHS esters have limited aqueous solubility and are prone to hydrolysis.

  • Conjugation Reaction:

    • Add the dissolved NHS-ester activated molecule to the this compound solution. A slight molar excess of the NHS ester (1.1 to 1.5-fold) is often used to ensure complete reaction of the amine.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or HPLC.

  • Quenching the Reaction:

    • Add the Quenching Solution to react with any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • The resulting conjugate can be purified using reverse-phase HPLC (RP-HPLC) to separate the desired product from unreacted starting materials and byproducts.

Quantitative Data Summary

ParameterProtocol 1 (Carboxyl Activation)Protocol 2 (Amine Reaction)
pH Activation: 4.5-6.0, Coupling: 7.2-8.07.2-8.0
Molar Ratio EDC/NHS to Linker: 2-5 fold excessNHS Ester to Linker: 1.1-1.5 fold excess
Reaction Time Activation: 15 min, Coupling: 2h at RT or overnight at 4°C1-2 hours at room temperature
Quenching Agent 1 M Tris-HCl or 1 M Glycine1 M Tris-HCl

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, high-quality reagents and allow them to come to room temperature before opening to prevent moisture contamination.[12]
Presence of primary amines in the bufferEnsure the protein is in an amine-free buffer (e.g., MES or PBS) before starting the reaction.[12]
Incorrect pHVerify the pH of the activation and coupling buffers.[12]
Protein Precipitation High concentration of reagentsReduce the amount of EDC used.[8]
Protein instabilityPerform the reaction at 4°C and optimize buffer conditions.[12]
Hydrolysis of NHS Ester Delay in adding to the amine-containing moleculeAdd the activated linker to the biomolecule solution immediately after the 15-minute activation step.
Reaction pH is too highMaintain the coupling pH between 7.2 and 8.0.

Conclusion

This compound is a powerful and versatile tool for creating well-defined bioconjugates. By understanding the principles of amine and carboxyl-reactive chemistries, particularly the widely used EDC/NHS coupling method, researchers can effectively utilize this linker for a broad range of applications. The protocols and troubleshooting guide provided here serve as a comprehensive resource to facilitate the successful implementation of this compound in your research and development endeavors. Effective purification of the final bioconjugate is a critical step to ensure the removal of unreacted reagents and byproducts, leading to a high-purity product suitable for downstream applications.[13]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.
  • Benchchem. (n.d.). Technical Support Center: Post-Reaction Purification of Bioconjugates.
  • Ambeed. (n.d.). This compound | PEG Linkers.
  • ACS Publications. (n.d.). Affinity-Based Purification of Polyisocyanopeptide Bioconjugates.
  • BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification.
  • Benchchem. (2025). Application Notes and Protocols: Protein Labeling using EDC/NHS Coupling with Azido-PEG7-acid.
  • Creative Biolabs. (n.d.). Chemical Conjugation.
  • Benchchem. (2025). A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives.
  • Thermo Fisher Scientific. (n.d.). instructions - edc.
  • CD Bioparticles. (n.d.). This compound.
  • Creative Biogene. (n.d.). Carboxyl-Based Conjugation.
  • Bio-Synthesis. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.
  • Benchchem. (2025). An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry.
  • Benchchem. (2025). An In-depth Technical Guide to Amine-Reactive Crosslinkers.
  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • PubMed. (2014). Labeling a protein with fluorophores using NHS ester derivitization.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
  • BroadPharm. (n.d.). PEG Acid.
  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?.
  • BroadPharm. (n.d.). This compound, 141282-35-1.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • PubChem. (n.d.). This compound.
  • PurePEG. (n.d.). Amino-PEG5-Acetic acid.

Sources

Application Notes and Protocols for EDC/NHS Chemistry: A-Z Guide to Amino-PEG5-CH2CO2H Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Linkage

In the landscape of bioconjugation, the formation of stable, covalent bonds between molecules is paramount. This is especially true in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the functionalization of nanoparticles for targeted delivery, and the creation of sensitive diagnostic assays.[1] Among the most robust and widely adopted methods for achieving this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to couple primary amines to carboxylic acids.[1][2]

This guide provides a comprehensive overview and detailed protocols for the successful conjugation of Amino-PEG5-CH2CO2H, a hydrophilic linker containing a terminal carboxylic acid, to amine-bearing molecules.[3][4] We will delve into the mechanistic underpinnings of EDC/NHS chemistry, offer step-by-step experimental procedures, and provide insights into optimization and troubleshooting, ensuring you can approach your conjugations with confidence.

The "Why": Understanding the EDC/NHS Reaction Mechanism

The direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally unfavorable under physiological conditions. EDC is a "zero-length" crosslinker, meaning it facilitates the bond formation without becoming part of the final conjugate.[5] The process, however, is not without its nuances.

The reaction proceeds in two key stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2][5] This activation step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[6][7][8][9]

  • Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid and decrease coupling efficiency.[2][5] The addition of NHS (or its water-soluble analog, Sulfo-NHS) is crucial to "rescue" this intermediate by converting it into a more stable, amine-reactive NHS ester.[2][5][10] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[11] The coupling of the NHS ester to the amine is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[6][9][11]

// Nodes Carboxyl [label="R-COOH\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-acylisourea\nintermediate (unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; NHS [label="NHS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHS_Ester [label="Amine-reactive\nNHS ester (more stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH2\n(Target Molecule)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Bond [label="R-CO-NH-R'\n(Stable Amide Bond)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Urea_Biproduct [label="Urea byproduct", fillcolor="#FFFFFF", fontcolor="#202124"]; NHS_Biproduct [label="NHS byproduct", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Carboxyl -> O_Acylisourea [label="+ EDC\n(pH 4.5-6.0)"]; EDC -> O_Acylisourea; O_Acylisourea -> NHS_Ester [label="+ NHS"]; NHS -> NHS_Ester; NHS_Ester -> Amide_Bond [label="+ R'-NH2\n(pH 7.0-8.5)"]; Amine -> Amide_Bond; O_Acylisourea -> Carboxyl [label="Hydrolysis", style=dashed, color="#EA4335"]; O_Acylisourea -> Urea_Biproduct [style=dashed]; Amide_Bond -> NHS_Biproduct [style=dashed]; } Gs_caption("EDC/NHS Reaction Mechanism");

Optimizing Your Conjugation: Key Parameters

Achieving high-yield and reproducible results hinges on the careful control of several experimental parameters.

ParameterRecommended Range/ValueRationale & Key Considerations
pH (Activation Step) 4.5 - 6.0Maximizes the efficiency of carboxyl group activation by EDC.[6][8][9] MES buffer is a common and suitable choice for this step.[6][9]
pH (Coupling Step) 7.0 - 8.5Favors the deprotonated, nucleophilic form of primary amines for efficient reaction with the NHS ester.[6][9][11] PBS or borate buffers are often used.[9][11]
Molar Ratios PEG-COOH : EDC : NHS = 1 : (2-10) : (2-10)A molar excess of EDC and NHS drives the reaction towards the formation of the NHS ester.[6] The optimal ratio should be determined empirically.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (e.g., 2 hours), while reactions at 4°C can proceed overnight to minimize potential protein degradation.[6][7]
Reaction Time Activation: 15-30 min; Coupling: 2h to overnightThe activation step is rapid.[6] Coupling time depends on temperature and the reactivity of the amine.
Buffers Non-amine, non-carboxylate buffersBuffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction and should be avoided.[9][12]

Step-by-Step Protocol: Two-Step Coupling of this compound

This two-step protocol is generally recommended as it allows for the optimization of pH for both the activation and coupling steps, leading to higher efficiency.[6][13]

// Nodes Start [label="Start: Prepare Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Step 1: Activation\n(pH 4.5-6.0, 15-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Buffer_Exchange [label="Optional: Buffer Exchange/\nQuench EDC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Step 2: Coupling\n(pH 7.0-8.5, 2h - overnight)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quenching [label="Step 3: Quenching Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Step 4: Purification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Step 5: Analysis & Characterization", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Activation; Activation -> Buffer_Exchange; Buffer_Exchange -> Coupling; Coupling -> Quenching; Quenching -> Purification; Purification -> Analysis; } Gs_caption("Two-Step Coupling Workflow");

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, antibody, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6][13]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[14]

  • Desalting columns or dialysis cassettes for purification[6]

Protocol
  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation, as they are moisture-sensitive.[9]

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. EDC is prone to hydrolysis.[10]

    • Dissolve this compound in Activation Buffer.

    • Ensure your amine-containing molecule is in the Coupling Buffer. If not, perform a buffer exchange using a desalting column or dialysis.[6]

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A typical molar excess is 2-10 fold of EDC and NHS over the amount of this compound.[6]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6]

  • Coupling to the Amine-Containing Molecule:

    • Immediately after the activation step, you have two options:

      • Option A (pH Adjustment): Raise the pH of the activation reaction mixture to 7.2-8.0 by adding a small amount of a concentrated, non-amine buffer (e.g., phosphate buffer). Then, add the amine-containing molecule.[13]

      • Option B (Buffer Exchange): To remove excess EDC and its byproducts, pass the activated this compound solution through a desalting column equilibrated with Coupling Buffer. Immediately add the amine-containing molecule to the collected fractions.[8][13]

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[6][12]

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[6] This step is critical to prevent unwanted side reactions in downstream applications.[12]

  • Purification of the Conjugate:

    • The choice of purification method depends on the properties of your conjugate and the unreacted components.[15]

    • Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules like EDC, NHS, and quenching reagents from larger PEGylated proteins.[15][]

    • Ion Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from un-PEGylated proteins, as the PEG chains can alter the surface charge.[][17]

    • Dialysis: Suitable for removing small molecule impurities from large conjugates.[6]

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for the purification of smaller PEGylated peptides and proteins.[]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency - Hydrolysis of NHS ester due to high pH or prolonged reaction times.[11][12] - Inactive EDC/NHS due to moisture exposure.[9] - Suboptimal pH for activation or coupling.[12] - Use of incompatible buffers (containing amines or carboxylates).[9][12]- Perform the reaction promptly after activation.[12] - Use fresh, high-quality EDC and NHS and allow vials to warm to room temperature before opening.[9] - Optimize the pH for both the activation and coupling steps, preferably using a two-step protocol.[9] - Ensure the use of non-interfering buffers like MES and PBS.[9]
Protein Precipitation/Aggregation - The reaction pH is too close to the isoelectric point (pI) of the protein.[8] - Over-activation or uncontrolled cross-linking.- Adjust the reaction pH to be at least 1-2 units away from the protein's pI.[8] - Optimize the molar ratio of EDC and NHS to your protein.[12] - Ensure timely and effective quenching to stop the reaction.[12]
Inconsistent Results - Poor pH control. - Inconsistent reagent preparation.- Use a high-quality buffer within its optimal pH range and verify the pH of the reaction mixture after all components have been added.[8] - Prepare fresh EDC and NHS solutions for each experiment.

Conclusion

The EDC/NHS coupling chemistry for attaching this compound to amine-containing molecules is a powerful and versatile tool in the arsenal of researchers and drug developers. By understanding the underlying mechanism and carefully controlling key reaction parameters such as pH, stoichiometry, and temperature, you can achieve efficient and reproducible conjugations. This guide provides a solid foundation for your experimental design, from initial protocol development to troubleshooting and optimization, ultimately enabling the successful synthesis of well-defined bioconjugates for your specific application.

References

  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • BioPharm International. Making Site-specific PEGylation Work. [Link]

  • Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. [Link]

  • Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Interchim. NHS / sulfo-NHS. [Link]

  • Journal of Stage. The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. [Link]

  • PubMed. Amine coupling through EDC/NHS: a practical approach. [Link]

  • ResearchGate. Which temperature is the best for EDC/NHS reaction?. [Link]

  • ResearchGate. What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups?. [Link]

  • 陕西新研博美生物科技有限公司. This compound,NH2-PEG5-CH2COOH. [Link]

  • Reddit. Help with NHS/EDC coupling protocol to attach antibodies to glass. [Link]

  • ResearchGate. EDC-NHS coupling not working?. [Link]

  • ResearchGate. Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. [Link]

  • ResearchGate. Any advice on my protocol for NHS-EDC coupling on antibodies?. [Link]

  • DC Chemicals. Amino-PEG5-amine Datasheet. [Link]

  • Reddit. How does EDC/NHS coupling ACTUALLY work ?. [Link]

  • National Institutes of Health. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. [Link]

  • YouTube. EDC Coupling Mechanism | Organic Chemistry. [Link]

  • National Institutes of Health. This compound | C12H25NO7 | CID 21252464 - PubChem. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

Sources

Conjugating Amino-PEG5-CH2CO2H to proteins and peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Conjugation of Amino-PEG5-CH2CO2H to Proteins and Peptides

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Short-Chain PEGylation

The covalent modification of proteins and peptides with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique is widely employed to enhance the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles.[1][2] Benefits include an increased hydrodynamic size, which can extend plasma half-life, reduce immunogenicity, and improve stability against enzymatic degradation.[3][4]

While long PEG chains are often used to maximize these effects, short-chain linkers like this compound offer a distinct set of advantages. This discrete-length PEG (dPEG®) linker provides a hydrophilic, flexible spacer that can improve the solubility of a conjugate without adding significant bulk that might sterically hinder the protein's active site or receptor binding affinity.[5][6] The defined molecular weight of this compound ensures batch-to-batch consistency, leading to a more homogeneous final product, a critical factor for therapeutic applications.[7]

This guide provides a comprehensive overview of the chemistry, protocols, and analytical considerations for conjugating this compound to proteins and peptides via its terminal carboxyl group, which forms a stable amide bond with primary amines on the target biomolecule.

The Chemistry of Amide Bond Formation: EDC/NHS Coupling

The most robust and widely used method for coupling a carboxyl group to a primary amine is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This is classified as a "zero-length" crosslinking method because EDC facilitates the bond formation without becoming part of the final linkage.[8][9]

The reaction proceeds in two primary stages:

  • Carboxyl Activation: EDC reacts with the terminal carboxylic acid of this compound, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions, which would reverse the activation.[8][10]

  • NHS Ester Stabilization and Amine Reaction: To improve efficiency and stability, NHS is added. It rapidly reacts with the O-acylisourea intermediate to create a semi-stable, amine-reactive NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and can be stored or used immediately to react with primary amines (the N-terminal α-amine or the ε-amine of lysine residues) on the protein or peptide.[8][9][11] The reaction results in the formation of a stable amide bond, releasing NHS as a byproduct.

G cluster_1 Step 2: NHS Ester Formation & Conjugation PEG_COOH This compound Intermediate O-acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (PEG-Protein Conjugate) NHSEster->Conjugate + Protein-NH2 Protein Protein/Peptide (-NH2) NHS_byproduct NHS Byproduct Urea_byproduct Urea Byproduct G A 1. Prepare Reagents (Buffers, Protein, PEG Linker) B 2. Activate PEG Linker Add EDC and Sulfo-NHS to this compound in Activation Buffer (pH 5.5). Incubate 15 min. A->B C 3. Add Activated Linker to Protein Add the activation mixture to the protein solution in Coupling Buffer (pH 7.5). B->C D 4. Conjugation Reaction Incubate for 2 hours at RT or overnight at 4°C. C->D E 5. Quench Reaction Add Hydroxylamine to a final concentration of 10-50 mM. D->E F 6. Purify Conjugate (e.g., SEC or Diafiltration) E->F G 7. Characterize Final Product (SDS-PAGE, LC-MS) F->G

Caption: Workflow for the two-step protein conjugation protocol.

Protocol 1: Two-Step Conjugation (Recommended)

This protocol involves activating the this compound first, followed by the addition of the protein.

A. Reagent Preparation:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5.

  • Coupling Buffer: 1X PBS, pH 7.5.

  • Protein Solution: Prepare the protein to be conjugated at a concentration of 2-10 mg/mL in Coupling Buffer.

  • PEG Linker Stock: Dissolve this compound in Activation Buffer to a concentration of 10 mM.

  • EDC Stock: Prepare a 100 mM solution of EDC in ultrapure water. Prepare fresh before each use.

  • Sulfo-NHS Stock: Prepare a 100 mM solution of Sulfo-NHS in ultrapure water. Prepare fresh before each use.

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5.

B. PEG Linker Activation:

  • In a microcentrifuge tube, combine the required volume of the PEG Linker Stock with EDC and Sulfo-NHS. A common starting molar ratio is 1:2:5 (PEG:EDC:Sulfo-NHS).

  • Incubate the activation mixture for 15 minutes at room temperature. [9] C. Conjugation Reaction:

  • Add the entire activation mixture from step B.2 to your Protein Solution. The volume of the activation mixture should be small relative to the protein solution to minimize pH shifts.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

D. Quenching:

  • Add the Quenching Solution to the reaction mixture to achieve a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature to stop the reaction.

Protocol 2: One-Step Conjugation

This simplified protocol combines all reactants in a single step. It is faster but carries a higher risk of undesirable side reactions.

  • Prepare the protein at 2-10 mg/mL in Coupling Buffer (e.g., PBS, pH 7.5).

  • Add the desired molar excess of solid this compound directly to the protein solution and mix to dissolve.

  • Add freshly prepared EDC and Sulfo-NHS (from stock solutions or as solids) to the mixture. A typical starting molar excess over the protein is 20x for the PEG linker, 40x for EDC, and 100x for Sulfo-NHS.

  • Incubate and quench the reaction as described in the two-step protocol (Steps C.2 - D.2).

Purification of the PEGylated Conjugate

After quenching, it is essential to remove unreacted PEG linker, byproducts, and any remaining unconjugated protein.

MethodPrincipleApplication & Advantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Highly effective for removing small molecules (unreacted PEG, EDC/NHS byproducts) and separating the larger PEGylated protein from the smaller native protein. [][13][14]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.PEGylation shields charged residues, altering the protein's isoelectric point. This change can be exploited to separate the conjugate from the native protein. It can also sometimes resolve species with different degrees of PEGylation. [][13]
Diafiltration / Ultrafiltration Separation using semi-permeable membranes based on molecular weight cutoff.Excellent for buffer exchange and removing low molecular weight impurities. Can provide a high-yield purification of the conjugate from unreacted PEG. [13][15]
Reverse Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Primarily used for analytical characterization and purification of smaller peptides and proteins. Can effectively separate positional isomers. []

Characterization of the Final Conjugate

Validation is a critical final step to confirm the success of the conjugation and assess the quality of the product.

  • SDS-PAGE: A simple, qualitative method. A successful conjugation will show a band (or a smear, if heterogeneous) at a higher molecular weight than the unmodified protein. This provides immediate visual confirmation of a mass shift.

  • Mass Spectrometry (ESI-LC/MS): The definitive technique for characterization. It provides the precise mass of the conjugate, which confirms the covalent attachment and allows for the determination of the Degree of Labeling (DOL) —the average number of PEG molecules per protein. [1][7]Peptide mapping via LC-MS/MS can be used to identify the specific lysine residues or N-terminus that were modified. [16][17]3. HPLC Analysis: Analytical SEC or IEX can be used to determine the purity of the conjugate pool, quantifying the percentage of conjugated protein versus any remaining native protein. [1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Inactive EDC/NHS (hydrolyzed).2. Buffer contains primary amines.3. Incorrect pH for activation or coupling.4. Insufficient molar excess of reagents.1. Prepare fresh EDC and NHS solutions immediately before use.2. Use an amine-free buffer system (MES, HEPES, PBS).3. Verify the pH of all buffers.4. Increase the molar ratio of PEG:EDC:NHS and/or the ratio of PEG to protein.
Protein Precipitation 1. High degree of labeling (over-PEGylation).2. Use of organic solvent (e.g., DMSO/DMF) for linker dissolution.3. Incorrect buffer conditions (pH, salt).1. Reduce the molar excess of the PEG linker or decrease the reaction time.2. Use water-soluble Sulfo-NHS and dissolve the PEG linker directly in aqueous buffer.3. Perform a buffer screen to find optimal solubility conditions for the protein.
High Polydispersity (Multiple PEG Products) 1. Protein has many accessible surface amines.2. High molar excess of PEG linker.1. This is often expected. If a single species is desired, purification by IEX may resolve different species.2. Decrease the molar ratio of PEG linker to protein.3. Adjust the coupling pH towards neutral to favor N-terminal modification.

References

  • Dos Santos, J. C. F., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Conjugation Protocol for Amine Reactive Dyes. (n.d.). Bio-Techne. Retrieved from [Link]

  • Zydney, A. L. (2007). Purification and Production of Pegylated Proteins using Membrane Processes. Penn State University Electronic Theses and Dissertations. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Journal of Chromatography A. Retrieved from [Link]

  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. (2017). Springer Nature Experiments. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Semantic Scholar. Retrieved from [Link]

  • Shah, U., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications. Retrieved from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Retrieved from [Link]

  • Amine-Reactive Probes. (2005). The Joseph Lab, UC San Diego. Retrieved from [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. Retrieved from [Link]

  • Yi, H., et al. (2012). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir. Retrieved from [Link]

  • Shah, U., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry. Retrieved from [Link]

  • Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? (2024). ResearchGate. Retrieved from [Link]

  • Veronese, F. M., et al. (2001). New PEGs for Peptide and Protein Modification, Suitable for Identification of the PEGylation Site. Bioconjugate Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2008). NHS-mediated QDs-peptide/protein conjugation and its application for cell labeling. Journal of Nanoscience and Nanotechnology. Retrieved from [Link]

  • This compound. (n.d.). CD Bioparticles. Retrieved from [Link]

  • Veronese, F. M. (2025). Chemical Conjugation of PEG. YouTube. Retrieved from [Link]

  • Nicolas, J., et al. (2014). PEG-peptide conjugates. CentAUR. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Amino-PEG5-CH2CO2H in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Advanced Linker Technology in ADCs

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2][3] The lynchpin of this tripartite assembly is the chemical linker, a component that dictates the ADC's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index.[4][5] A significant challenge in ADC development arises from the hydrophobic nature of many potent cytotoxic payloads, which can induce aggregation, diminish solubility, and lead to rapid systemic clearance, thereby compromising therapeutic efficacy.[4][5]

Polyethylene glycol (PEG) linkers have emerged as a cornerstone of modern ADC design, offering a robust solution to the challenges posed by payload hydrophobicity.[5][][7] These flexible, hydrophilic spacers can significantly enhance the aqueous solubility and stability of the final conjugate.[1][][8] This technical guide provides an in-depth exploration of Amino-PEG5-CH2CO2H , a discrete, heterobifunctional PEG linker, and its application in the development of next-generation ADCs. We will elucidate the underlying principles of its use, provide detailed, field-proven protocols for its conjugation, and discuss the critical characterization and purification methodologies essential for successful ADC development.

The Scientific Rationale for Employing this compound in ADC Construction

The selection of a linker is a critical decision in the design of an ADC. This compound is a heterobifunctional linker that offers distinct advantages in the precise and controlled construction of ADCs.[9][10][11]

Structural and Functional Attributes of this compound
  • Heterobifunctionality for Controlled Conjugation: This linker possesses two distinct reactive termini: a primary amine (-NH2) and a carboxylic acid (-COOH).[9][11] This orthogonality allows for a sequential and controlled conjugation strategy, first attaching one end of the linker to either the antibody or the payload, followed by the conjugation of the second molecule. This stepwise approach minimizes the formation of undesirable homodimers and other impurities.

  • Discrete PEG Chain (PEG5): Unlike traditional polydisperse PEGs, this compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight and chain length.[5] This homogeneity is paramount for producing well-defined and consistent ADC batches with predictable pharmacokinetic properties, a critical requirement for regulatory approval.

  • Enhanced Hydrophilicity and Biocompatibility: The five-unit PEG chain imparts significant hydrophilicity to the linker.[1][4] When incorporated into an ADC, this property helps to create a "hydration shell" around the hydrophobic payload, mitigating aggregation and improving overall solubility.[1] PEG is also well-known for its biocompatibility and low immunogenicity.[4][8]

Impact on ADC Pharmacokinetics and Therapeutic Index

The inclusion of a PEG linker like this compound can profoundly influence the pharmacokinetic (PK) profile of an ADC. By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[1][][7] This prolonged systemic exposure can increase the opportunity for the ADC to accumulate in tumor tissues, potentially leading to enhanced anti-tumor efficacy.[7]

The improved solubility and stability conferred by the PEG linker can also enable the development of ADCs with higher drug-to-antibody ratios (DARs) without the risk of aggregation.[4][12] The ability to attach more payload molecules to each antibody can significantly increase the potency of the ADC.[4]

Visualizing the ADC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound, highlighting the sequential conjugation, purification, and characterization steps.

ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) adc_crude Crude ADC mAb->adc_crude Conjugation linker_payload This compound + Payload activated_linker_payload Activated Linker-Payload linker_payload->activated_linker_payload Activation activated_linker_payload->adc_crude purification Purification (e.g., TFF, SEC) adc_crude->purification adc_purified Purified ADC purification->adc_purified characterization Characterization (DAR, Aggregation, etc.) adc_purified->characterization final_adc Final ADC Product characterization->final_adc

Caption: A generalized workflow for ADC synthesis using a heterobifunctional linker.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis and purification of an ADC using this compound. This guide outlines a two-step conjugation strategy where the payload is first attached to the linker, followed by conjugation to the antibody.

Protocol 1: Synthesis of the Activated Payload-Linker Conjugate

This protocol describes the activation of the carboxylic acid terminus of the this compound linker and its conjugation to an amine-containing payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., glass vial)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of EDC and 1.2 equivalents of NHS to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS-activated linker. The causality here is that EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a less hydrolytically labile NHS ester, ensuring efficient subsequent conjugation.

  • Conjugation to the Payload:

    • In a separate vessel, dissolve the amine-containing payload in anhydrous DMF or DMSO.

    • Add the activated linker solution to the payload solution. A slight molar excess (1.1 to 1.5-fold) of the activated linker is recommended to drive the reaction to completion.

    • Stir the reaction at room temperature overnight, protected from light if the payload is light-sensitive.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, purify the payload-linker conjugate using RP-HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the solid payload-linker conjugate.

  • Characterization:

    • Confirm the identity and purity of the payload-linker conjugate by mass spectrometry and NMR.

Protocol 2: Conjugation of the Payload-Linker to the Antibody

This protocol details the conjugation of the purified payload-linker construct to the lysine residues of the monoclonal antibody.

Materials:

  • Purified monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purified and lyophilized payload-linker conjugate

  • Conjugation buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Tangential Flow Filtration (TFF) or Size-Exclusion Chromatography (SEC))

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a suitable conjugation buffer at a concentration of 5-10 mg/mL. If necessary, perform a buffer exchange. The absence of primary amines in the buffer is critical to prevent unwanted side reactions with the activated linker.

  • Conjugation Reaction:

    • Dissolve the payload-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain the integrity of the antibody.

    • The molar excess of the payload-linker conjugate will determine the final Drug-to-Antibody Ratio (DAR). A typical starting point is a 5- to 20-fold molar excess. This ratio should be optimized for each specific antibody and payload combination.

    • Incubate the reaction at 4°C for 12-24 hours or at room temperature for 2-4 hours with gentle mixing. The choice of temperature and incubation time is a balance between reaction efficiency and potential antibody degradation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted payload-linker molecules. Incubate for 30 minutes at room temperature. This step is crucial to prevent further non-specific conjugation and to ensure a well-defined final product.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is a critical step to remove unconjugated payload-linker, residual solvents, and potential aggregates, all of which are critical quality attributes that must be controlled.[13]

Methods:

  • Tangential Flow Filtration (TFF): TFF is a highly efficient method for buffer exchange and removal of small molecule impurities from large biomolecules like ADCs.[14][][16] It is a scalable process suitable for both process development and manufacturing.[14]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is effective in removing unconjugated payload-linker and can also be used to assess the level of aggregation in the final ADC product.[]

General TFF Protocol:

  • Set up the TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).

  • Equilibrate the system with the desired formulation buffer.

  • Load the quenched ADC reaction mixture into the system.

  • Perform diafiltration with at least 5-10 diavolumes of the formulation buffer to remove unconjugated species.

  • Concentrate the purified ADC to the desired final concentration.

Characterization of the Final ADC: Ensuring Quality and Consistency

Thorough characterization of the purified ADC is essential to ensure its quality, safety, and efficacy.[17]

Key Quality Attributes and Analytical Techniques
Critical Quality Attribute Analytical Technique(s) Principle of Measurement
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[17][18]HIC and RP-HPLC separate ADC species based on hydrophobicity, which increases with the number of conjugated drug-linkers. MS provides a direct measurement of the molecular weight of the different ADC species.[18]
Aggregation Size-Exclusion Chromatography (SEC)[]SEC separates molecules based on size, allowing for the quantification of high molecular weight species (aggregates).
Free Drug and Linker Levels Reversed-Phase HPLC (RP-HPLC)[17]RP-HPLC can separate and quantify small molecule impurities from the large ADC molecule.
Identity and Integrity Mass Spectrometry (MS), SDS-PAGEMS confirms the molecular weight of the intact ADC and its subunits. SDS-PAGE assesses the integrity of the antibody.
In Vitro Potency Cell-based cytotoxicity assaysMeasures the ability of the ADC to kill target cancer cells.

Visualizing the Conjugation Chemistry

The following diagram illustrates the chemical reaction for the conjugation of an activated payload-linker to a lysine residue on the antibody.

Sources

Application Notes: Synthesis of PROTACs using an Amino-PEG5-CH2CO2H Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architecture of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are engineered to harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule is a tripartite construct, comprising a ligand that binds the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two functional ends.[1][2][4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2][4][5] Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed due to their hydrophilicity, which can enhance the solubility and bioavailability of the final PROTAC molecule.[2][4][6][7] The Amino-PEG5-CH2CO2H linker, with its terminal amine and carboxylic acid groups, offers a versatile platform for the sequential and controlled assembly of PROTACs through robust amide bond formation.

This guide provides a detailed framework for the synthesis, purification, and characterization of a PROTAC utilizing an this compound linker, with a focus on explaining the rationale behind key experimental choices.

The PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge.[] It simultaneously binds to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[9][10][11][12] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle. This catalytic mode of action is a key advantage over traditional inhibitors.[1][13]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ternary POI :: PROTAC :: E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC binds Ternary->PROTAC Release (Catalytic Cycle) PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Ubiquitin (from E1/E2) Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Synthetic Strategy and Key Components

The synthesis of a PROTAC is a modular process involving the sequential coupling of its three core components.[14] For this protocol, we will focus on a strategy where the this compound linker is sequentially coupled to an E3 ligase ligand and a POI ligand via amide bond formation.

  • E3 Ligase Ligand: For this guide, we will use a derivative of a von Hippel-Lindau (VHL) E3 ligase ligand, which is commonly used in PROTAC design.[15][16][17][18] Specifically, a VHL ligand functionalized with a free amine (VHL-NH2) is required for the initial coupling step.

  • POI Ligand: The choice of the POI ligand is target-dependent. For this protocol, a POI ligand functionalized with a free amine (POI-NH2) is required for the final coupling step.

  • Linker: this compound serves as the bifunctional linker. Its carboxylic acid end will be coupled first to the VHL ligand, and its amine end will be coupled to the POI ligand after a deprotection step. To facilitate this sequential strategy, the amine group of the linker is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group (i.e., Boc-NH-PEG5-CH2CO2H).

Synthetic Workflow Overview

The overall workflow involves two key amide coupling steps, separated by a deprotection step.

Synthetic_Workflow VHL_NH2 VHL-NH2 (E3 Ligase Ligand) Step1 Step 1: Amide Coupling HATU, DIPEA, DMF VHL_NH2->Step1 Linker_Boc Boc-NH-PEG5-CO2H (Protected Linker) Linker_Boc->Step1 Intermediate VHL-Linker(Boc) Intermediate Step1->Intermediate Step2 Step 2: Deprotection TFA, DCM Intermediate->Step2 Intermediate_NH2 VHL-Linker-NH2 Intermediate Step2->Intermediate_NH2 Step3 Step 3: Amide Coupling HATU, DIPEA, DMF Intermediate_NH2->Step3 POI_COOH POI-CO2H (Target Ligand) POI_COOH->Step3 Final_PROTAC Final PROTAC (VHL-Linker-POI) Step3->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

Caption: General workflow for the modular synthesis of PROTACs.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling of VHL Ligand with Protected Linker

This protocol details the formation of an amide bond between the amine-functionalized VHL ligand and the carboxylic acid of the Boc-protected PEG linker.

Causality Behind Choices:

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents. Its high boiling point is suitable for reactions run at room temperature or slightly elevated temperatures.

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that rapidly forms a reactive OAt-active ester with the carboxylic acid.[19] This active ester readily reacts with the amine to form the amide bond with minimal side reactions and racemization.[19][20]

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base.[20][21] Its role is to deprotonate the carboxylic acid, facilitating its attack on HATU, and to neutralize the hexafluorophosphate salt formed during the reaction.[19] Its steric hindrance prevents it from participating in unwanted side reactions.

Reagent/MaterialMolar Eq.Purpose
VHL-NH21.0E3 Ligase Ligand
Boc-NH-PEG5-CH2CO2H1.1Protected Linker
HATU1.2Coupling Reagent
DIPEA3.0Non-nucleophilic Base
Anhydrous DMF-Solvent
Nitrogen Atmosphere-Prevents moisture contamination

Step-by-Step Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve Boc-NH-PEG5-CH2CO2H (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[14]

  • Add a solution of VHL-NH2 (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the VHL-NH2 starting material is consumed (typically 4-12 hours).[1]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the VHL-Linker(Boc) intermediate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to reveal the free amine on the linker, preparing it for the final coupling step.

Causality Behind Choices:

  • Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group.

  • Solvent: Dichloromethane (DCM) is a common solvent for deprotection reactions as it dissolves the protected intermediate and is relatively inert.

Step-by-Step Procedure:

  • Dissolve the purified VHL-Linker(Boc) intermediate in DCM (approx. 0.1 M).

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[14] The resulting crude VHL-Linker-NH2 intermediate is often used directly in the next step after ensuring complete removal of TFA.

Protocol 3: Final Amide Coupling with POI Ligand

This final step couples the amine-functionalized VHL-linker intermediate with a carboxylic acid-functionalized POI ligand. The reaction conditions are similar to the first coupling step.

Reagent/MaterialMolar Eq.Purpose
VHL-Linker-NH21.0Amine-functionalized intermediate
POI-COOH1.2Target Protein Ligand
HATU1.5Coupling Reagent
DIPEA4.0Non-nucleophilic Base
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • Follow the procedure outlined in Protocol 1, using the VHL-Linker-NH2 intermediate (1.0 eq) and the POI-COOH ligand (1.2 eq).[14]

  • The reaction is monitored by LC-MS for the formation of the final PROTAC product.

  • The workup procedure is similar to Protocol 1.

Purification and Characterization

Ensuring the purity of the final PROTAC is critical for accurate biological evaluation.[22] A multi-step purification and characterization approach is essential.[23]

Purification
  • Flash Column Chromatography: Often used as an initial purification step to remove major impurities.[23][24]

  • Reversed-Phase Preparative HPLC (RP-HPLC): This is the primary technique for obtaining highly pure PROTACs (>95%).[22][23][24] It separates compounds based on hydrophobicity.

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase A: Water with 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% FA or TFA.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the PROTAC.

  • Detection: UV detection at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm).[24]

After collecting and pooling the pure fractions, the solvent is removed, often by lyophilization, to yield the final PROTAC as a solid.[23]

Characterization

Comprehensive analytical characterization is required to confirm the identity and purity of the final PROTAC.[23]

TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and assess purity.A major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated PROTAC molecule [M+H]+.
High-Resolution Mass Spectrometry (HRMS) Determine the exact mass and confirm the elemental composition.[1]The measured mass should be within 5 ppm of the calculated theoretical mass.
¹H and ¹³C NMR Confirm the chemical structure and isomeric purity.[23]The spectra should show all expected proton and carbon signals with correct chemical shifts, integrations, and coupling patterns.
Analytical HPLC Quantify the final purity.[22]The peak area of the PROTAC should be >95% of the total peak area in the chromatogram.

Native mass spectrometry can also be a powerful tool to study the formation of the ternary E3-PROTAC-POI complexes in vitro.[13][25][26]

Conclusion

The synthesis of PROTACs using bifunctional linkers like this compound is a modular and adaptable process. The use of robust and high-yielding reactions such as HATU-mediated amide coupling allows for the efficient assembly of these complex molecules. The hydrophilic PEG chain can impart favorable physicochemical properties, though the optimal linker length and composition must often be determined empirically for each specific POI and E3 ligase pair.[5][7] Rigorous purification and thorough characterization are paramount to obtaining high-quality PROTACs suitable for downstream biological and pharmacological evaluation, ultimately advancing the field of targeted protein degradation.

References

Click to expand
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • Casement, J., & Ciulli, A. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed.
  • Enamine. (n.d.). VHL Ligase Ligands for PROTAC Applications.
  • BenchChem. (2025). The Critical Role of PEG Linkers in PROTAC Design: A Comparative Analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology.
  • BenchChem. (2025). The Role of PEG Linkers in PROTAC Efficacy: A Comparative Analysis.
  • Casement, J., & Ciulli, A. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes.
  • Testa, A., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • ResearchGate. (n.d.). Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90.
  • ResearchGate. (2025). Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF.
  • American Chemical Society. (2025). Correlating cellular ternary complex formation with degradation kinetics.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for PROTACs with Sulfone-Bis-PEG4-acid.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (2025). Assessing the Purity of Synthesized PROTACs: A Comparative Guide to HPLC and Alternative Methods.
  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
  • PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
  • Journal of Medicinal Chemistry - ACS Publications. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications.
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Taylor & Francis. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • ACS Central Science. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy.
  • bioRxiv. (2019). Native mass spectrometry can effectively predict PROTAC efficacy.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with Flexible PEG Linkers.
  • BenchChem. (2025). Synthesizing PROTACs with a PEG8 Linker: A Detailed Guide for Researchers.
  • PMC. (2020). Assays and technologies for developing proteolysis targeting chimera degraders.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
  • bioRxiv. (2019). Native mass spectrometry can effectively predict PROTAC efficacy.
  • NIH. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
  • PubMed. (2025). Application of mass spectrometry for the advancement of PROTACs.
  • Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
  • WuXi AppTec DMPK. (2023). PROTAC Bioanalysis: Challenges and Strategies.
  • Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol.

Sources

Application Note & Protocol: Surface Functionalization of Nanoparticles with Amino-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of PEGylation

In the field of nanomedicine, controlling the bio-nano interface is paramount. Unmodified nanoparticles are often rapidly identified and cleared by the reticuloendothelial system (RES), leading to short circulation times and off-target accumulation. Surface modification with polyethylene glycol (PEG), or PEGylation, is a gold-standard strategy to mitigate this challenge.[1][2] A dense layer of hydrophilic PEG chains creates a steric barrier that shields the nanoparticle surface from opsonin proteins, thereby reducing phagocytic uptake and prolonging systemic circulation—a phenomenon often termed the "stealth effect".[2][3]

This guide focuses on a specific, highly versatile heterobifunctional linker: Amino-PEG5-CH2CO2H . This molecule offers distinct advantages:

  • Amine Terminus (-NH2): Provides a primary amine for robust, covalent attachment to nanoparticles possessing surface carboxyl (-COOH) groups.

  • Carboxyl Terminus (-CH2CO2H): After conjugation, this group is exposed to the solvent, providing a reactive handle for subsequent coupling of targeting ligands, drugs, or imaging agents.[4][5][6]

  • PEG5 Spacer: The five-unit polyethylene glycol chain ensures hydrophilicity and provides a flexible spacer arm, making the terminal carboxyl group accessible for further reactions.[4]

This protocol details the use of carbodiimide chemistry to conjugate this compound to carboxylated nanoparticles, a foundational technique for developing advanced drug delivery systems and diagnostic tools.

The Chemistry of Conjugation: An Expert's View on EDC/NHS Coupling

The covalent attachment of the PEG linker's primary amine to the nanoparticle's surface carboxyl groups is most reliably achieved through a "zero-length" crosslinking reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[7][8] A two-step process is strongly recommended to maximize efficiency and minimize undesirable side reactions like nanoparticle aggregation.[9]

Mechanism Breakdown:

  • Activation Step (pH 4.5-6.0): EDC reacts with the surface carboxyl groups on the nanoparticle, forming a highly reactive but unstable O-acylisourea intermediate.[7] This step is most efficient in a slightly acidic buffer, such as MES buffer, which is free of competing carboxyls and amines.[7][10]

  • Stabilization Step: Sulfo-NHS (a water-soluble variant of NHS) is added concurrently with EDC. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable sulfo-NHS ester.[7][11] This ester is significantly more resistant to hydrolysis in an aqueous environment than the O-acylisourea intermediate, which is a critical factor for achieving high conjugation yields.[9][12]

  • Coupling Step (pH 7.2-8.0): After removing excess EDC and sulfo-NHS, the activated nanoparticles are introduced to the this compound linker in a buffer with a slightly basic pH (e.g., PBS). The primary amine of the PEG linker performs a nucleophilic attack on the sulfo-NHS ester, forming a stable, covalent amide bond and releasing the sulfo-NHS byproduct.[11][13]

G cluster_activation Step 1: Activation (pH 5-6 in MES Buffer) cluster_coupling Step 2: Coupling (pH 7.2-7.5 in PBS) NP_COOH Nanoparticle-COOH EDC EDC Sulfo_NHS Sulfo-NHS Intermediate Reactive O-acylisourea Intermediate (Unstable) NHS_Ester Nanoparticle-CO-NHS Ester (Semi-Stable) PEG_Amine H2N-PEG5-COOH Final_Product NP-CONH-PEG5-COOH (Stable Amide Bond)

Detailed Experimental Protocol

This protocol is a robust starting point and may require optimization based on the specific type and concentration of nanoparticles used.

Materials and Reagents
Reagent/MaterialRecommended SpecificationsStorage
Carboxylated Nanoparticles (NPs)e.g., Iron Oxide, Polystyrene, GoldPer manufacturer
This compoundMW: ~437.47 g/mol , >95% Purity≤ -20°C[14]
EDC (EDAC)MW: 191.70 g/mol ≤ -20°C, desiccated
Sulfo-NHSMW: 217.14 g/mol 4°C, desiccated
Activation Buffer 50 mM MES buffer, pH 5.5-6.04°C
Coupling Buffer 10 mM PBS, pH 7.2-7.4Room Temperature
Washing Buffer Coupling Buffer + 0.05% Tween-20Room Temperature
Quenching Buffer 100 mM Tris-HCl or 100 mM Ethanolamine, pH 7.5Room Temperature
Storage Buffer 10 mM PBS with 0.02% Sodium Azide4°C
Purification SystemCentrifugal filter units (e.g., Amicon®) or Dialysis Cassette (MWCO appropriate for NP size)N/A

Critical Insight: Always prepare EDC and Sulfo-NHS solutions immediately before use.[12] EDC is highly susceptible to hydrolysis, and its activity diminishes rapidly in aqueous solutions.[12]

Step-by-Step Methodology

G A 1. Prepare Nanoparticles (Wash & Resuspend in Activation Buffer) B 2. Activate Carboxyl Groups (Add fresh EDC/Sulfo-NHS, Incubate 15-30 min) A->B C 3. Purify Activated NPs (Centrifugal filtration to remove excess reagents) B->C D 4. Conjugate PEG Linker (Resuspend in PEG solution, Incubate 2h to overnight) C->D E 5. Quench Reaction (Add Quenching Buffer, Incubate 30 min) D->E F 6. Final Purification (Wash 3x with Washing Buffer to remove unreacted PEG) E->F G 7. Characterize & Store (Resuspend in Storage Buffer, Perform QC analysis) F->G

Part A: Activation of Nanoparticle Carboxyl Groups

  • Prepare Nanoparticles: Take an aliquot of your stock carboxylated nanoparticles (e.g., 10 mg). Wash the nanoparticles twice with Activation Buffer to remove any storage preservatives (e.g., sodium azide) which may contain competing amines.[9] Use centrifugation suitable for your particle size to pellet the nanoparticles between washes.

  • Resuspend: Resuspend the washed nanoparticle pellet in 1 mL of cold Activation Buffer (50 mM MES, pH 6.0).

  • Prepare Activators: Immediately before use, prepare 10 mg/mL solutions of both EDC and Sulfo-NHS in Activation Buffer.

  • Activate: Add 50 µL of the EDC solution (final conc. ~2.6 mM) and 50 µL of the Sulfo-NHS solution (final conc. ~2.3 mM) to the nanoparticle suspension. Expert Tip: These concentrations are a starting point; the optimal molar excess of EDC/sulfo-NHS over surface carboxyl groups may need to be determined empirically.

  • Incubate: Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).[12]

Part B: Conjugation with this compound

  • Remove Excess Activators: Pellet the activated nanoparticles by centrifugation. Discard the supernatant. Wash the pellet twice with Coupling Buffer (10 mM PBS, pH 7.2) to thoroughly remove unreacted EDC and Sulfo-NHS.[9][12] This step is critical to prevent unwanted side reactions.[9]

  • Prepare PEG Solution: Prepare a 10 mg/mL solution of this compound in Coupling Buffer.

  • Conjugate: Resuspend the activated nanoparticle pellet in 1 mL of the this compound solution.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with continuous gentle mixing.[12]

Part C: Quenching and Final Purification

  • Quench Reaction: Add 50 µL of Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) to the reaction mixture. Incubate for 30 minutes at room temperature to deactivate any remaining active sulfo-NHS esters.[9][12][15]

  • Purify PEGylated Nanoparticles: The goal is to remove unreacted PEG linker, quenching reagents, and reaction byproducts. Centrifugal filtration is highly effective.

    • Add the quenched reaction mixture to a centrifugal filter unit with an appropriate MWCO.

    • Wash the nanoparticles by centrifuging and resuspending the pellet in Washing Buffer. Repeat this wash step at least three times.[15]

  • Final Resuspension: After the final wash, resuspend the purified PEGylated nanoparticle pellet in an appropriate Storage Buffer.

Characterization: A Self-Validating Protocol

Verifying the success of the functionalization is essential. A combination of techniques should be employed to confirm the covalent attachment of the PEG linker.

TechniquePrincipleExpected Outcome for Successful PEGylation
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter (Z-average) of the particles in suspension.An increase in the hydrodynamic diameter due to the attached PEG layer.[16][17]
Zeta Potential Measures the surface charge of the nanoparticles.A shift in zeta potential. For carboxylated NPs (highly negative), the potential should become less negative as the PEG shields the original carboxyl groups. The final value will still be negative due to the terminal -COOH of the PEG.[3][18][19]
Fourier-Transform Infrared Spectroscopy (FTIR) Detects the vibrational modes of chemical bonds.Appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1540 cm⁻¹), indicating the formation of the amide bond between the NP and the PEG linker.[16][18]

Example Data:

SampleAvg. Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated NPs (Before)155 ± 3< 0.2-45 ± 4
PEGylated NPs (After)175 ± 5< 0.2-28 ± 3

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Nanoparticle Aggregation - EDC concentration is too high.[9]- pH is near the isoelectric point.- Insufficient washing of excess EDC.[9]- Perform a titration to find the optimal EDC concentration.- Ensure the Activation Buffer pH is correctly set to 5.5-6.0.- Strictly follow the two-step protocol with thorough washing after activation.
Low PEGylation Efficiency - Inactive EDC due to hydrolysis.- Competing nucleophiles in buffers (e.g., Tris, Glycine) during activation.[9]- Insufficient molar ratio of PEG linker.- Always use freshly prepared EDC/Sulfo-NHS solutions.- Ensure buffers for the activation step (e.g., MES) are free of primary amines.[10]- Increase the concentration of the this compound solution.
No Change in DLS/Zeta Potential - Complete reaction failure.- Verify the pH of all buffers.- Confirm the activity of EDC and the presence of surface carboxyl groups on the starting nanoparticles.- Ensure the PEG linker has a free primary amine.

References

  • Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs? (2017). ResearchGate. Retrieved from [Link]

  • Taniya, R. S., et al. (2019). Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles. Nanoscale Advances. Retrieved from [Link]

  • NHS / sulfo-NHS. (n.d.). Interchim. Retrieved from [Link]

  • Illés, E., et al. (n.d.). Novel carboxylated PEG-coating on magnetite nanoparticles designed for biomedical applications. University of Szeged. Retrieved from [Link]

  • Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy. (2024). MDPI. Retrieved from [Link]

  • Engineered PEG–PCL nanoparticles enable sensitive and selective detection of sodium dodecyl sulfate: a qualitative and quantitative analysis. (2024). Beilstein Journals. Retrieved from [Link]

  • Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer: Physicochemical and In Vitro/In Vivo Characterization. (2023). ACS Omega. Retrieved from [Link]

  • This compound. (n.d.). CD Bioparticles. Retrieved from [Link]

  • Yan, J., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. Retrieved from [Link]

  • Progress in nanoparticles characterization: Sizing and zeta potential measurement. (2024). Elsevier. Retrieved from [Link]

  • FTIR spectra of PEGylated and non-PEGylated ZnO-NPs. (2024). ResearchGate. Retrieved from [Link]

  • PEG modification of carboxylated nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

  • Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. (2018). National Institutes of Health. Retrieved from [Link]

  • Synergistic Effects of Graphene and SiO2 Nanoadditives on Dirt Pickup Resistance, Hydrophobicity, and Mechanical Properties of Architectural Coatings: A Systematic Review and Meta-Analysis. (2024). MDPI. Retrieved from [Link]

  • This compound. (n.d.). Shaanxi new research Bomei Biotechnology Co., Ltd. Retrieved from [Link]

  • Gallo, J., et al. (2014). PEGylated versus non-PEGylated magnetic nanoparticles as camptothecin delivery system. Journal of Nanobiotechnology. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • What is the best and reliable approach to prepare EDC/NHS solution? (2015). ResearchGate. Retrieved from [Link]

  • Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Application Notes & Protocols: Mastering Amide Bond Formation with Amino-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Amino-PEG5-CH2CO2H in Modern Bioconjugation

In the landscape of drug development and biotechnology, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—stands as a cornerstone technology for enhancing the therapeutic properties of molecules.[1][2] this compound is a premier example of a heterobifunctional linker, engineered to provide a precise and hydrophilic spacing element in complex molecular constructs.[3][4] Its structure, featuring a terminal primary amine and a carboxylic acid separated by a discrete five-unit PEG chain, offers researchers a versatile tool for covalently linking molecules.

The strategic incorporation of this linker is critical in applications such as:

  • Antibody-Drug Conjugates (ADCs): Optimizing the pharmacokinetic profile and solubility of the conjugate.

  • PROTACs (Proteolysis Targeting Chimeras): Spatially orienting the target protein and E3 ligase ligand for effective ternary complex formation.[5]

  • Peptide and Protein Modification: Enhancing stability, extending circulatory half-life, and reducing immunogenicity.[2]

  • Surface Modification: Functionalizing surfaces for biosensors or biocompatible materials.

This guide provides an in-depth exploration of the chemical principles and step-by-step protocols for forming stable amide bonds using this compound, empowering researchers to achieve high-efficiency conjugation with confidence.

The Core Principle: Activating the Carboxyl Group for Amide Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide bond is energetically unfavorable under physiological conditions. The amine, acting as a base, simply deprotonates the carboxylic acid to form an unreactive carboxylate salt.[6][7] Therefore, successful amide bond formation hinges on the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is accomplished using specialized coupling reagents .[8][9]

Two classes of coupling reagents have become the gold standard in bioconjugation for their efficiency and reliability: carbodiimides (e.g., EDC) and uronium/guanidinium salts (e.g., HATU).[10][11][12]

Mechanism 1: Carbodiimide-Mediated Coupling (EDC/NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning no part of it remains in the final conjugate.[13] Its mechanism is a robust, two-step process:

  • Activation of Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[6][13] This activation is most efficient in a slightly acidic environment (pH 4.5–6.0).[14]

  • Formation of a Semi-Stable NHS Ester: The unstable intermediate is susceptible to hydrolysis, which regenerates the carboxylic acid. To improve efficiency, N-hydroxysuccinimide (NHS) is added. NHS rapidly attacks the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[15][16] This ester is less prone to hydrolysis and can react with a primary amine at a physiological pH (7.2–8.0) to form a stable amide bond.[17][18]

EDC/NHS coupling mechanism.
Mechanism 2: Uronium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent known for its high efficiency, rapid reaction times, and ability to minimize side reactions.[16][19] It is particularly effective for sterically hindered couplings.[16]

The mechanism involves:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Formation of Active Ester: The carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[19][20]

  • Nucleophilic Attack: A primary amine readily attacks the active ester, leading to the formation of a stable amide bond and the release of byproducts.[20]

HATU-mediated coupling mechanism.

Data Presentation: Quantitative Comparison of Coupling Reagents

The choice of coupling reagent is a critical parameter that influences reaction efficiency, time, and cost. The following table provides a comparative summary to guide this decision.

ParameterEDC/NHS CouplingHATU CouplingRationale & References
Typical Reaction Time 2–12 hours1–4 hoursHATU offers significantly faster kinetics, which can be advantageous for time-sensitive syntheses.
Optimal pH Range Activation: 4.5–6.0Coupling: 7.2–8.07.0–8.5EDC/NHS requires a two-step pH adjustment for optimal efficiency, whereas HATU operates in a single, slightly basic range.[18]
Solvent System Aqueous buffers & Organic (DMF, DMSO, DCM)Primarily anhydrous organic (DMF, DMSO)EDC is water-soluble, making it ideal for bioconjugations in aqueous media. HATU is sensitive to water and requires anhydrous conditions for best results.[20]
Typical Yield Moderate to High (60–85%)High to Excellent (70–95%)HATU is generally considered more efficient, especially for challenging or sterically hindered substrates.
Common Side Reactions N-acylurea formation, hydrolysis of active intermediateGuanidinylation of primary amine (if not pre-activated)Pre-activation of the carboxylic acid with HATU before adding the amine can mitigate the risk of side reactions.[16][21]
Cost LowerHigherEDC/NHS is a more economical choice for large-scale or routine conjugations.

Experimental Protocols

The following protocols provide step-by-step methodologies for the most common conjugation scenarios involving the carboxylic acid moiety of this compound.

Protocol 1: EDC/NHS Coupling to an Amine-Containing Protein (Aqueous Conditions)

This protocol is designed for conjugating the PEG linker to proteins or other biomolecules in an aqueous buffer system. The two-buffer system is crucial for maximizing efficiency.[17]

Materials:

  • This compound

  • Amine-containing protein/biomolecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved aqueous solubility

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[18]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[15]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis device for purification[15][18]

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or water immediately before the activation step.

  • Dissolve Reactants:

    • Dissolve the this compound linker in the Activation Buffer .

    • In a separate tube, dissolve your amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

  • Activation of PEG-Carboxyl Group:

    • To the dissolved this compound solution, add EDC and NHS from the stock solutions. A 5- to 10-fold molar excess of EDC and NHS over the PEG linker is recommended to drive the reaction.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[15][17]

  • Conjugation Reaction:

    • Immediately add the activated PEG-linker solution to the protein solution.

    • The reaction pH should be between 7.2 and 8.0. If necessary, adjust with the Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[15][16]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[15] This will hydrolyze any unreacted NHS esters and deactivate the reagents.

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Remove excess PEG linker and reaction byproducts by passing the mixture through a desalting column or by dialysis against PBS.[15][22]

Protocol 2: HATU Coupling to an Amine-Containing Small Molecule (Organic Conditions)

This protocol is ideal for coupling the PEG linker to small molecules, peptides, or other substrates that are soluble in organic solvents. Anhydrous conditions are critical for success.[5]

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Purification system (e.g., Preparative HPLC, Flash Chromatography)

Procedure:

  • Preparation: Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere.

  • Dissolve Reactants:

    • In a reaction vial, dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

  • Pre-activation of PEG-Carboxyl Group:

    • To the solution, add HATU (1.1-1.2 equivalents).[1]

    • Add DIPEA (2.0-3.0 equivalents). The base is crucial for deprotonating the carboxylic acid.[1][19]

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.[19]

  • Coupling Reaction:

    • The reaction typically proceeds rapidly upon addition of the amine if it wasn't already present. If adding the amine separately, do so at this stage.

    • Stir the reaction at room temperature for 1-4 hours.[1][19]

    • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up:

    • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine to remove the DMF, excess base, and byproducts.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using an appropriate method such as flash column chromatography or preparative reverse-phase HPLC.

Workflow & Purification Strategy

The overall process from reactant to purified conjugate requires careful planning, especially regarding purification.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Prep Dissolve PEG Linker & Amine-Molecule Activation Add Coupling Reagent (EDC/NHS or HATU/Base) Prep->Activation Coupling Incubate (1-12h) Activation->Coupling Quench Quench Reaction Coupling->Quench Purify Purify Conjugate Quench->Purify SEC Size-Exclusion Chromatography Purify->SEC Biomolecules Dialysis Dialysis Purify->Dialysis Biomolecules HPLC Reverse-Phase HPLC Purify->HPLC Small Molecules Characterize Characterize (LC-MS, SDS-PAGE) SEC->Characterize Dialysis->Characterize HPLC->Characterize

Sources

Application Note: A Multi-Modal Analytical Strategy for the Characterization of Amino-PEG5-CH2CO2H and its Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential analytical methods for the characterization of Amino-PEG5-CH2CO2H, a heterobifunctional polyethylene glycol (PEG) linker, and its subsequent bioconjugates. As the complexity of therapeutic and diagnostic molecules increases, rigorous analytical validation of every component is paramount. This document outlines field-proven protocols and the underlying scientific principles for techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to provide a self-validating analytical workflow, ensuring the identity, purity, and structural integrity of the linker and the final conjugated product. This guide is intended for researchers, chemists, and quality control scientists in the fields of drug development, bioconjugation, and materials science.

Introduction: The Critical Role of Heterobifunctional PEG Linkers

Polyethylene glycol (PEG) linkers have become indispensable tools in modern drug development and bioconjugation.[1] Their unique properties—including high water solubility, biocompatibility, and low immunogenicity—make them ideal for enhancing the pharmacokinetic profiles of therapeutic agents.[1][2] Among these, heterobifunctional PEGs, which possess two different reactive terminal groups, offer the ability to controllably and sequentially conjugate two distinct molecules.[2][3][4]

This compound is a discrete (monodisperse) PEG linker featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a five-unit ethylene glycol chain.[5][6][7] This architecture is exceptionally versatile; the amine group can react with activated esters (like NHS esters) or carbonyls, while the carboxylic acid can be activated to form stable amide bonds with primary amines on proteins, peptides, or small molecules.[5][8]

The successful synthesis of a well-defined bioconjugate—be it an antibody-drug conjugate (ADC), a PROTAC, or a functionalized nanoparticle—is critically dependent on the quality of the linker. Therefore, a multi-faceted analytical approach is not just recommended, but essential for confirming the linker's structure and purity before conjugation and for characterizing the final product to ensure consistency, safety, and efficacy.[3][9]

Part I: Foundational Characterization of the this compound Linker

Before its use in a conjugation reaction, the this compound linker must be rigorously characterized to confirm its identity and assess its purity. This foundational analysis prevents the introduction of impurities or structural variants into the final product.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), serving as the primary method for confirming its molecular weight and, by extension, its elemental composition.[10] Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Expected Data: The theoretical molecular weight of this compound (C12H25NO7) is 295.33 g/mol .[6] In ESI-MS, this will typically be observed as protonated or sodiated adducts.

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺ [C12H26NO7]⁺296.17
[M+Na]⁺ [C12H25NNaO7]⁺318.15
[M+K]⁺ [C12H25KNO7]⁺334.12
[M-H]⁻ [C12H24NO7]⁻294.16

Table 1: Theoretical m/z values for common adducts of this compound in ESI-MS.

Protocol 1: ESI-MS Analysis of this compound

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the linker in a 50:50 (v/v) mixture of acetonitrile and deionized water.[11] Dilute this stock solution to a final concentration of 10 µg/mL using the same solvent mixture.[11]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion Parameters (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).[11]

    • Capillary Voltage: 3.5 kV.[11]

    • Source Temperature: 120°C.[11]

    • Desolvation Temperature: 350°C.[11]

    • Cone Gas Flow: 50 L/hr.[11]

    • Mass Range: 100-1000 m/z.[11]

  • Data Analysis: Acquire the spectrum and identify the peaks corresponding to the expected m/z values from Table 1. The high-resolution data should confirm the elemental composition to within a few ppm.

Structural Verification by NMR Spectroscopy

Rationale: While MS confirms molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural verification by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. For PEG linkers, ¹H NMR is particularly powerful for confirming the presence of the ethylene glycol backbone and the distinct signals from the protons adjacent to the terminal functional groups.[12][13][14]

Expected ¹H NMR Signals (in D₂O):

  • ~3.6-3.7 ppm (multiplet): A large, characteristic signal corresponding to the protons of the repeating ethylene glycol units (-O-CH₂ -CH₂ -O-).[12][13]

  • ~4.0 ppm (singlet): Protons on the carbon adjacent to the carboxylic acid (-O-CH₂ -COOH).

  • ~3.1 ppm (triplet): Protons on the carbon adjacent to the amine group (-CH₂ -NH₂).

  • ~3.8 ppm (triplet): Protons on the carbon adjacent to the ether oxygen on the amine side (-O-CH₂ -CH₂-NH₂).

Protocol 2: ¹H NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve 5-10 mg of the linker in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃). Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is desired.

  • Instrumentation: Use an NMR spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.[14][15]

  • Acquisition Parameters:

    • Experiment: Standard ¹H acquisition.

    • Temperature: 25°C.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and compare their chemical shifts and multiplicities to the expected structure. The ratio of the integrations should correspond to the number of protons in each environment.

Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of chemical compounds by separating the main component from impurities such as unreacted starting materials, oligomers with incorrect PEG lengths, or degradation products.[16] Due to the high polarity of this compound and its lack of a strong UV chromophore, standard Reversed-Phase HPLC (RP-HPLC) with UV detection is challenging.[17][18][19]

Causality Behind Method Choice:

  • Standard RP-HPLC: Fails because the polar analyte has very little interaction with the nonpolar C18 stationary phase, leading to poor or no retention.[16]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an ideal alternative. It uses a polar stationary phase and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar compounds.[16]

  • Detection: Since the PEG backbone does not absorb UV light well, universal detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) are required for sensitive detection.[18][19]

Protocol 3: HILIC-CAD/MS Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a mixture of 95% Acetonitrile / 5% water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.[16]

  • Instrumentation: An HPLC or UPLC system equipped with a HILIC column and a CAD or MS detector.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[16]

    • Injection Volume: 2-5 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks. Impurities will appear as separate peaks, typically with different retention times.

Functional Group Confirmation by FTIR Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. For this linker, FTIR can verify the presence of the PEG ether backbone, the carboxylic acid, and the primary amine.[20]

Expected Characteristic Absorption Bands:

  • ~3300-3500 cm⁻¹ (broad): O-H stretch from the carboxylic acid and N-H stretch from the amine group.

  • ~2870 cm⁻¹ (strong): C-H stretching from the alkyl chain.

  • ~1730 cm⁻¹ (strong): C=O stretch from the carboxylic acid.

  • ~1100 cm⁻¹ (very strong, broad): The characteristic C-O-C ether stretch of the PEG backbone.[20][21]

Part II: Characterization of this compound Conjugates

Once the linker is conjugated to a target molecule (e.g., a protein), the analytical challenge shifts to characterizing a much larger and more complex entity. The goal is to confirm successful conjugation, determine the degree of labeling, and ensure the purity and integrity of the final product.

Workflow for Conjugate Analysis

The characterization of a PEGylated conjugate is a multi-step process that combines separation and detection to handle the complexity and heterogeneity of the sample.

G cluster_0 Conjugation Reaction cluster_1 Purification & Purity cluster_2 Identity & Heterogeneity cluster_3 Final Product Reaction Crude Conjugation Mixture (Conjugate, Unreacted Protein, Excess Linker, Aggregates) SEC Size-Exclusion Chromatography (SEC) - Removes excess linker - Quantifies aggregates Reaction->SEC  Purification Step LCMS LC-MS Analysis - Confirms conjugate mass - Determines degree of labeling SEC->LCMS  Characterization Step Final Purified & Characterized Conjugate LCMS->Final  Quality Control Gate

Diagram 1: General workflow for the purification and characterization of a PEGylated bioconjugate.

Purification and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

Rationale: SEC separates molecules based on their hydrodynamic radius (size) in solution.[3] It is an indispensable tool for purifying the large bioconjugate from smaller, unreacted components like the PEG linker. Furthermore, it is the primary method for detecting and quantifying high-molecular-weight species, such as dimers and larger aggregates, which are critical quality attributes for therapeutic proteins.

Protocol 4: SEC-HPLC for Conjugate Purification and Analysis

  • Sample Preparation: The crude reaction mixture is filtered through a 0.22 µm filter. If necessary, the concentration is adjusted with the mobile phase buffer.

  • Instrumentation: An HPLC system with a UV detector (monitoring at 280 nm for proteins).

  • Chromatographic Conditions:

    • Column: A silica-based SEC column suitable for the molecular weight range of the expected conjugate.

    • Mobile Phase: A physiological buffer, such as 150 mM Sodium Phosphate, pH 7.0.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: Ambient.

  • Data Analysis: The chromatogram will show peaks in order of decreasing size. Aggregates elute first, followed by the desired monomeric conjugate, and finally the unreacted protein (if size is different) and small molecules. Purity is calculated based on the relative peak areas.

Intact Mass Analysis and Degree of Labeling by LC-MS

Rationale: For the final conjugate, LC-MS is the most powerful tool for confirming identity and assessing heterogeneity.[9][10] A short reversed-phase LC run is used to desalt the sample before it enters the mass spectrometer. High-resolution ESI-MS analysis of the intact conjugate provides a precise mass measurement. Since each attached this compound linker adds a known mass (277.32 Da, after forming two amide bonds and losing 2xH₂O), the mass shift relative to the unconjugated starting material reveals the number of linkers attached.[10]

Data Presentation: The ESI-MS spectrum of a protein conjugate is a distribution of charge states. This raw data is processed using deconvolution software to generate a "zero-charge" spectrum, which shows the molecular weights of all species present in the sample.

G cluster_0 LC Separation cluster_1 MS Detection cluster_2 Data Processing HPLC Reversed-Phase HPLC (Desalting) ESI ESI-MS (Generates multiply charged ions) HPLC->ESI Eluent Transfer Raw Raw Spectrum (m/z vs. Intensity) ESI->Raw Decon Deconvolution Algorithm Raw->Decon ZeroCharge Zero-Charge Spectrum (Mass vs. Intensity) Decon->ZeroCharge

Diagram 2: Workflow for intact mass analysis of a bioconjugate by LC-MS.

Protocol 5: LC-MS for Intact Conjugate Analysis

  • Sample Preparation: Dilute the purified conjugate to ~0.1-1.0 mg/mL in water or a low-salt buffer.

  • Instrumentation: A UPLC system coupled to a high-resolution ESI-MS (Q-TOF or Orbitrap).

  • LC Conditions (Desalting):

    • Column: A short, non-porous or wide-pore C4 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid step gradient (e.g., 5% to 95% B in 2 minutes) to elute the protein.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: A wide range appropriate for the expected multiply charged ions (e.g., 1000-4000 m/z).

  • Data Analysis: Use deconvolution software (e.g., ProMass, BioConfirm) to convert the raw m/z spectrum into a zero-charge mass spectrum. Identify the peaks for the unconjugated starting material and the species with one, two, three, etc., linkers attached.

Conclusion

The successful development of therapeutics and diagnostics based on this compound conjugates relies on a rigorous, multi-modal analytical characterization strategy. The protocols and principles outlined in this guide provide a robust framework for ensuring the quality of both the linker and the final conjugate. By integrating data from MS, NMR, HPLC, and FTIR, researchers can build a comprehensive understanding of their materials, leading to more consistent, reliable, and effective products. This self-validating system of orthogonal techniques is essential for navigating the complexities of modern bioconjugate development.

References

  • Wang, Z., et al. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Analytical Chemistry, 88(9), 4829-4836. Retrieved from [Link]

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • Wang, Z., et al. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. PubMed. Retrieved from [Link]

  • Intertek. (n.d.). PEGylated Drug Bioanalysis by NMR. Retrieved from [Link]

  • Newby, J. M., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21252464, this compound. Retrieved from [Link]

  • Kozma, G., et al. (2016). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. PubMed. Retrieved from [Link]

  • ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]

  • ChemBK. (n.d.). Amino-PEG5. Retrieved from [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of PEG (a), PLGA (b) and PLGA-PEG (c). [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) Tween-80 and polyethylene glycol (PEG-400) and (b) CZTS thin films. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of PEG (a), of RAFT-agent (b), and of poly (methyl.... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (ATR) spectra of PEG and PEG-COOH. [Image]. Retrieved from [Link]

  • SINTEF. (n.d.). Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics. Retrieved from [Link]

  • Dos Santos, J. C. F., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • JenKem Technology. (n.d.). Heterobifunctional PEGs. Retrieved from [Link]

  • Khan, S. H., & Al-Mubaddel, F. S. (2018). Analysis of amino acids by high performance liquid chromatography. Journal of Taibah University for Science. Retrieved from [Link]

  • Rohmah, M., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Amino-PEG5-CH2CO2H solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Amino-PEG5-CH2CO2H. This resource is tailored for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges, with a primary focus on addressing and resolving solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to common initial questions about the handling and properties of this compound.

Q1: What is this compound and what are its main applications?

This compound is a heterobifunctional Polyethylene Glycol (PEG) linker.[1] It features a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by a flexible, hydrophilic 5-unit PEG chain.[2][3] This structure makes it an invaluable tool in bioconjugation for linking different molecules, such as in the development of Antibody-Drug Conjugates (ADCs), modifying peptides, and functionalizing nanoparticles.[4][5] The amine group can react with activated esters (like NHS esters), while the carboxyl group can be activated to react with primary amines.[3][6]

Q2: I'm having difficulty dissolving this compound. Is it not soluble in water?

While the PEG spacer is designed to increase water solubility, the presence of both an acidic (carboxylic acid) and a basic (amine) group can make its solubility in neutral water challenging.[7][8] At a neutral pH, the molecule can exist as a zwitterion, with both ends charged, which can lead to intermolecular interactions and reduced solubility.[9][10] Therefore, complete dissolution often requires adjusting the pH of the aqueous solution.[11]

Q3: What is the best solvent to start with for dissolving this compound?

A common and effective method is to first dissolve the compound in a small amount of a polar organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in which it is highly soluble.[12] Following this, an aqueous buffer can be added to reach the final desired concentration. Alternatively, direct dissolution in a pH-adjusted aqueous buffer is also a viable strategy.[11]

Q4: How does pH influence the solubility of this compound?

The pH of the solvent is a critical factor governing the solubility of this compound.[11]

  • Acidic pH (e.g., below pH 4): The carboxylic acid group is protonated (-COOH) and the amine group is also protonated (-NH3+), leading to a net positive charge. This charge enhances its solubility in aqueous solutions.

  • Basic pH (e.g., above pH 10): The amine group is deprotonated (-NH2) while the carboxylic acid is deprotonated (-COO-), resulting in a net negative charge. This also promotes high solubility in aqueous media.

  • Neutral pH (near its isoelectric point): The molecule is likely to be in a zwitterionic state, with both a positive charge on the amine (-NH3+) and a negative charge on the carboxyl group (-COO-). This can lead to aggregation and precipitation, thus reducing solubility.[11][13]

Part 2: In-Depth Troubleshooting Guide

This section offers a structured, question-and-answer format to help you resolve specific solubility challenges during your experiments.

Issue 1: My this compound appears as an insoluble waxy solid or oil in my aqueous buffer.

Q: I added the compound directly to my phosphate-buffered saline (PBS) at pH 7.4, and it either oiled out or failed to dissolve. What is happening and how can I fix it?

A: The Cause: Zwitterionic State at Neutral pH

At a neutral pH of 7.4, the terminal amine and carboxylic acid groups are ionized, forming a zwitterion. This dual charge can lead to strong intermolecular electrostatic interactions, causing the compound to aggregate and precipitate out of the solution or form an oily residue.[9][14]

Step-by-Step Solubilization Protocol:

  • Initial Dissolution in an Organic Solvent (Recommended):

    • Weigh the required amount of this compound.

    • Add a minimal volume of a compatible organic solvent such as DMSO or DMF to fully dissolve the compound.

    • Gently vortex to ensure a homogenous solution.

  • Addition of pH-Adjusted Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS, HEPES).

    • Adjust the pH of the buffer to be either acidic (e.g., pH 2-4) or basic (e.g., pH 9-11) before adding it to the dissolved compound.

    • Slowly add the pH-adjusted buffer to the organic solution from Step 1 while vortexing.

    • Bring the solution to the final desired volume.

  • Final pH Adjustment (If Required):

    • Once the compound is fully dissolved, you can carefully adjust the pH back to your target experimental pH (e.g., 7.4 for a conjugation reaction). Use a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and add it slowly, monitoring for any signs of cloudiness or precipitation.

Data Summary: Recommended Solvents and pH Conditions

Solvent/Buffer SystempH RangeExpected SolubilityKey Considerations
Deionized WaterNeutral (~7)Low to ModerateHigh risk of zwitterionic precipitation.[9][10]
Deionized WaterAcidic (<4) or Basic (>10)HighCharged state enhances solubility.[11]
DMSO, DMFN/AHighExcellent for preparing initial stock solutions.[12]
PBS, HEPES, MESAdjusted to <4 or >9HighRecommended for preparing working solutions.

Visualizing the Impact of pH on Solubility:

The following diagram illustrates how pH affects the ionization state of this compound and, consequently, its solubility.

Caption: pH-dependent ionization and solubility of this compound.

Issue 2: My concentrated stock solution in an organic solvent precipitates when added to my aqueous buffer.

Q: I made a concentrated stock of this compound in DMSO. When I dilute it into my aqueous reaction buffer, a precipitate forms. What should I do?

A: Understanding Miscibility and Concentration Thresholds

While DMSO and DMF are excellent solvents for this compound, highly concentrated stock solutions can lead to precipitation upon dilution into an aqueous buffer. This occurs because the organic solvent may not disperse quickly enough, causing the local concentration of the PEG linker to exceed its solubility limit in the mixed solvent system.

Troubleshooting Protocol:

  • Lower the Stock Solution Concentration: Prepare a more dilute stock solution in the organic solvent. For example, if a 50 mM stock is causing issues, try a 10 mM or 20 mM stock.

  • Modify the Dilution Technique:

    • Vigorous Mixing: Add the organic stock solution dropwise to the aqueous buffer while vortexing vigorously. This rapid mixing helps to prevent localized high concentrations.

    • Temperature Adjustment: Gently warming the aqueous buffer (e.g., to 30-37°C) can enhance solubility. However, be cautious if your experiment involves temperature-sensitive biomolecules.

  • Employ a Co-solvent System: If your final reaction can tolerate it, consider using a co-solvent system. This involves preparing the final solution with a mixture of your aqueous buffer and a small percentage of an organic solvent like DMSO or DMF. Always verify the compatibility of your biomolecules with the chosen organic solvent.[15]

Visualizing the Recommended Dilution Workflow:

G cluster_stock Stock Solution cluster_dilution Dilution cluster_final Final Solution Stock Dissolve in minimal DMSO or DMF Add Add stock dropwise Stock->Add Buffer Vigorously vortexing aqueous buffer Final Homogeneous solution Add->Final

Caption: Recommended workflow for diluting an organic stock solution.

Part 3: Self-Validating Protocols & Best Practices

To ensure the accuracy and reliability of your experiments, it's crucial to validate the concentration of your dissolved this compound.

Protocol: Quantification of Primary Amines using the Ninhydrin Assay

The ninhydrin test is a reliable method for detecting and quantifying the primary amine in your stock solution.[16][17] The principle involves the reaction of ninhydrin with the primary amine to produce a deep purple-colored compound known as Ruhemann's purple, which can be measured spectrophotometrically.[16][18]

  • Reagent Preparation:

    • Ninhydrin Reagent: Prepare a 2% (w/v) solution of ninhydrin in ethanol or a similar solvent.[17] Commercially available reagents are also an excellent option for consistency.

    • Standard Solution: Prepare a stock solution of a known concentration of an amine-containing standard, such as glycine.

  • Experimental Procedure:

    • Standard Curve: Create a series of dilutions from your glycine stock solution to generate a standard curve.

    • Sample Preparation: Dilute your this compound stock solution to a concentration that falls within the range of your standard curve.

    • Reaction: In separate test tubes, mix a small volume of your samples and standards with the ninhydrin reagent.[19]

    • Incubation: Heat the tubes in a boiling water bath for 15-20 minutes.[17]

    • Measurement: After cooling to room temperature, add a diluent solvent (e.g., a 1:1 mixture of n-propanol and water) and measure the absorbance at 570 nm.[17]

  • Quantification:

    • Plot the absorbance of your standards against their known concentrations to create a standard curve.

    • Determine the concentration of your this compound sample by comparing its absorbance to the standard curve.

Trustworthiness Check: The concentration determined by this assay should align with the concentration calculated based on the weight of the dissolved compound. A significant discrepancy could indicate incomplete dissolution, degradation, or impurities.

References

  • Shochem. (2025-12-29). What is the effect of pH on the stability of Monodispersed PEG? - Blog.
  • Vector Labs. Amino PEG Acids.
  • Microbe Notes. (2022-05-19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
  • CD Bioparticles. This compound.
  • Benchchem. Application Note & Protocol: Quantitative Analysis of Amino Acids using the Ninhydrin Method.
  • Benchchem.
  • Conju-Probe. Amino-PEG-acid.
  • BOC Sciences.
  • PurePEG. (2025-07-01). How Heterobifunctional PEG Linkers Improve Targeted Delivery.
  • Shaanxi Xinranbomei Biotechnology Co., Ltd. This compound,NH2-PEG5-CH2COOH.
  • ChemPep. Overview of PEG Linkers.
  • PubMed. (2018-03-05). Solubility-Modifying Power of Zwitterionic Salts.
  • PurePEG. (2025-10-16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • Soils Lab. (2024-03-27). SOP: Free Amino Acids (ninhydrin).
  • JenKem Technology. (2025-12-10). heterobifunctional pegs.
  • BroadPharm. Amino-PEG5-acid, 1191078-74-6.
  • AxisPharm. (2024-09-24).
  • Precise PEG.
  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts.
  • University of Maryland. Amino Acid Assay.
  • ResearchGate. (2020-02-20). How to desalt zwitterions?
  • Precise PEG.
  • PMC - NIH.
  • ResearchGate. (2025-08-06). (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • Biopharma PEG. (2022-02-10).
  • BroadPharm. (2020-12-11).
  • NIH.
  • ResearchGate. (A)
  • AxisPharm. (2024-09-23). Amide coupling Protocol for Amino PEG.
  • Biopharma PEG. NH2-PEG5-NH2 (Amino-PEG5-Amine, CAS: 72236-26-1).
  • BroadPharm. Protocol for Amino PEG Instructions for Amino PEG Reagents.
  • PubChem - NIH. This compound | C12H25NO7 | CID 21252464.
  • Santa Cruz Biotechnology. This compound | CAS 141282-35-1 | SCBT.
  • BroadPharm. This compound, 141282-35-1.
  • Ambeed.com. This compound | PEG Linkers.
  • Chem-Impex. Amino-PEG5-acetic acid.
  • Sigma-Aldrich. Amino-PEG5-CH2COOH | 141282-35-1.

Sources

Technical Support Center: Optimizing pH for Amino-PEG5-CH2CO2H EDC/NHS Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing your EDC/NHS coupling reactions involving amine-functionalized PEG linkers with a terminal carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in bioconjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your conjugation experiments.

Problem: Very Low or No Conjugation Yield

Low conjugation yield is the most common issue and is highly sensitive to pH.[1]

Potential Cause 1: Suboptimal pH for Reaction Steps

The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range.[2][3]

  • Activation Step: The activation of the carboxylic acid on the Amino-PEG5-CH2CO2H by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2][4][5][6][7] If the pH is too low, the activation rate will decrease significantly.[1]

  • Coupling Step: The subsequent reaction of the NHS-activated PEG with a primary amine-containing molecule is most efficient at a pH of 7.0 to 8.5 .[2][4][8][9][10][11]

Solution:

  • Implement a Two-Step Protocol: Perform the carboxyl activation at pH 4.5-6.0 using a buffer like MES.[2][3] Subsequently, either perform a buffer exchange or adjust the pH to 7.2-8.0 for the coupling step with your amine-containing molecule.[1][12][13]

Potential Cause 2: Hydrolysis of Reactive Intermediates

The O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are both susceptible to hydrolysis, which regenerates the original carboxyl group.[4][14][15] The rate of hydrolysis increases dramatically as the pH rises.[1][8] For instance, the half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at a pH of 8.6 or higher.[1][4][8]

Solution:

  • Perform the conjugation step immediately after the activation of the carboxyl group.[3][16]

  • For sensitive molecules, consider running the reaction at 4°C for a longer duration to slow the rate of hydrolysis.[3][17]

  • Ensure the pH of the coupling buffer does not exceed 8.5, as hydrolysis rates increase significantly at higher pH.[8][18]

Potential Cause 3: Presence of Competing Nucleophiles in Buffers

Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with your target molecules, significantly reducing your coupling efficiency.[2][3][16][18]

Solution:

  • Use non-amine and non-carboxylate buffers. MES is highly recommended for the activation step, while PBS, HEPES, or borate buffers are suitable for the coupling step.[2][3][18]

Problem: Precipitation or Aggregation of Protein/Molecule

Potential Cause 1: pH is Near the Isoelectric Point (pI) of the Protein

When the pH of the reaction buffer is close to the pI of a protein, its net charge is near zero. This reduces repulsion between molecules, increasing the likelihood of aggregation and precipitation.[1]

Solution:

  • Ensure your reaction pH is at least 1-2 units away from the pI of your protein.[1]

Potential Cause 2: High Degree of PEGylation or High Reagent Concentration

Excessive modification can lead to the insolubility of the conjugate.[3] A large excess of EDC can also sometimes lead to protein precipitation.[4]

Solution:

  • Reduce the molar excess of the activated PEG linker in the reaction.[3]

  • If precipitation is observed after adding EDC, try reducing the molar excess used in the activation step.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges:

  • Activation of the carboxyl group (this compound) with EDC/NHS: This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2][4]

  • Coupling of the NHS-activated PEG to a primary amine: This step is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5 .[2][4][8]

Q2: Which buffers should I use for the activation and coupling steps, and which should I avoid?

A2: It is critical to use buffers that do not contain primary amines or carboxylates.[2][3]

  • For the activation step (pH 4.5-6.0): MES buffer is a highly recommended choice.[2][3]

  • For the coupling step (pH 7.0-8.5): Phosphate-buffered saline (PBS) , HEPES , borate buffer , or sodium bicarbonate buffer are common and suitable choices.[2][19]

  • Buffers to avoid: Strictly avoid buffers such as Tris and glycine as they contain primary amines.[2][3] Acetate buffers should also be avoided as the carboxylate ions can interfere with the EDC-mediated activation.[2]

Q3: How does pH affect the stability of the EDC/NHS intermediates?

A3: The stability of both the O-acylisourea intermediate (formed by EDC) and the NHS-ester is highly pH-dependent. Both are prone to hydrolysis, which regenerates the original carboxyl group.[1][14] The rate of this hydrolysis increases significantly with increasing pH.[1][8]

Q4: Can I perform the entire reaction in a single buffer (one-pot reaction)?

A4: While a one-pot reaction is possible, it involves a compromise on pH. A pH range of 6.0-7.5 is often used.[1] However, at the higher end of this range, the hydrolysis of the NHS-ester becomes more significant, creating a trade-off between amine reactivity and intermediate stability.[1] For optimal results, a two-step protocol with different buffers is recommended.[12][13]

Q5: Why is it not recommended to perform the amine coupling reaction at a pH above 8.5?

A5: While a higher pH increases the nucleophilicity of the primary amine, it drastically accelerates the hydrolysis of the NHS-ester.[1][8] At pH 8.6, the half-life of a typical NHS-ester can be as short as 10 minutes.[1][4] Therefore, performing the reaction above pH 8.5 is generally not recommended as the rapid hydrolysis will likely lead to a very low yield.[1]

Q6: How do I effectively quench the EDC/NHS reaction?

A6: Quenching is a critical step to stop the reaction and deactivate any remaining reactive NHS-esters.[16][14] This can be achieved by adding a primary amine-containing compound like Tris, glycine, or hydroxylamine to a final concentration of 20-50 mM and incubating for about 15 minutes.[13][16][17]

Data Presentation

Table 1: Recommended pH and Buffer Systems for Two-Step EDC/NHS Conjugation
StepProcessOptimal pH RangeRecommended BuffersBuffers to Avoid
1 Activation of this compound with EDC/NHS4.5 - 6.0[1][2][4]MES[2][3]Tris, Glycine, Acetate, Phosphate[2][3][20]
2 Coupling of NHS-activated PEG to primary amines7.0 - 8.5[2][4][8]PBS, HEPES, Borate, Bicarbonate[2][19]Tris, Glycine[2][3]
Table 2: Effect of pH on NHS-Ester Stability
pHHalf-life of NHS-Ester
7.0~4-5 hours[1]
8.0~210 minutes[8]
8.5~180 minutes[8]
8.6~10 minutes[1][4]
9.0~125 minutes[8]

Visualizations

EDC/NHS Reaction Mechanism

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxyl_Group R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 NHS NHS Amide_Bond Stable Amide Bond R-CO-NH-R' NHS_Ester->Amide_Bond + R'-NH2 Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Primary_Amine R'-NH2 (Target Molecule)

Caption: The two-step EDC/NHS reaction mechanism highlighting optimal pH ranges.

Troubleshooting Workflow for Low Conjugation Yield

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Verify pH of both reaction steps? Start->Check_pH Check_Buffers Using amine/carboxylate-free buffers (e.g., MES, PBS)? Check_pH->Check_Buffers Yes Adjust_pH Adjust Activation pH to 4.5-6.0 and Coupling pH to 7.2-8.0 Check_pH->Adjust_pH No Check_Reagents Are EDC/NHS reagents fresh and handled properly? Check_Buffers->Check_Reagents Yes Change_Buffers Switch to MES for activation and PBS/HEPES for coupling Check_Buffers->Change_Buffers No Check_Timing Is coupling step performed immediately after activation? Check_Reagents->Check_Timing Yes Use_Fresh_Reagents Use fresh EDC/NHS and allow to warm before opening Check_Reagents->Use_Fresh_Reagents No Minimize_Delay Minimize delay between activation and coupling steps Check_Timing->Minimize_Delay No Success Yield Improved Check_Timing->Success Yes Adjust_pH->Success Change_Buffers->Success Use_Fresh_Reagents->Success Minimize_Delay->Success

Sources

Technical Support Center: Purification of Amino-PEG5-CH2CO2H Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to your dedicated resource for navigating the complexities of purifying Amino-PEG5-CH2CO2H conjugates. This heterobifunctional, monodisperse PEG linker is invaluable for creating precisely defined bioconjugates, antibody-drug conjugates (ADCs), and PROTACs.[1] However, its unique amphiphilic nature, possessing both a primary amine and a carboxylic acid, introduces specific challenges and opportunities in downstream purification.

This guide is structured to provide direct, actionable solutions to common problems. We will move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Purification Strategy Overview

The purification of a molecule conjugated via an this compound linker is fundamentally about separating the desired product from a heterogeneous mixture. This mixture often contains unreacted starting materials (both the PEG linker and the substrate molecule), excess coupling reagents, and potential side products.[2][3][] A successful strategy often requires an orthogonal approach, combining multiple purification techniques that separate molecules based on different physicochemical properties like size, charge, and hydrophobicity.[5][6][7]

Below is a general workflow to guide your purification strategy.

G cluster_0 Phase 1: Reaction & Initial Cleanup cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Polishing & Final Formulation Reaction Conjugation Reaction (e.g., EDC/NHS coupling) Quench Quench Reaction (e.g., with Tris or hydroxylamine) Reaction->Quench Precipitation Precipitation / Solvent Crash (Optional first step) Quench->Precipitation To remove bulk unreacted small molecules SEC Size Exclusion Chromatography (SEC) Separates by size Precipitation->SEC If large size difference IEX Ion Exchange Chromatography (IEX) Separates by charge Precipitation->IEX If charge difference is significant SPE Solid-Phase Extraction (SPE) Separates by polarity/charge Precipitation->SPE For smaller conjugates RP_HPLC Reversed-Phase HPLC (RP-HPLC) High-resolution separation by hydrophobicity SEC->RP_HPLC IEX->RP_HPLC SPE->RP_HPLC Dialysis Dialysis / TFF Buffer exchange & removal of small molecules RP_HPLC->Dialysis FinalProduct Purified Conjugate Dialysis->FinalProduct

Caption: General purification workflow for this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when purifying conjugates made with this compound?

The primary challenges stem from the properties of the PEG linker itself and the resulting reaction mixture:

  • Product Heterogeneity : The reaction often yields a mix of the desired mono-conjugate, unreacted substrate, unreacted PEG linker, and sometimes multi-PEGylated species.[2][3][]

  • Amphiphilic Nature : The conjugate will have both hydrophilic (PEG chain) and potentially hydrophobic (your molecule of interest) characteristics. This can lead to unusual chromatographic behavior, such as peak broadening or poor resolution.[8]

  • Lack of a Strong Chromophore : The PEG linker itself does not have a UV chromophore, making detection by standard UV-Vis detectors at 280 nm or 254 nm challenging unless your conjugated molecule has one.[8][9] This necessitates the use of alternative detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[8][9]

  • Charge Complexity : Since the linker has both an amine (basic) and a carboxylic acid (acidic) group, the overall charge of the unreacted linker and the final conjugate is highly pH-dependent. This can complicate ion-exchange chromatography if not properly controlled.

Q2: How should I store and handle the this compound linker before conjugation?

Proper storage is critical to maintain the integrity of the linker.

  • Storage Conditions : Upon receipt, store the linker desiccated at -20°C.[1][10][11] It is sensitive to moisture and oxidation.[11][12] For long-term storage, keeping it under an inert gas like argon or nitrogen is strongly recommended.[1][10]

  • Handling : Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[10][12] It's best to prepare a stock solution in a dry, water-miscible solvent like DMSO or DMF, which can then be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles.[1][10][13]

Q3: Which purification method should I try first?

The choice depends on the properties of your target molecule and the scale of your purification.

  • For large biomolecules (e.g., proteins, antibodies) : Size Exclusion Chromatography (SEC) is an excellent initial step. It effectively separates the larger PEGylated protein from the much smaller unreacted PEG linker and other reaction components.[]

  • For small molecules : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for both purification and analysis, as it provides high-resolution separation based on hydrophobicity.[3][]

  • For charged molecules : Ion Exchange Chromatography (IEX) can be very effective. The PEG chain can "shield" the charges on the surface of a protein, altering its interaction with the IEX resin compared to the unmodified protein, which allows for separation.[][14]

Q4: Can I use Solid-Phase Extraction (SPE) for cleanup?

Yes, SPE is a valuable tool, especially for sample cleanup before high-resolution chromatography or for purifying smaller conjugates. Mixed-mode SPE cartridges, which have both reversed-phase and ion-exchange properties, can be particularly effective for capturing the amphiphilic conjugate while allowing impurities to be washed away.[15] For example, a mixed-mode cation-exchange (MCX) cartridge could be used to retain a conjugate with a net positive charge at low pH, allowing for the removal of neutral or anionic impurities.[15]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Purified Conjugate Inefficient Purification: Significant product loss during chromatographic steps.Optimize Chromatography:SEC: Ensure the column's fractionation range is appropriate for your conjugate's size.[2] • IEX/HIC: Perform a gradient optimization (salt or pH) to find the ideal elution conditions. A steep gradient may cause co-elution, while a shallow gradient can lead to excessive peak broadening and dilution.[2] • RP-HPLC: The amphiphilic nature may cause irreversible binding. Try a different stationary phase (e.g., C4 instead of C18 for proteins) or adjust the mobile phase modifier (e.g., use isopropanol in addition to acetonitrile).
Product Aggregation: The conjugate is precipitating during purification or in the final formulation.Adjust Buffer Conditions: Screen different buffer systems and pH values.[16] Add Excipients: Consider adding stabilizing excipients like arginine or polysorbate to your buffers. Longer PEG Linker: If aggregation is due to the hydrophobicity of the conjugated molecule, using a longer PEG linker in future syntheses can improve solubility.[16][17]
Broad, Tailing Peaks in RP-HPLC Secondary Interactions: The conjugate is interacting with residual silanols on the silica-based column packing.Use a Modern Column: Employ a column with advanced end-capping to minimize silanol activity. Modify Mobile Phase: Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to block silanol interactions.[18] Ensure your mobile phase pH is between 2 and 8 to protect the column.[18]
Polydispersity of the Conjugate: Even with a monodisperse PEG linker, heterogeneity in the number or site of conjugation can lead to peak broadening.This is an analytical challenge more than a purification failure. Use a lower gradient slope to try and resolve different species. Couple HPLC with MS to identify the components under the broad peak.[8]
Slow Column Equilibration: Some PEGylated compounds require longer equilibration times.Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially true for ion-pairing applications.[18]
Co-elution of Product and Unreacted Starting Material Similar Physicochemical Properties: The size, charge, or hydrophobicity of the conjugate is too similar to one of the starting materials.Employ Orthogonal Methods: This is a critical scenario where a multi-step approach is necessary.[5] • Step 1: Use SEC to separate by size. This might separate a large protein conjugate from the small unreacted PEG. • Step 2: Use IEX to separate the collected fractions by charge. The conjugate will likely have a different pI than the unreacted protein.[][14] • Step 3: Use RP-HPLC as a final polishing step to separate based on hydrophobicity.
Cannot Detect Product Peak with UV Detector Lack of a UV Chromophore: The PEG linker and potentially your conjugated molecule do not absorb UV light significantly.Use a Universal Detector: Switch to a detector like ELSD, CAD, or MS, which do not rely on chromophores for detection.[9][19][] Derivatize: If possible, a fluorescent tag could be conjugated to the product to enable sensitive fluorescence detection.

Experimental Protocols

Protocol 1: General RP-HPLC Purification for a Small Molecule Conjugate

This protocol provides a starting point for purifying a conjugate of this compound and a small molecule. Optimization will be required.

  • System Preparation:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).

    • Detector: UV (if applicable) and/or CAD/ELSD/MS.

  • Sample Preparation:

    • After the reaction is quenched, dilute a small aliquot of the reaction mixture in Mobile Phase A or a mixture of A/B that ensures solubility.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Method:

    • Flow Rate: Typically 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-50 min: 5% B (re-equilibration)

    • Injection Volume: 10-50 µL.

    • Column Temperature: 40-50 °C to improve peak shape.[21]

  • Data Analysis & Fraction Collection:

    • Identify the peak corresponding to your product (retention time will depend on the hydrophobicity of your conjugated molecule). The unreacted this compound will be very polar and elute early.

    • Collect fractions corresponding to the target peak.

    • Analyze collected fractions for purity by re-injecting on the same HPLC method or by LC-MS.

G cluster_0 Preparation cluster_1 Execution cluster_2 Post-Run A Prepare Mobile Phases (A & B) C Equilibrate RP-HPLC System A->C B Prepare & Filter Reaction Sample D Inject Sample B->D C->D E Run Gradient Method D->E F Monitor Elution (UV, CAD, MS) E->F G Collect Fractions of Target Peak F->G H Analyze Purity of Fractions G->H I Pool Pure Fractions & Remove Solvent H->I

Caption: Workflow for RP-HPLC purification.

Protocol 2: Two-Step Orthogonal Purification for a Protein Conjugate

This protocol outlines the purification of a protein conjugate, first by size and then by charge.

Step 1: Size Exclusion Chromatography (SEC)

  • System Preparation:

    • Column: Select an SEC column with a fractionation range suitable for your PEGylated protein's size.[2]

    • Mobile Phase: A physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

    • System Equilibration: Equilibrate the column with at least two column volumes of mobile phase until a stable baseline is achieved.

  • Execution:

    • Inject the filtered, quenched reaction mixture.

    • Run the column isocratically (no gradient).

    • Collect fractions. The PEGylated protein should elute first, followed by the unreacted protein (if size difference is sufficient), and finally the small unreacted PEG linker and salts.

  • Analysis:

    • Analyze fractions by SDS-PAGE or analytical SEC to identify those containing the conjugate. Pool the relevant fractions.

Step 2: Ion Exchange Chromatography (IEX)

  • Column & Buffer Selection:

    • Choose a cation-exchange (e.g., SP-sepharose) or anion-exchange (e.g., Q-sepharose) column based on the predicted isoelectric point (pI) of your conjugate.

    • Buffer A (Binding): Low salt buffer (e.g., 20 mM Tris, pH 8.0 for anion exchange).

    • Buffer B (Elution): High salt buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for anion exchange).

  • Execution:

    • The pooled fractions from SEC may need to be buffer-exchanged into Buffer A.

    • Load the sample onto the equilibrated IEX column.

    • Wash the column with Buffer A to remove any non-binding species.

    • Elute the bound conjugate using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes.

    • Collect fractions across the elution peak.

  • Analysis & Final Step:

    • Analyze fractions by SDS-PAGE and/or RP-HPLC for purity.

    • Pool the pure fractions and perform a final buffer exchange into the desired storage buffer using dialysis or tangential flow filtration (TFF).[22]

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of m-PEG7-CH2-OH.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Purity Assessment of PEGylated Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for PEGylated Proteins and Peptides.
  • Benchchem. (n.d.). Technical Support Center: Challenges in the Purification of PEGylated Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purifying PEGylated Compounds by HPLC.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • PharmiWeb.com. (2024). PEGylation Process: A Comprehensive Overview.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Core Principles of PEGylation with m-PEG10-amine.
  • Thermo Fisher Scientific. (2016). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • BOC Sciences. (n.d.). High performance liquid chromatography (HPLC) Technique.
  • Benchchem. (n.d.). storage and handling conditions for m-PEG12-acid.
  • Nature. (n.d.). Solid-phase protein PEGylation: Achieving mono-PEGylation through molecular tethering.
  • BioPharm International. (n.d.). Making Site-specific PEGylation Work.
  • Benchchem. (n.d.). proper storage and handling of m-PEG7-Amine.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.
  • Cambridge Open Engage. (2022). Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-resin Protein-Protein Coupling, and Purification of Protein Conjugates.
  • European Pharmaceutical Review. (2010). Protein PEGylation Process: An overview of chemistry.
  • BroadPharm. (n.d.). PEG Acid Protocol Instructions for the use of PEG Acid.
  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
  • AxisPharm. (2024). Protocol for PEG Acid Reagents.
  • ResearchGate. (2025). Solid-phase polyethylene glycol conjugation using hydrophobic interaction chromatography.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Bioconjugation with PEG Linkers.
  • Allumiqs. (n.d.). Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column.
  • BroadPharm. (2022). Protocol for Amino PEG.
  • Benchchem. (n.d.). A Deep Dive into the Hydrophilicity of PEG Linkers: A Technical Guide for Drug Development Professionals.
  • JenKem Technology. (2022). PEG Storage and Handling Conditions.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins.
  • Waters Corporation. (n.d.). Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction.
  • BroadPharm. (n.d.). Protocol for Amino PEG Instructions for Amino PEG Reagents.
  • a-pure.com. (n.d.). HPLC Troubleshooting Methods.
  • Cygnus Technologies. (n.d.). Orthogonal Methods.
  • Benchchem. (n.d.). Characterizing and minimizing impurities in Amino-PEG13-amine synthesis.
  • hplctools.com. (n.d.). HPLC Troubleshooting Guide.
  • Springer Nature Experiments. (n.d.). An Orthogonal Fusion Tag for Efficient Protein Purification.
  • Sartorius. (2021). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization.
  • PMC. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
  • Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • PubChem. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides.

Sources

Technical Support Center: Post-Conjugation Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting advice for the critical step of removing excess Amino-PEG5-CH2CO2H following its conjugation to proteins, peptides, or other biomolecules. We understand that a successful PEGylation strategy extends beyond the reaction itself and hinges on robust purification to isolate the desired conjugate.

This guide is structured in a question-and-answer format to directly address the common challenges and inquiries we receive from the field. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing excess this compound?

The main difficulty in purifying PEGylated molecules stems from the complex mixture generated during the conjugation reaction.[1] This mixture often includes:

  • The desired mono-PEGylated conjugate: The target molecule with a single PEG chain attached.

  • Unreacted protein/peptide: The original, unmodified biomolecule.[1]

  • Excess this compound: Unreacted PEG reagent.[1]

  • Multi-PEGylated species: Molecules with more than one PEG chain attached (e.g., di-, tri-PEGylated).[1]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1]

  • Hydrolysis byproducts: Degraded forms of the PEG reagent.[1][]

Separating these components can be challenging because the addition of the neutral, hydrophilic PEG polymer may lead to only subtle differences in the physicochemical properties used for separation.[1]

Q2: What are the most common methods for purifying my PEGylated product?

The most effective purification strategies leverage the changes in physicochemical properties imparted by the attached PEG chain. The primary methods are chromatographic, though membrane-based techniques are also widely used.

  • Size Exclusion Chromatography (SEC): This is one of the most frequently used methods for purifying PEGylated proteins.[] It separates molecules based on their hydrodynamic radius (size in solution).[3] Since PEGylation significantly increases the size of a molecule, SEC is highly effective at separating the larger PEGylated conjugate from the smaller, unreacted native protein and the free this compound.[][3]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of the neutral PEG chain can shield the charges on your molecule's surface, altering its interaction with the IEX resin.[][4] This change in charge property can be exploited to separate the PEGylated product from the unreacted starting materials.

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for concentrating and purifying biomolecules.[5][6][7][8] It is particularly useful for removing small molecules like excess PEG from much larger PEGylated proteins.[9]

  • Dialysis: This membrane-based technique can be used to remove smaller molecular weight species like unreacted PEG and buffer components.[4] However, it may not be sufficient for complete removal and often requires a trade-off between purity and yield.[4]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[] It is widely used for the purification of peptides and small proteins.[] The separation of PEGylated conjugates can also be performed, and it can even be used to separate positional isomers.[]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of your this compound conjugate.

Issue 1: Poor Separation Between PEGylated Conjugate and Unreacted Protein/Peptide using SEC.
  • Underlying Cause: The size difference between your native molecule and the mono-PEGylated version may not be sufficient for baseline resolution, especially if the native protein is large and the PEG chain is relatively small.

  • Troubleshooting Steps:

    • Optimize Column Selection: Ensure you are using a column with the appropriate pore size for the molecular weight range of your conjugate. A column with a shallower separation range focused on higher molecular weights may improve resolution.

    • Adjust Mobile Phase: The composition of the mobile phase can influence the hydrodynamic volume of both the protein and the PEGylated conjugate. Experiment with different salt concentrations or the addition of a small percentage of an organic modifier to potentially improve separation.[3]

    • Consider an Alternative Technique: If SEC resolution remains poor, consider a technique that separates based on a different property. Ion-exchange chromatography (IEX) is an excellent alternative, as the PEG chain can shield surface charges, leading to a significant difference in elution behavior compared to the native protein.[][4]

Issue 2: Co-elution of Free this compound with the Conjugate.
  • Underlying Cause: This can occur if the free PEG aggregates or if the chromatographic conditions are not optimized to resolve the smaller PEG from the larger conjugate.

  • Troubleshooting Steps:

    • Optimize SEC Conditions: Ensure your SEC column has a broad separation range that can effectively resolve high molecular weight conjugates from low molecular weight free PEG.

    • Employ Diafiltration/TFF: Tangential Flow Filtration (TFF) is highly effective for removing small molecules like free PEG from a solution of larger proteins or conjugates.[7][9] This can be used as a pre-purification step before a final polishing step with SEC or IEX.

    • Dialysis: For smaller scale preparations, dialysis with an appropriate molecular weight cut-off (MWCO) membrane can be effective in removing the free PEG.[4] Ensure the MWCO is significantly smaller than your conjugate but large enough to allow the free PEG to pass through.

Issue 3: Broad Peaks in RP-HPLC.
  • Underlying Cause: The dispersity of the attached PEG chain can lead to peak broadening in RP-HPLC.[10] The retention time of a PEGylated peptide can increase with the length of the attached PEG chain.[10]

  • Troubleshooting Steps:

    • Use High-Quality PEG Reagents: Start with a high-quality, low-polydispersity this compound to minimize heterogeneity in your final product.[11]

    • Optimize Gradient: A shallower gradient during the elution of the PEGylated species can help improve resolution and peak shape.

    • Fractionation and Analysis: If you suspect peak broadening is due to PEG dispersity, you can fractionate the broad peak and analyze the fractions by mass spectrometry to confirm this.[10]

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol provides a general framework for purifying a PEGylated protein from unreacted protein and excess this compound.

Materials:

  • SEC column with an appropriate molecular weight range

  • HPLC system with a UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.[3]

  • PEGylated reaction mixture

  • Fraction collection tubes

Method:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a consistent flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (typically 30-60 minutes).[3]

  • Sample Preparation: Filter your PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Isocratic Elution: Perform an isocratic elution with the mobile phase for a sufficient duration to allow all components to elute.[3]

  • Fraction Collection: Collect fractions based on the elution profile from the UV chromatogram. The PEGylated conjugate, having a larger hydrodynamic radius, will elute first, followed by the native protein, and finally the smaller, unreacted this compound.[3]

  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to confirm the purity and identity of the PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the pure PEGylated protein. If necessary, concentrate the pooled fractions using a suitable method like ultrafiltration.

SEC_Workflow cluster_prep Preparation cluster_sep Separation & Collection cluster_analysis Analysis & Final Product Equilibrate Equilibrate SEC Column Prepare_Sample Prepare & Filter Sample Inject Inject Sample Prepare_Sample->Inject Elute Isocratic Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE/SEC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate Product Pool->Concentrate

Caption: The logical steps involved in purifying a PEGylated conjugate using tangential flow filtration.

Data Presentation

Table 1: Comparison of Common Purification Techniques for PEGylated Molecules

TechniquePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)High resolution for molecules of different sizes; reliable and reproducible. []Can be slow for large volumes; resolution decreases for molecules with small size differences. [4]Separating PEGylated conjugate from native protein and free PEG. [][3]
Ion Exchange Chromatography (IEX) Net ChargeHigh capacity; can separate molecules with subtle charge differences. []PEGylation can shield charges, potentially reducing separation efficiency. [4]Separating PEGylated species from native protein when there is a significant change in surface charge. []
Tangential Flow Filtration (TFF) Molecular Weight Cut-OffFast and efficient for large volumes; can concentrate and purify simultaneously. [5][6][7]Not suitable for separating molecules of similar size (e.g., mono- vs. di-PEGylated).Rapid removal of excess free PEG and buffer exchange. [9]
Dialysis Molecular Weight Cut-OffSimple setup; cost-effective for small volumes.Slow; may not achieve complete removal of impurities. [4]Buffer exchange and removal of small molecule impurities at the lab scale.
Reverse Phase HPLC (RP-HPLC) HydrophobicityHigh resolution; can separate positional isomers. []Can be denaturing for some proteins; broad peaks can be an issue. [10]Purification of PEGylated peptides and small, robust proteins. []

References

Stability and storage conditions for Amino-PEG5-CH2CO2H solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the stability and storage of Amino-PEG5-CH2CO2H. By understanding the chemical principles governing its stability, users can ensure reagent integrity, maximize experimental success, and produce reliable, reproducible results.

Introduction: The Role of this compound in Modern Science

This compound is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker.[1][2] It features a terminal primary amine (-NH2) and a carboxylic acid (-COOH) group, separated by a hydrophilic 5-unit PEG spacer.[2][3] This structure makes it an invaluable tool in bioconjugation, drug delivery, and proteomics. The PEG spacer enhances the solubility and stability of conjugated molecules, such as proteins or peptides, while reducing aggregation.[4] The terminal functional groups allow for precise, covalent attachment to a wide range of biomolecules and surfaces.[2] However, the efficacy of these applications is entirely dependent on the chemical integrity of the linker. This guide addresses the critical factors of stability and storage to ensure the molecule performs as expected.

Section 1: Fundamentals of this compound Stability

The stability of this compound is governed by its chemical structure. The core of the molecule is the polyethylene glycol chain, which consists of repeating ether units. While generally robust, this PEG backbone is the primary site of potential degradation through oxidation.

cluster_structure Chemical Structure of this compound structure H₂N-(CH₂CH₂O)₅-CH₂COOH Amine Group - PEG Spacer - Carboxylic Acid Group Stability This compound Stability Degradation Chemical Degradation (Loss of Reactivity, pH Drop) Stability->Degradation Leads to Oxygen Oxygen Light Light Heat High Temperature Moisture Moisture / Incorrect pH Oxygen->Degradation Light->Degradation Heat->Degradation Moisture->Degradation

Caption: Key factors that influence PEG degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized (solid) this compound upon receipt? A1: For long-term stability, the solid product should be stored at -20°C or lower in a freezer. [5]The container should be kept tightly sealed and stored in a desiccator or with an external desiccant to protect it from ambient moisture. [6][5]To prevent oxidation, storing the vial inside a larger container that has been purged with an inert gas like argon or nitrogen is strongly recommended. [6]Always protect the product from light. [7] Q2: My reagent was shipped at room temperature. Is it still viable? A2: Yes. This product is generally stable enough for the duration of standard shipping times at ambient temperatures. [8]However, this does not apply to long-term storage. Upon receipt, the product must be immediately transferred to the recommended low-temperature conditions (≤ -20°C) to ensure its long-term integrity. [5][8] Q3: What is the best way to prepare and store stock solutions? A3: For maximum stability, prepare concentrated stock solutions in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). [9]After dissolving the compound completely, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. [9]These aliquots should be stored at -20°C or -80°C under an inert atmosphere. [9] Q4: How stable are aqueous solutions of this compound? A4: While the molecule is water-soluble, aqueous solutions are more prone to degradation than organic stock solutions. [10]The stability of aqueous solutions is highly dependent on storage conditions. They are most stable when stored frozen at -20°C. [7][11][12]If used frequently, storage at 4°C is acceptable for short periods, but is less stable than frozen storage. [7]Room temperature storage is not recommended for more than a few hours. [11]Over time, you may observe a decrease in the pH of unbuffered aqueous solutions, indicating oxidative degradation. [13] Q5: What is the impact of pH on the stability of the molecule in solution? A5: The PEG backbone itself is generally stable across a range of pH values, though extreme acidic conditions can promote hydrolysis of certain PEG derivatives. [14][15]For this compound, the primary consideration regarding pH relates to its use in conjugation reactions. The activation of the carboxylic acid group with reagents like EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent coupling to a primary amine is optimal at a pH of 7.0-8.5. [16]The activated NHS-ester intermediate is highly unstable and susceptible to hydrolysis, especially at basic pH, making it crucial to proceed with the amine coupling step promptly after activation. [16]

Section 3: Troubleshooting Guide
IssuePotential CauseRecommended Action
Low or no reactivity in conjugation reaction. 1. Reagent Degradation: The solid reagent or stock solution has degraded due to improper storage (exposure to moisture, oxygen, light, or heat). [7][5] 2. Hydrolysis of Activated Intermediate: The activated carboxylic acid (e.g., NHS ester) hydrolyzed before reacting with the target amine. 1. Use a fresh vial of the reagent. Ensure all handling and storage protocols are strictly followed. 2. Perform the amine coupling step immediately after activation. Ensure buffers and solvents are anhydrous and amine-free (e.g., use MES for activation and PBS for coupling). [16]
Inconsistent experimental results between batches. 1. Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. 2. Solution Aging: A single stock solution used over a long period has slowly degraded. [11]1. Always prepare single-use aliquots of your stock solution to maintain consistency. [9] 2. For critical applications, prepare fresh stock solutions regularly. Monitor older solutions for signs of degradation like a drop in pH. [13]
The pH of my aqueous solution has dropped. Oxidative Degradation: The PEG chain has oxidized, forming acidic byproducts. [11][13]This is a clear sign of degradation. The solution should be discarded. To prevent this, store aqueous solutions frozen, protect them from light, and consider purging the container with argon or nitrogen before sealing. [7][11]
The solid reagent appears clumpy or sticky. Moisture Absorption: The vial was likely opened before it reached room temperature, causing condensation, or it was stored improperly without a desiccant. [5]The reagent may still be usable for non-critical experiments, but its effective concentration is unknown. For best results and quantitative accuracy, it is strongly recommended to use a fresh, unopened vial.
Section 4: Experimental Protocols & Workflows
Protocol 1: Handling and Equilibration of Lyophilized Product

Correct handling is critical to prevent contamination and degradation.

  • Transfer from Storage: Move the sealed vial from the -20°C freezer to a desiccator at room temperature.

  • Equilibrate: Allow the vial to warm completely to room temperature before opening. This typically takes 30-60 minutes. This step is crucial to prevent atmospheric moisture from condensing onto the cold reagent, which would lead to hydrolysis and clumping. [6][5]3. Weighing: Once equilibrated, briefly open the vial in a controlled, low-humidity environment (e.g., a glove box or near a source of dry inert gas) to weigh the desired amount of reagent.

  • Resealing and Storage: Immediately after weighing, flush the vial with dry argon or nitrogen, seal it tightly, and return it to -20°C storage with a desiccant. [6]

start Start: Vial in -20°C Storage equilibrate 1. Equilibrate to Room Temp in Desiccator (Crucial Step) start->equilibrate open 2. Open Vial in Low-Humidity Environment equilibrate->open weigh 3. Weigh Reagent Quickly open->weigh purge 4. Purge Vial with Inert Gas (Ar or N₂) weigh->purge store 5. Reseal and Return to -20°C Storage purge->store end End store->end

Caption: Recommended workflow for handling solid reagent.

Protocol 2: Preparation of a Stock Solution in Organic Solvent
  • Reagent Preparation: Following Protocol 1, bring the required amount of lyophilized this compound to room temperature.

  • Solvent Selection: Use a fresh bottle of high-purity, anhydrous-grade DMSO or DMF.

  • Dissolution: Add the anhydrous solvent to the vial containing the solid reagent to achieve the desired concentration (e.g., 100 mg/mL). Cap the vial tightly and vortex. If needed, gentle warming (to ~40°C) or sonication can be used to aid dissolution. [9]4. Aliquoting: Once fully dissolved, immediately dispense the solution into single-use, low-volume tubes suitable for freezing.

  • Storage: Flush the headspace of each aliquot tube with argon or nitrogen, seal tightly, and place in a labeled box for storage at -20°C or -80°C.

Section 5: Data Summary Table
FormConditionTemperatureAtmosphereRecommended Duration
Solid (Lyophilized) Long-term Storage≤ -20°CInert Gas (Argon/Nitrogen), Dark, Dry> 2 years
Stock Solution (Anhydrous DMSO/DMF) Long-term Storage (Aliquots)-20°C to -80°CInert Gas (Argon/Nitrogen), Dark6-12 months
Aqueous Solution Long-term Storage-20°CSealed, DarkUp to 3 months (verify integrity before use)
Aqueous Solution Short-term Storage4°CSealed, DarkUp to 1 week
Aqueous Solution Working SolutionRoom TemperatureN/A< 24 hours
References
  • Hampton Research. (n.d.). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. [Link]

  • Hampton Research. (1986, August 2). PEG Stability. [Link]

  • Herold, D. A., et al. (1989). Oxidation of polyethylene glycols by alcohol dehydrogenase. Biochemical Pharmacology, 38(1), 73-76. [Link]

  • AxisPharm. (n.d.). Bis-PEG-acid, PEG di(carboxylic acid). [Link]

  • Chemistry For Everyone. (2025, January 23). How Long Does Polyethylene Glycol Last? [Video]. YouTube. [Link]

  • ResearchGate. (2017, September 20). Does PEG degrade at high temperatures?[Link]

  • Rao, K. V. S. K., Nadh, R. V., & Narasaiah, M. (2017). A Kinetic Study on the Oxidation of Pharmaceutically Significant PEG–400 by Periodate. Oriental Journal of Chemistry, 33(4). [Link]

  • Griffin, D. R., et al. (2014). Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity. Biomacromolecules, 15(4), 1464–1473. [Link]

  • St-Pierre, J. P., et al. (2020). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). Polymer Degradation and Stability, 179, 109265. [Link]

  • CD Bioparticles. (n.d.). This compound. [Link]

  • Fernández-García, M., et al. (2020). Extended enzymatic stability of reconstituted lyophilized PEG-asparaginase in vials. Journal of Oncology Pharmacy Practice, 27(3), 564-569. [Link]

  • de Oliveira, H. P., & da Silva, E. A. (2003). The UV/H2O2 - photodegradation of poly(ethyleneglycol) and model compounds. Journal of the Brazilian Chemical Society, 14(5). [Link]

  • ResearchGate. (2025, August 7). Oxidative Degradation of Poly(Ethylene Glycol)s (PEG) by the Fenton and Photo-Fenton Reactions. [Link]

  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. [Link]

  • AmericanBio. (2015, May 29). POLYETHYLENE GLYCOL (PEG) 8000 Safety Data Sheet. [Link]

  • ResearchGate. (2025, August 7). Investigation of PEG Crystallization in Frozen and Freeze-Dried PEGylated Recombinant Human Growth Hormone–Sucrose Systems: Implications on Storage Stability. [Link]

  • Abdul, F., et al. (2012). Investigation of PEG crystallization in frozen and freeze-dried PEGylated recombinant human growth hormone-sucrose systems: implications on storage stability. Journal of Pharmaceutical Sciences, 101(6), 2059-2073. [Link]

  • ResearchGate. (n.d.). (A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR...[Link]

  • Quora. (2017, April 26). How stable is polyethylene glycol?[Link]

  • Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). [Link]

  • Knop, K., et al. (2010). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Angewandte Chemie International Edition, 49(36), 6288-6308. [Link]

  • Al-Akl, N. S., & Al-Kaabi, M. H. (2022). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 110(10), 2249-2264. [Link]

  • CoLab. (2025, October 8). The Hydrolysis Properties of Polyethylene Glycol under Ambient Nonthermal Plasma Conditions.
  • Zhang, Y., et al. (2020). High Molecular Weight Biodegradable Poly(ethylene glycol) via Carboxyl-Ester Transesterification. Macromolecules, 53(6), 2139–2147. [Link]

  • Shochem. (2025, December 29). What is the effect of pH on the stability of Monodispersed PEG? [Blog]. [Link]

  • de Moraes, F. F., et al. (2011). The influence of pH, polyethylene glycol and polyacrylic acid on the stability of stem bromelain. Brazilian Journal of Chemical Engineering, 28(1), 31-37. [Link]

  • Liu, Y., et al. (2020). Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells. Polymers, 12(2), 343. [Link]

Sources

Validation & Comparative

The Linker's Dilemma: A Comparative Guide to Amino-PEG5-CH2CO2H vs. Longer Chain PEG Linkers in ADC Development

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of targeted cancer therapeutics evolves, the intricate design of Antibody-Drug Conjugates (ADCs) has come under increasing scrutiny. Beyond the choice of antibody and payload, the linker—the molecular bridge connecting the two—plays a pivotal role in defining an ADC's success.[1][2][3][4] An ideal linker must ensure stability in circulation to prevent premature payload release and off-target toxicity, while enabling efficient drug delivery at the tumor site.[]

Among the various linker technologies, polyethylene glycol (PEG) has become a cornerstone strategy for its ability to modulate the physicochemical properties of ADCs.[6][][8] Many potent cytotoxic payloads are inherently hydrophobic, a characteristic that can lead to ADC aggregation, rapid clearance, and a diminished therapeutic window.[][9] The introduction of hydrophilic PEG linkers masterfully counteracts this, enhancing solubility, improving pharmacokinetics, and often permitting higher drug-to-antibody ratios (DARs) without compromising stability.[10][11][12][13]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the short-chain Amino-PEG5-CH2CO2H linker and its longer-chain counterparts. We will explore the causal relationships behind experimental choices, present detailed protocols for evaluation, and offer a quantitative analysis to inform the rational design of next-generation ADCs.

Profiling the Contenders: Structural and Functional Differences

The length of the PEG chain is a critical design parameter that presents a trade-off between various performance metrics.[14][15] Shorter linkers may offer advantages in stability and potency, while longer linkers are typically employed to maximize solubility and in vivo half-life.[14]

  • This compound: This represents a discrete, short-chain PEG linker. Its defined length (5 ethylene glycol units) ensures homogeneity in the final ADC product, a crucial factor for regulatory approval. Its relatively short, flexible spacer is often sufficient to impart hydrophilicity without creating significant steric hindrance, which could potentially interfere with antibody-antigen binding or subsequent payload release mechanisms.

  • Longer Chain PEG Linkers (e.g., PEG12, PEG24, >1kDa): These linkers are employed when the primary challenge is a highly hydrophobic payload or the need to significantly extend the ADC's circulation half-life. The longer PEG chain creates a larger hydrodynamic radius, which reduces renal clearance and shields the payload from the systemic environment, a phenomenon known as the "PEG shielding effect".[10][16][17] However, this increased shielding can sometimes come at the cost of reduced in vitro potency.[14][18]

G cluster_0 Short-Chain PEG ADC cluster_1 Long-Chain PEG ADC ADC_Short Antibody Payload_Short Payload ADC_Short->Payload_Short Amino-PEG5-Linker ADC_Long Antibody Payload_Long Payload ADC_Long->Payload_Long Long PEG Linker (e.g., PEG24)

Figure 1: Structural comparison of ADCs with short vs. long PEG linkers.
Impact of Chain Length on ADC Performance: A Quantitative Comparison

The selection of PEG linker length profoundly influences the therapeutic index of an ADC by altering its solubility, pharmacokinetics, and potency.[14] The following table summarizes experimental data from multiple studies, providing a quantitative basis for comparison.

Metric This compound (Short PEG Linker) Longer Chain PEG Linkers (e.g., PEG8-PEG24) Causality & Key Insights
Plasma Clearance HigherLowerLonger PEG chains increase the ADC's hydrodynamic radius, reducing renal clearance. Studies show a significant decrease in clearance rates as PEG length increases from PEG2 to PEG8, after which the effect may plateau.[11][14][19][20]
Plasma Half-life (t½) ShorterLongerReduced clearance directly leads to a longer circulation half-life. For example, 4 kDa and 10 kDa PEG chains extended the half-life of an affibody-drug conjugate by 2.5- and 11.2-fold, respectively, compared to a non-PEGylated version.[14][18][19]
Overall Exposure (AUC) LowerHigherThe combination of lower clearance and longer half-life results in greater overall drug exposure over time, which can lead to increased accumulation in tumor tissue.[19][21]
In Vitro Potency (IC50) Generally Lower (Higher Potency)Can be Higher (Lower Potency)Longer linkers can cause steric hindrance, potentially impeding antibody-antigen binding or payload release. In one study, 4 kDa and 10 kDa PEG linkers led to a 4.5-fold and 22-fold reduction in cytotoxicity, respectively.[14][18]
In Vivo Efficacy ModerateOften Significantly HigherThe superior pharmacokinetic profile conferred by longer linkers frequently leads to enhanced in vivo antitumor activity, despite potentially lower in vitro potency. ADCs with PEG8, PEG12, and PEG24 linkers showed 75-85% tumor weight reduction, compared to 35-45% for those with PEG2 and PEG4 linkers.[14][21]
Hydrophilicity & Aggregation GoodExcellentAll PEG linkers enhance hydrophilicity. Longer PEGs provide a more substantial hydration shell, offering superior protection against aggregation, especially with highly hydrophobic payloads or high DARs.[9][22][23]
ADC Stability Potentially HigherMay be LowerSome studies suggest shorter linkers can better anchor the payload within the antibody's spatial shield, potentially leading to greater stability. However, stability is also highly dependent on the conjugation chemistry used.[24]
Experimental Design for Linker Optimization: A Senior Scientist's Perspective

A systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[25] The following workflow and protocols are designed to be self-validating, ensuring that each step provides the necessary quality control for the next.

G A Step 1: ADC Synthesis (Conjugate payload with short & long PEG linkers) B Step 2: Characterization & QC (HIC, SEC, Mass Spec) - Confirm DAR - Assess Aggregation A->B C Step 3: In Vitro Cytotoxicity Assay (Antigen-Positive & -Negative Cells) - Determine IC50 - Assess Specificity B->C Proceed if DAR is correct & aggregation is low D Step 4: In Vivo Pharmacokinetic Study (Rodent Model) - Determine Clearance & Half-life C->D Proceed if specific cytotoxicity is observed E Step 5: In Vivo Efficacy Study (Xenograft Model) - Assess Tumor Growth Inhibition D->E Proceed if PK profile is favorable F Decision Point: Select Optimal Linker Candidate (Balance of PK, Potency & Efficacy) E->F

Figure 2: Experimental workflow for comparing ADCs with different PEG linkers.

Causality: The goal is to produce ADCs with a defined DAR and minimal aggregation. The choice of conjugation chemistry (e.g., to cysteines or lysines) will dictate the specifics. This protocol assumes conjugation to engineered cysteines for site-specificity. Characterization is a critical quality control step; without confirming the physical integrity and DAR of the ADC, all subsequent functional data is unreliable.

  • Antibody Reduction:

    • Dialyze the monoclonal antibody into a phosphate-based buffer (e.g., PBS, pH 7.4) containing 5 mM EDTA.

    • Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate at 37°C for 2 hours to reduce interchain disulfides or engineered cysteine pairs.

    • Rationale: TCEP is used as it is stable and does not contain thiols that could interfere with the subsequent conjugation step.

  • Conjugation:

    • Prepare stock solutions of the maleimide-activated Amino-PEG5-linker-payload and the corresponding long-chain PEG-linker-payload in a compatible organic solvent (e.g., DMSO).

    • Add a 5-fold molar excess of the linker-payload solution to the reduced antibody.

    • Incubate at room temperature for 1 hour or at 4°C overnight.

    • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

    • Rationale: A slight excess of the linker-payload drives the reaction to completion. Quenching prevents further, non-specific reactions.

  • Purification and Formulation:

    • Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis into the final formulation buffer.

    • Rationale: Purification is essential to remove cytotoxic impurities that would confound in vitro and in vivo results.

  • Characterization:

    • Hydrophobic Interaction Chromatography (HIC): Determine the drug distribution and calculate the average DAR.

    • Size-Exclusion Chromatography (SEC): Assess the percentage of monomer, aggregate, and fragment. An aggregate level below 5% is typically desired.[22]

    • Mass Spectrometry (LC-MS): Confirm the covalent attachment of the linker-payload and the final mass of the ADC species.[25]

    • Rationale: This trio of tests provides a comprehensive picture of the ADC's homogeneity, purity, and stability.[15]

Causality: This assay determines the concentration of ADC required to kill 50% of cancer cells (IC50), providing a measure of in vitro potency.[26] By comparing antigen-positive (target) and antigen-negative (control) cell lines, we can validate that the ADC's cytotoxicity is target-mediated and not due to non-specific uptake or premature drug release.[27][28]

  • Cell Plating:

    • Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to adhere.

    • Rationale: Using both cell types is a critical control to demonstrate antigen-specific killing.[27]

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (with short and long PEG linkers) and a relevant isotype control ADC in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC solutions.

    • Incubate for 72-120 hours.

    • Rationale: A long incubation period is required to account for the multiple steps of ADC action: binding, internalization, payload release, and induction of cell death.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • The MTT tetrazolium salt is reduced to a purple formazan product by mitochondrial dehydrogenases in viable cells.[29]

    • Add 100 µL of solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Rationale: The MTT assay is a robust and widely used method to quantify cell viability based on metabolic activity.[29]

  • Data Analysis:

    • Convert absorbance values to percentage of cell viability relative to untreated controls.

    • Plot the viability percentage against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality: PK studies are essential to understand how the linker chemistry affects the ADC's stability and persistence in the bloodstream.[25] This data provides the mechanistic link between the linker's structure (i.e., PEG length) and the observed in vivo efficacy.

  • Animal Dosing:

    • Use naive rats or mice (e.g., Sprague-Dawley rats).[20]

    • Administer a single intravenous (IV) dose of each ADC (e.g., 3 mg/kg).[20]

    • Rationale: IV administration ensures immediate and complete entry into the systemic circulation, providing a clear baseline for measuring clearance.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 1 week, 2 weeks).[25]

    • Process the blood to isolate plasma.

  • ADC Quantification:

    • Determine the concentration of total antibody in the plasma samples using a generic human IgG ELISA.

    • Determine the concentration of the conjugated ADC using a payload-specific or conjugate-specific ELISA.

    • Rationale: Measuring both total and conjugated antibody allows for an assessment of linker stability in vivo. A divergence in these two curves over time indicates premature deconjugation.

  • Data Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Use pharmacokinetic modeling software (e.g., two-compartment model) to calculate key parameters such as clearance rate, volume of distribution, and plasma half-life (t½).[20]

Synthesizing the Evidence: Making the Right Choice

The choice between a short linker like this compound and a longer chain alternative is not a matter of one being universally superior; it is a strategic decision based on the specific properties of the antibody, the payload, and the therapeutic goal.

  • Choose a short PEG linker when:

    • The payload has moderate hydrophobicity and does not induce significant aggregation at the desired DAR.

    • Maximizing in vitro potency is a primary concern, and any potential steric hindrance must be minimized.

    • The ADC's mechanism of action does not require a very long circulation half-life.

  • Choose a long PEG linker when:

    • The payload is highly hydrophobic, and aggregation is a major risk.[9]

    • The primary objective is to extend circulation half-life and maximize tumor accumulation, even at the potential expense of some in vitro potency.[18]

    • A higher DAR is desired, and the additional hydrophilicity is needed to maintain the ADC's biophysical properties.[13][30]

Ultimately, the optimal PEG linker length represents a carefully struck balance between pharmacokinetics and potency.[15] The empirical data generated through the systematic experimental workflow described above is the only reliable guide to making an informed decision that enhances the therapeutic index and maximizes the potential for clinical success.

References

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.). MDPI. Retrieved from [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Zenodo. Retrieved from [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers. Retrieved from [Link]

  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. (2022). PubMed. Retrieved from [Link]

  • Understanding the Critical Role of Linkers in Advancing ADCs. (n.d.). Veranova. Retrieved from [Link]

  • ADC in vitro Cytotoxicity Assay from Creative Biolabs. (n.d.). Biocompare. Retrieved from [Link]

  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2022). Labinsights. Retrieved from [Link]

  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. (2025). ChemMedChem. Retrieved from [Link]

  • Advancing Therapeutics: PEGylation Strategies for Antibody-Drug Conjugates in Indian Biopharma. (n.d.). Reinste Updates. Retrieved from [Link]

  • The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. (2024). AxisPharm. Retrieved from [Link]

  • What is the difference between ADC linker and PEG linker? (2023). AxisPharm. Retrieved from [Link]

  • Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. (2021). AACR Journals. Retrieved from [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). PubMed. Retrieved from [Link]

  • Cleavable PEGylation Enhances the Antitumor Efficacy of Small-Sized Antibody–Drug Conjugates. (2022). ACS Publications. Retrieved from [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). NIH. Retrieved from [Link]

  • ADC In Vitro Cytotoxicity Evaluation Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • (PDF) Linkers Having a Crucial Role in Antibody–Drug Conjugates. (2019). ResearchGate. Retrieved from [Link]

  • ADC pharmacokinetic and tolerability as a function of PEG size. (2017). ResearchGate. Retrieved from [Link]

  • In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...). (2021). ResearchGate. Retrieved from [Link]

  • Site-specific, efficient and stable PEGylation. (2016). UCL Discovery. Retrieved from [Link]

  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2022). MolecularCloud. Retrieved from [Link]

  • Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. (2017). AACR Journals. Retrieved from [Link]

  • What are PEG Linkers? (2019). ADC Review. Retrieved from [Link]

  • The Use of Uniform PEG Compounds in the Design of ADCs. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. (2022). ACS Publications. Retrieved from [Link]

  • PEG Linkers. (n.d.). ADC Review. Retrieved from [Link]

  • Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... (2021). ResearchGate. Retrieved from [Link]

  • Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. (2014). PLOS One. Retrieved from [Link]

  • Design and preclinical evaluation of highly loaded antibody-drug conjugates for anticancer therapy based on tailored PEG linkers. (2022). University of Padua. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Amino-PEG5-CH2CO2H Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PEG Linkers in Modern Biotherapeutics

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is not merely a passive connector; it is a critical determinant of a therapeutic's success. Among the most utilized linkers are polyethylene glycol (PEG) derivatives. This guide focuses on a specific, monodisperse linker, Amino-PEG5-CH2CO2H, which features a five-unit PEG chain with terminal amine and carboxylic acid groups, offering a defined length and versatile conjugation chemistry[1].

The precise characterization of conjugates formed with this linker is a non-negotiable aspect of quality control and regulatory compliance.[2][3] Mass spectrometry (MS) stands as the premier analytical technique for this purpose, providing unparalleled accuracy in determining molecular weight, identifying conjugation sites, and assessing the overall heterogeneity of the final product.[4][5] This document serves as a comparative guide, grounded in experimental principles, to the various MS-based strategies for the robust characterization of this compound conjugates.

Pillar 1: Selecting the Right Ionization Technique - ESI vs. MALDI

The journey of a molecule from a liquid or solid sample into the mass spectrometer begins with ionization. The choice of ionization source is arguably the most critical decision, as it dictates the nature of the ions that will be analyzed. For PEGylated conjugates, the two dominant techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[4]

Electrospray Ionization (ESI): The Gold Standard for LC-MS

ESI is a soft ionization technique that generates gas-phase ions from a liquid solution, making it intrinsically compatible with Liquid Chromatography (LC). This coupling (LC-MS) is a powerful combination, as it allows for the separation of complex mixtures prior to MS analysis, which is invaluable when dealing with reaction mixtures containing unconjugated species, excess linker, and the desired conjugate.[2][6]

  • Principle of Causality: ESI produces multiply charged ions, a feature that brings high-mass molecules like protein conjugates into the detectable mass-to-charge (m/z) range of most modern mass analyzers.[4] However, this same feature, combined with the potential polydispersity of traditional PEG reagents, can lead to convoluted spectra.[7][8] Since this compound is a discrete, single-molecule construct, this complexity is significantly reduced, making ESI an ideal choice.[2]

Matrix-Assisted Laser Desorption/Ionization (MALDI): The Rapid Screening Tool

MALDI is a solid-state technique where the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the analyte, typically producing singly charged ions ([M+H]+ or [M+Na]+).

  • Principle of Causality: The predominance of singly charged ions in MALDI spectra simplifies data interpretation, providing a direct readout of the molecular weight distribution.[4][9][10] This makes MALDI-Time-of-Flight (TOF) MS an excellent tool for rapid screening and confirmation of conjugation success.[5][6] However, MALDI can be less amenable to automation and robust quantification compared to LC-ESI-MS.[4] Furthermore, the choice of matrix is critical and can sometimes induce unwanted side reactions with sensitive functional groups.[9]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ion State Multiply charged ions (e.g., [M+nH]n+)Predominantly singly charged ions (e.g., [M+H]+)
Coupling Excellent for LC-MS, enabling online separationPrimarily an offline technique
Sample Prep Requires soluble samples in volatile buffersCo-crystallization with a matrix; more tolerant to salts
Throughput High, especially with autosamplersHigh for plate-based screening
Quantification More robust and reproducibleCan be challenging due to spot-to-spot variability
Best For In-depth characterization of complex mixtures, peptide mappingRapid confirmation of molecular weight, screening

Pillar 2: The Power of High-Resolution Mass Analysis

Once ionized, the ions are sorted by a mass analyzer. For the definitive characterization of bioconjugates, high-resolution accurate-mass (HRAM) instrumentation is essential.[7][11] Analyzers like the Orbitrap and Time-of-Flight (TOF) provide the resolving power and mass accuracy needed to distinguish between species with very small mass differences.

  • Expert Insight: When characterizing an ADC, for instance, an HRAM instrument like an Orbitrap or Q-TOF can resolve the isotopic distribution of the intact conjugate.[11][12] This allows for the unambiguous determination of the drug-to-antibody ratio (DAR) and confirmation of the elemental composition.[2] For a conjugate with the this compound linker, this level of precision is crucial for verifying that the correct number of linkers has been attached and for identifying any potential side products or modifications.[11]

Workflow for Intact Mass Analysis of a PEGylated Conjugate

The following diagram illustrates a typical workflow for the characterization of an this compound conjugate using LC-HRAM-MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Conjugate Sample (1 mg/mL) Desalt Buffer Exchange (e.g., 50K MWCO Filter) Sample->Desalt LC Reverse-Phase LC (e.g., C4 column) Desalt->LC Inject ESI ESI Source (Positive Mode) LC->ESI MS HRAM Mass Analyzer (e.g., Orbitrap, Q-TOF) ESI->MS Decon Deconvolution (Zero-Charge Spectrum) MS->Decon Acquire Data Confirm Mass Confirmation & DAR Calculation Decon->Confirm

Caption: General workflow for LC-MS characterization.

Pillar 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While intact mass analysis confirms what is present, tandem mass spectrometry (MS/MS) reveals the structure by fragmenting the molecule and analyzing the resulting pieces. This is indispensable for confirming the linker structure and identifying the exact site of conjugation on a protein or peptide.

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)

CID and HCD are the most common fragmentation methods. When applied to a peptide conjugated with this compound, the fragmentation pattern will consist of:

  • Peptide Backbone Fragments (b- and y-ions): These ions reveal the amino acid sequence. The mass shift on a specific b- or y-ion pinpoints the site of conjugation.

  • PEG Linker Fragments: The PEG chain itself produces a characteristic fragmentation pattern, typically involving the neutral loss of ethylene glycol units (C2H4O, 44.026 Da).[13][14] Observing this signature loss confirms the identity of the PEG linker.

Characteristic Fragmentation of a PEG Linker

The diagram below illustrates the principle of PEG fragmentation in MS/MS.

G cluster_frags Characteristic Fragments Parent Parent Frag1 Loss of (CH2CH2O) Parent->Frag1 CID/HCD Frag2 Loss of 2(CH2CH2O) Frag1->Frag2 Frag3 ... Frag2->Frag3

Caption: Signature loss of ethylene glycol units in MS/MS.

  • Trustworthiness through Self-Validation: A robust MS/MS experiment provides self-validating data. The presence of both the expected peptide fragments (with the correct mass shift) and the characteristic 44 Da losses from the linker provides dual confirmation of the conjugate's identity and structure, leaving little room for ambiguity.[15]

Experimental Protocol: LC-MS/MS Peptide Mapping of a Conjugate

This protocol outlines a standardized procedure for identifying the conjugation site of an this compound linker on a model protein.

1. Sample Preparation & Digestion: a. Denature the conjugate (100 µg) in 8 M urea, 50 mM Tris-HCl, pH 8.0. b. Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) at 37°C for 1 hour. c. Alkylate cysteine residues with 25 mM Iodoacetamide (IAA) in the dark at room temperature for 30 minutes. d. Dilute the solution 8-fold with 50 mM Tris-HCl to reduce the urea concentration to 1 M. e. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. f. Quench the digestion with 1% formic acid.

2. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system (e.g., Thermo Scientific™ Vanquish™). b. Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: 5-40% B over 60 minutes. f. Flow Rate: 300 µL/min. g. MS System: An Orbitrap-based mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 240). h. Ionization: Positive ESI mode. i. MS1 Scan: Resolution 60,000; Scan range m/z 350-2000. j. MS2 Scan (Data-Dependent Acquisition): Top 10 most intense ions selected for HCD fragmentation; Resolution 15,000.

3. Data Analysis: a. Process the raw data using specialized software (e.g., Proteome Discoverer™, BioPharma Finder™). b. Search the MS/MS spectra against the protein sequence, specifying the mass of the this compound linker (C12H25NO7, Monoisotopic Mass: 295.1631 Da) plus any modification adducts as a variable modification on potential conjugation sites (e.g., Lysine, N-terminus). c. Manually validate the spectra of identified PEGylated peptides, confirming the presence of key b- and y-ions that localize the modification, as well as evidence of PEG fragmentation.

Conclusion: An Integrated MS Approach for Unambiguous Characterization

The characterization of this compound conjugates is not a task for a single analytical technique. A multi-faceted approach, grounded in the principles of mass spectrometry, is required for complete and unambiguous analysis. By strategically combining the strengths of different ionization sources, high-resolution mass analyzers, and tandem MS fragmentation techniques, researchers and drug developers can gain a comprehensive understanding of their bioconjugates. This integrated workflow, starting with high-throughput screening by MALDI-TOF, moving to detailed intact mass analysis by LC-ESI-Q-TOF or Orbitrap, and culminating in definitive site localization via LC-MS/MS, ensures the development of safe, effective, and well-characterized biotherapeutics.

References

  • Chen, Y., et al. (2017). High-Resolution Accurate-Mass Mass Spectrometry Enabling In-Depth Characterization of in Vivo Biotransformations for Intact Antibody-Drug Conjugates. Analytical Chemistry, 89(11), 6131-6138. Retrieved from [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). WADC: High Resolution Mass Spectrometry of Antibody Drug Conjugates Using the Orbitrap Mass Analyzer. Retrieved from [Link]

  • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]

  • Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

  • Covance. (n.d.). Characterization of Antibody-Drug Conjugates using Affinity Enrichment and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2024). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Retrieved from [Link]

  • Lavanant, H., et al. (2000). Poly(ethyleneglycol) in electrospray ionization (ESI) mass spectrometry. Analusis, 28(3), 263-269. Retrieved from [Link]

  • Borgos, S. E., et al. (2024). Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. Journal of Controlled Release, 367, 416-426. Retrieved from [Link]

  • Huang, L., et al. (2011). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. In Methods in Molecular Biology (Vol. 751). Humana Press. Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(2). Retrieved from [Link]

  • van der Burg, J., et al. (2019). Development of MALDI-MS and nano-ESI-MS methodology for the full identification of poly(ethylene glycol) additives in artists' acrylic paints. Journal of Analytical and Applied Pyrolysis, 137, 134-143. Retrieved from [Link]

  • Wesdemiotis, C., et al. (2012). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Journal of the American Society for Mass Spectrometry, 23(10), 1805-1813. Retrieved from [Link]

  • Dirksen, E. H. (2015). Is it difficult to remove PEG from Mass spectrometry equipments like ESI and MALDI after characterising PEGylated proteins? ResearchGate. Retrieved from [Link]

  • Wesdemiotis, C. (2012). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. ResearchGate. Retrieved from [Link]

  • Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1279-1288. Retrieved from [Link]

  • Huang, L., et al. (2011). Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. ResearchGate. Retrieved from [Link]

  • Santos, J. C., et al. (2018). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 6, 141. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Amino-PEG5-CH2CO2H Conjugates Using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) moieties, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biomolecules. The use of discrete PEG (dPEG®) linkers, such as Amino-PEG5-CH2CO2H, provides a precise way to improve solubility and pharmacokinetic profiles. However, the success of these conjugates hinges on their purity. The presence of unreacted starting materials, side-products, or aggregates can compromise the efficacy, safety, and reproducibility of the final therapeutic agent.

This guide offers an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other essential analytical techniques for the purity assessment of this compound conjugates. As a senior application scientist, my focus is not just on the "how" but the "why"—providing the causal logic behind experimental choices to empower you to develop robust, self-validating analytical methods.

The Central Role of HPLC in Conjugate Analysis

High-Performance Liquid Chromatography is the workhorse of purity analysis in biopharmaceutical development. Its high resolving power, quantitative accuracy, and robustness make it indispensable for separating the target conjugate from a complex mixture of reactants and byproducts. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this task, separating molecules based on differences in their hydrophobicity.[1][2][3]

Causality in Method Development: Why Your Choices Matter

Developing a reliable HPLC method is a systematic process. Each parameter is chosen to exploit the specific physicochemical properties of the this compound conjugate and potential impurities.

  • Column Selection: The stationary phase is the heart of the separation.

    • C18 vs. C4 Columns: For small molecule conjugates, a C18 column provides strong hydrophobic retention. However, for larger protein or peptide conjugates, a C4 column is often superior.[2] The shorter alkyl chains of the C4 phase prevent the strong, potentially irreversible binding of large molecules, leading to better peak shape and recovery.[3]

    • Pore Size: A pore size of ≥300 Å is recommended for protein conjugates to ensure the large molecules can freely access the stationary phase surface within the pores, leading to optimal separation.

  • Mobile Phase Composition: The mobile phase is manipulated to control the elution of analytes.

    • Solvents: A gradient of water and an organic solvent (typically acetonitrile) is used. Acetonitrile is favored for its low viscosity and UV transparency.

    • Additives (e.g., TFA, Formic Acid): Small amounts of an acid like trifluoroacetic acid (TFA) or formic acid serve two purposes. They protonate silanol groups on the silica backbone, reducing peak tailing, and act as ion-pairing agents for peptides and proteins, improving peak shape. Formic acid is preferred when coupling HPLC to a mass spectrometer, as TFA is an ion-suppressing agent.

  • Detector Selection: A Critical Decision for PEG Conjugates The this compound linker itself lacks a significant UV chromophore.[4][5] This fact critically influences the choice of detector. While the conjugated biomolecule (like a protein) can be monitored by UV absorbance (e.g., at 280 nm), this method is blind to the free PEG linker and other non-UV-active impurities.

    • Universal Detectors (CAD/ELSD): A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is essential for a comprehensive purity profile.[4][5][6] These detectors nebulize the eluent, and the resulting particles scatter light or carry a charge, providing a response for any non-volatile analyte. This allows for the detection and quantification of free PEG linker and other impurities that are invisible to a UV detector.[4][7]

    • Mass Spectrometry (MS): Using a mass spectrometer as a detector (LC-MS) provides not only quantification but also mass identification, confirming the successful conjugation and revealing the identity of impurity peaks.[8][9]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_analysis Data Analysis Prep Dissolve Conjugate in Mobile Phase A Inject Autosampler Injection Prep->Inject Column RP-HPLC Column (e.g., C4 or C18) Inject->Column UV_Det UV Detector (280 nm for Protein) Column->UV_Det Pump Gradient Pump (Water/ACN + TFA) Pump->Column CAD_Det CAD / ELSD (Universal Detection) UV_Det->CAD_Det Chromatogram Generate Chromatogram UV_Det->Chromatogram MS_Det Mass Spectrometer (Mass Identification) CAD_Det->MS_Det Optional CAD_Det->Chromatogram MS_Det->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Final Report Integration->Report

Caption: HPLC workflow for purity analysis of PEG conjugates.

Experimental Protocol: RP-HPLC for this compound Conjugate Purity

This protocol provides a robust starting point for method development. It must be optimized and validated for your specific conjugate.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and column thermostat.

  • Detectors: UV/Vis, CAD or ELSD, and/or Mass Spectrometer.

  • Column: C4 Reversed-Phase Column (e.g., 300 Å, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Sample Diluent: Mobile Phase A.

2. Sample Preparation:

  • Accurately prepare a stock solution of the this compound conjugate at 1 mg/mL in the sample diluent.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40-60 °C (elevated temperatures can improve peak shape for large molecules).[3]

  • Injection Volume: 10 µL

  • UV Detection: 280 nm (or optimal wavelength for your conjugate).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 65
    22.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

4. System Suitability:

  • Before running samples, inject a reference standard or a well-characterized batch of the conjugate.

  • Establish criteria for key parameters like retention time, peak area, and tailing factor to ensure the system is performing correctly.

5. Data Analysis:

  • Integrate all peaks in the chromatogram from the universal detector (CAD/ELSD).

  • Calculate the purity by dividing the area of the main conjugate peak by the total area of all peaks and multiplying by 100.

  • Identify peaks corresponding to unreacted starting materials and free PEG by comparing their retention times with those of injected standards.

A Comparative Guide to Analytical Techniques

While HPLC is central, a multi-faceted approach using orthogonal techniques provides the most complete picture of conjugate purity. No single method can reveal everything.

Tech_Selection Start What is the Analytical Goal? Goal_Purity Quantify Purity & Detect Impurities Start->Goal_Purity Goal_ID Confirm Identity & Characterize Impurities Start->Goal_ID Goal_Size Assess Aggregation & Size Variants Start->Goal_Size Goal_Structure Elucidate Detailed Structure Start->Goal_Structure Method_HPLC RP-HPLC (UV, CAD/ELSD) Goal_Purity->Method_HPLC Method_MS LC-MS Goal_ID->Method_MS Method_SEC SEC-HPLC Goal_Size->Method_SEC Method_NMR NMR Spectroscopy Goal_Structure->Method_NMR Method_HPLC->Method_MS for peak ID Method_SEC->Method_MS for peak ID

Caption: Logic for selecting the appropriate analytical technique.

The following table objectively compares the performance of HPLC with alternative methods for assessing this compound conjugates.

Technique Principle Information Provided Strengths Limitations
RP-HPLC (UV, CAD/ELSD) Separation by hydrophobicity.[1][5]Quantitative purity (% area), detection of process-related impurities and degradation products.High resolution, robust, excellent for quantification of non-volatile compounds.[10][11]Does not provide molecular weight of impurities; requires non-volatile analytes for CAD/ELSD.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by hydrophobicity coupled with mass-to-charge ratio detection.Confirms molecular weight of the conjugate, identifies impurities and byproducts by mass.[8][12]Provides unambiguous identity confirmation. Highly sensitive.[9][13]Quantification can be more complex than with UV or CAD; response can vary between compounds.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).[3]Detects and quantifies aggregates, fragments, and unreacted small molecules (e.g., free PEG).Excellent for assessing aggregation and high/low molecular weight species. Non-denaturing conditions.Lower resolution for species of similar size; not suitable for separating positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirms conjugation site (in some cases), and allows for absolute quantification (qNMR) against a standard.[14][15][16]Unparalleled for structural elucidation and absolute quantification without needing an identical reference standard.[17]Requires higher sample amounts; complex spectra for large biomolecules; less sensitive than MS.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar molecules on a polar stationary phase.[18][19][20]Alternative selectivity for polar analytes and impurities that are poorly retained in RP-HPLC.[21]Provides orthogonal separation to RP-HPLC, useful for complex mixtures.[22]Can have issues with reproducibility; less commonly used for large protein conjugates.

Conclusion: An Integrated Analytical Strategy

For the comprehensive purity assessment of this compound conjugates, no single technique is sufficient. A scientifically sound approach relies on RP-HPLC with dual UV and CAD/ELSD detection as the primary method for quantification and routine purity testing . This provides the robust, quantitative data required for quality control and batch release.

This core method should be supplemented with LC-MS during development to definitively identify the main product and any significant impurities. Furthermore, SEC-HPLC is essential for monitoring aggregation, a critical quality attribute for all biotherapeutics. Finally, NMR serves as a powerful tool for the structural characterization of the linker and smaller conjugates, providing a level of structural detail unattainable by other methods. By integrating these techniques, researchers and drug developers can build a complete, validated, and trustworthy analytical package, ensuring the quality and consistency of their final product.

References

  • Schuster, R. J., et al. "Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • BenchChem.
  • Bailey, A. O., et al. "Intact Mass Analysis of an 8-arm Branched PEG-protein Conjugate using Native Liquid Chromatography and Ultra-high Mass Range Orbitrap MS." Thermo Fisher Scientific & Genentech Inc.
  • Thakor, H., et al. (2023).
  • SIELC Technologies.
  • BenchChem.
  • Thermo Fisher Scientific.
  • BOC Sciences.
  • Agilent. "Sensitive Analysis of Oligo/ polyethylene Glycol by Reversed- phase HPLC with ELSD."
  • Gudihal, R., et al. "Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry." Agilent Technologies.
  • Xu, Y., et al. (2014). "Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID." Analytical Chemistry.
  • Ramos de la Peña, A. M., & Aguilar, O. (2020). "RP HPLC methods for PEGylated proteins downstream.
  • Thakor, H., et al. (2023). "NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
  • Thakor, H., et al. (2023).
  • Thakor, H., et al. (2023).
  • Park, M. O., et al. (2016). "Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity." PubMed.
  • D'Attoma, A., et al. (2011). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry.
  • Impact Analytical.
  • Thermo Fisher Scientific. (2012).
  • Striegel, A. M. (2022). "Tips & Tricks: Trouble Analyzing PEGs?
  • Phenomenex. (2022). "PEGylated Proteins by Reversed Phase HPLC (TN-1046)."
  • Waters. "PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC."
  • Zhang, F., et al. (2012).
  • D'Attoma, A., et al. (2011). "Hydrophilic interaction liquid chromatography (HILIC)
  • Loeser, E. "Hydrophilic Interaction Chromatography.
  • Guillarme, D., & Veuthey, J. L.
  • BenchChem.
  • CD Bioparticles. "this compound."
  • BenchChem.
  • BenchChem.
  • National Center for Biotechnology Information. "this compound." PubChem Compound Summary.

Sources

A Senior Application Scientist's Guide to Validating Amino-PEG5-CH2CO2H Bioconjugates: A Comparative Analysis of Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the burgeoning field of bioconjugation offers immense potential for creating novel therapeutics and research tools. The covalent attachment of molecules like polyethylene glycol (PEG) to a biomolecule—a process known as PEGylation—is a widely adopted strategy to enhance pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer serum half-life, diminished immunogenicity, and improved stability.[1][2] Among the vast array of PEGylation reagents, Amino-PEG5-CH2CO2H has emerged as a versatile, heterobifunctional linker. Its structure, featuring a terminal amine and a carboxylic acid separated by a 5-unit PEG spacer, allows for controlled, sequential conjugation, making it a valuable tool in drug delivery and proteomics.[3]

However, the addition of any modifier, including a relatively short PEG chain, can present a challenge: a potential alteration in the biomolecule's in vitro biological activity. This is often due to steric hindrance, which may affect its interaction with receptors or substrates.[1] Consequently, a rigorous assessment of the functional activity of bioconjugates prepared with this compound is not just a quality control step; it is a critical determinant of a conjugate's therapeutic or diagnostic potential.

This guide provides a comparative overview of key functional assays to evaluate the bioactivity of bioconjugates synthesized using this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to select the most appropriate validation strategy for your specific application.

The Bioconjugation Workflow: A Conceptual Overview

The journey from individual components to a functionally validated bioconjugate involves a series of well-defined steps. The heterobifunctional nature of this compound allows for a two-step conjugation process, minimizing the formation of undesirable byproducts. The general workflow is depicted below:

Bioconjugation_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation cluster_2 Validation Molecule_A Molecule A (e.g., Protein with Lysine) Activation Activate Carboxyl Group (e.g., EDC/NHS) Linker This compound Linker->Activation Intermediate Intermediate Conjugate (Molecule A-PEG-NH2) Activation->Intermediate Amide Bond Formation Activation_2 Activate Carboxyl Group (e.g., EDC/NHS) Intermediate->Activation_2 React Amine Group Molecule_B Molecule B (e.g., Drug with Carboxyl) Molecule_B->Activation_2 Final_Conjugate Final Bioconjugate (Molecule A-PEG-Molecule B) Activation_2->Final_Conjugate Amide Bond Formation Functional_Assay Functional Assay Final_Conjugate->Functional_Assay

Caption: General workflow for sequential bioconjugation using this compound.

A Comparative Look at Functional Assays

The choice of a functional assay is intrinsically linked to the biological role of the parent molecule. Here, we compare three common assay types, highlighting their principles, applications, and the insights they provide into the activity of this compound bioconjugates.

Assay TypePrincipleTypical ApplicationKey ReadoutProsCons
Enzyme-Linked Immunosorbent Assay (ELISA) Quantifies binding affinity to a target receptor or protein using specific antibodies.[1]Cytokines, antibodies, growth factorsBinding affinity (KD), IC50High throughput, sensitive, widely availableMeasures binding, not downstream signaling; steric hindrance from PEG can mask epitopes.[1]
Cell-Based Proliferation/Viability Assay Measures the effect of the bioconjugate on the proliferation or viability of a responsive cell line.[1]Growth factors, cytotoxic drugs, hormonesEC50, IC50Provides a more holistic view of biological activity, including receptor activation and downstream effects.More complex, longer incubation times, potential for off-target effects.
Chromogenic Assay Measures the activity of an enzyme based on its ability to convert a colorless substrate into a colored product.[1]Enzymes (e.g., proteases, phosphatases)Kinetic parameters (Vmax, Km)Direct measurement of enzymatic activity, rapid, and often inexpensive.Limited to enzyme bioconjugates; may not reflect in vivo activity.

In-Depth Experimental Protocols

Competitive ELISA for Binding Affinity Assessment

This protocol is designed to assess whether the conjugation of this compound to a growth factor (e.g., EGF) has altered its ability to bind to its receptor.

Principle: A fixed concentration of the bioconjugate competes with a biotinylated version of the native protein for binding to a limited number of receptor-coated wells. The amount of bound biotinylated protein is inversely proportional to the binding affinity of the conjugate.

Materials:

  • 96-well high-binding microplate

  • Recombinant receptor (e.g., EGFR)

  • Native protein (e.g., EGF)

  • Biotinylated native protein

  • This compound conjugated protein

  • Bovine Serum Albumin (BSA)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the receptor (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 2 hours at room temperature.

  • Competition: Wash the plate three times. Prepare serial dilutions of the unconjugated native protein and the this compound bioconjugate. Add 50 µL of each dilution to the wells.

  • Detection: Immediately add 50 µL of a fixed concentration of biotinylated native protein to all wells. Incubate for 2 hours at room temperature.

  • Signal Generation: Wash the plate five times. Add 100 µL of Streptavidin-HRP diluted in 1% BSA/PBS and incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add 100 µL of TMB Substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Reading: Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm.

Data Analysis: Plot the absorbance against the log of the competitor concentration. Fit a sigmoidal dose-response curve to determine the IC50 value for both the native and conjugated protein. A significant increase in the IC50 for the bioconjugate indicates reduced binding affinity.

Competitive_ELISA cluster_0 Plate Preparation cluster_1 Competition Reaction cluster_2 Detection P1 1. Coat plate with receptor P2 2. Block with BSA P1->P2 C1 3. Add serially diluted competitors (Native vs. Conjugate) P2->C1 C2 4. Add fixed concentration of biotinylated native protein C1->C2 D1 5. Add Streptavidin-HRP C2->D1 D2 6. Add TMB Substrate D1->D2 D3 7. Add Stop Solution D2->D3 D4 8. Read absorbance at 450 nm D3->D4

Caption: Workflow for a competitive ELISA to assess binding affinity.

Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the biological activity of a growth factor-PEG conjugate by measuring its ability to induce cell proliferation.

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable, proliferating cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • A responsive cell line (e.g., A431 for EGF)

  • Complete cell culture medium

  • Serum-free medium

  • Native protein and this compound bioconjugate

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for attachment.

  • Starvation: Gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours to synchronize the cells in a quiescent state.

  • Treatment: Prepare serial dilutions of the native protein and the bioconjugate in serum-free medium. Add 10 µL of each dilution to the appropriate wells. Include a negative control (medium only).

  • Incubation: Incubate the plate for a period determined by the cell line's doubling time (typically 24-72 hours).[1]

  • Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

Data Analysis: Plot the absorbance (representing cell viability/proliferation) against the log of the protein concentration. Fit a dose-response curve to calculate the EC50 values for both the native and PEGylated proteins to compare their potency.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well plate Starve_Cells 2. Serum Starve Cells (12-24h) Seed_Cells->Starve_Cells Treat_Cells 3. Treat with Serial Dilutions of Native vs. Conjugate Starve_Cells->Treat_Cells Incubate_Plate 4. Incubate (24-72h) Treat_Cells->Incubate_Plate Add_MTT 5. Add MTT Reagent (2-4h) Incubate_Plate->Add_MTT Solubilize 6. Solubilize Formazan with DMSO Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Experimental workflow for a cell-based MTT proliferation assay.

Interpreting the Data: A Case Study

To illustrate the potential outcomes, consider a hypothetical scenario where a 50 kDa therapeutic protein is conjugated with this compound.

AnalyteCompetitive ELISA (IC50)Cell Proliferation Assay (EC50)
Native Protein 1.5 nM0.8 nM
This compound Conjugate 4.5 nM2.8 nM

Interpretation:

  • The 3-fold increase in the IC50 from the ELISA suggests that the PEG linker has introduced some steric hindrance, slightly impeding the protein's ability to bind to its receptor.

  • The 3.5-fold increase in the EC50 from the cell-based assay confirms that this reduction in binding affinity translates to a modest decrease in overall biological potency.

Final Recommendations

The validation of a bioconjugate's functional activity is a non-negotiable step in its development. For bioconjugates prepared with this compound, a multi-faceted approach is recommended.

  • Start with Binding: An ELISA or a similar binding assay is an excellent first step to quickly screen for major losses in affinity.

  • Confirm with Biology: Always follow up with a cell-based assay that reflects the intended biological mechanism of action. This provides a more physiologically relevant measure of potency.

  • Context is Key: A moderate decrease in in vitro activity is not necessarily a failure. This must be weighed against the anticipated improvements in the conjugate's pharmacokinetic profile.

By carefully selecting and executing the appropriate functional assays, researchers can proceed with confidence, ensuring that their this compound bioconjugates are not only successfully synthesized but also functionally potent.

References

  • This compound | C12H25NO7 | CID 21252464. PubChem, NIH. Available at: [Link]

  • This compound. CD Bioparticles. Available at: [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC, NIH. Available at: [Link]

  • Reactive PEGs used in PEGylation reactions. ResearchGate. Available at: [Link]

  • Site-specific PEGylation of proteins: Insights into structural and functional changes. ScienceDirect. Available at: [Link]

  • Bioconjugation application notes. Abbkine. Available at: [Link]

Sources

A Head-to-Head Comparison of Bioconjugation Linkers: The Classic SMCC vs. The PEGylated Amino-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of targeted therapeutics and advanced diagnostics, the linker connecting a biomolecule to its payload is a critical determinant of success. The choice of linker profoundly influences a conjugate's stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety. This guide provides an in-depth, data-supported comparison between two heterobifunctional linkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a widely-used hydrophobic crosslinker, and Amino-PEG5-CH2CO2H, a modern hydrophilic linker featuring a polyethylene glycol (PEG) spacer. We will dissect their chemical mechanisms, compare their performance characteristics, and provide validated experimental protocols to guide researchers in making the optimal choice for their specific application, be it in the development of Antibody-Drug Conjugates (ADCs), PROTACs, or advanced imaging agents.

Introduction to the Contenders: Chemical Philosophy and Design

At first glance, both SMCC and this compound are heterobifunctional linkers, meaning they possess two different reactive groups to couple distinct molecules. However, their underlying design philosophies cater to different challenges in bioconjugation.

  • SMCC represents a classic, robust approach. Its structure combines a highly reactive N-hydroxysuccinimide (NHS) ester for targeting amines and a sulfhydryl-reactive maleimide group.[1] The short, rigid cyclohexane spacer provides stability but also imparts significant hydrophobicity, a characteristic with major downstream implications.[2]

  • This compound embodies a modern strategy focused on modulating the physicochemical properties of the final conjugate. It features an amine and a carboxylic acid as its reactive termini, but its defining feature is the 5-unit polyethylene glycol (PEG) chain.[3][4] This flexible, hydrophilic spacer is intentionally designed to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of the bioconjugate.[5][6][7]

Mechanism of Action: A Tale of Two Chemistries

The choice of linker dictates the entire conjugation strategy, from target functional groups to reaction conditions. Understanding their distinct mechanisms is paramount.

SMCC: Amine-to-Thiol Conjugation

SMCC facilitates a sequential two-step conjugation, typically linking an amine on a carrier protein (like the abundant lysine residues on an antibody) to a thiol on a payload molecule.

  • Amine Reaction: The NHS ester end of SMCC reacts with a primary amine at a physiological to slightly alkaline pH (7.2-8.5) to form a highly stable amide bond.[8][9]

  • Thiol Reaction: The maleimide end of the now-activated protein reacts with a sulfhydryl (thiol) group at a near-neutral pH (6.5-7.5) via a Michael addition reaction to form a stable thioether bond.[10][11]

Fig. 1: SMCC conjugation workflow.
This compound: Versatile Amide Bond Formation

This linker offers more flexibility as either the amine or the carboxylic acid can be the starting point. A common and robust strategy involves activating the carboxylic acid to react with amines on a biomolecule.

  • Carboxyl Activation: The carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble variant (Sulfo-NHS).[12] This forms a semi-stable NHS ester intermediate.[13][14]

  • Amine Reaction: The newly formed NHS ester on the PEG linker reacts with a primary amine on the target biomolecule to form a stable amide bond.[15] The terminal amine on the other end of the PEG linker is available for conjugation to a second molecule (e.g., a payload with an activated carboxyl group).

Fig. 2: Amino-PEG-COOH conjugation via EDC/NHS activation.

Head-to-Head Performance Analysis

The crucial decision of which linker to use depends on a detailed analysis of their inherent properties and how those properties translate to in vitro and in vivo performance.

ParameterSMCC Linker This compound Linker Causality & Scientific Rationale
Hydrophilicity Low (Hydrophobic)High (Hydrophilic)The cyclohexane ring in SMCC is hydrophobic, which can lead to aggregation and faster clearance of conjugates, especially at high drug-to-antibody ratios (DARs).[2][16] The PEG chain is highly hydrophilic, improving the solubility of hydrophobic payloads and the overall conjugate.[6][17][18]
Spacer Arm Short, Rigid (~8.3 Å)Long, Flexible (~25.9 Å)SMCC's rigidity provides a fixed distance. The PEG linker's flexibility can reduce steric hindrance and acts as a flexible spacer, potentially improving antigen binding or enzyme access.[6][]
Resulting Bonds Amide + ThioetherAmide + AmideThe amide bonds formed are exceptionally stable under physiological conditions.[20] The thioether bond from the maleimide reaction is also robust but has a known liability: it can undergo a retro-Michael reaction, leading to deconjugation in the presence of endogenous thiols like glutathione.[20][21][22]
Pharmacokinetics (PK) Generally shorter half-lifeGenerally prolonged half-lifeThe hydrophobicity and potential for aggregation of SMCC-linked conjugates can lead to faster clearance.[23] PEGylation creates a hydrophilic shield, increasing the molecule's hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation, thus extending circulation time.[17][18][]
Immunogenicity Potential for immunogenicityReduced immunogenicityHydrophobic linkers and aggregates can be recognized as foreign and trigger an immune response. The PEG chain is known to mask immunogenic epitopes, reducing the risk of an immune reaction against the conjugate.[5][7][18]
Conjugate Homogeneity Low (Stochastic)Method-Dependent (Can be stochastic or site-specific)SMCC reaction with surface lysines is random, producing a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can complicate manufacturing and characterization.[24] While the Amino-PEG linker can also be used stochastically, its chemistry is highly amenable to incorporation into more controlled, site-specific conjugation strategies.

Experimental Section: A Comparative Case Study

To translate theory into practice, we present a comparative workflow for conjugating a payload—a generic fluorescent dye (Fluoro-Dye-NHS)—to a model IgG antibody.

Objective: To compare the conjugation efficiency, purity (aggregate formation), and stability of an antibody-dye conjugate prepared using either SMCC or a two-step this compound strategy.

Fig. 3: Comparative experimental workflows.
Protocol 1: Antibody-Dye Conjugation using SMCC

(Based on established two-step maleimide chemistry protocols[1])

Materials:

  • IgG antibody in PBS, pH 7.4

  • SMCC crosslinker (dissolved in DMSO)

  • Thiolated Fluorescent Dye (Dye-SH)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Desalting columns

Methodology:

  • Antibody Preparation: Exchange the IgG into the Reaction Buffer. Adjust concentration to 5 mg/mL.

  • Activation of Antibody: Add a 10-fold molar excess of SMCC (from DMSO stock) to the IgG solution. Incubate for 60 minutes at room temperature with gentle mixing. Causality: A molar excess drives the reaction to completion, activating a sufficient number of lysine residues for subsequent conjugation.

  • Removal of Excess SMCC: Immediately purify the activated IgG using a desalting column equilibrated with Reaction Buffer. Causality: This step is critical to prevent SMCC from reacting with any thiol-containing payload and to avoid hydrolysis of the maleimide group.[25]

  • Conjugation to Thiolated Dye: Add a 3-fold molar excess of Dye-SH to the purified, maleimide-activated IgG. Flush the reaction vial with nitrogen or argon. Incubate for 4 hours at room temperature or overnight at 4°C. Causality: An inert atmosphere prevents oxidation of the thiol groups, which would render them unreactive with the maleimide.[26]

  • Purification: Purify the final conjugate using Size Exclusion Chromatography (SEC-HPLC) to remove unreacted dye and any aggregates.

Protocol 2: Antibody-Dye Conjugation using this compound

(Based on carbodiimide chemistry protocols[12][15])

Materials:

  • IgG antibody in PBS, pH 7.4

  • This compound

  • Fluorescent Dye with NHS ester (Dye-NHS)

  • EDC and Sulfo-NHS

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Methodology:

  • Step A: Preparation of Dye-PEG-COOH

    • Dissolve a 1.5-fold molar excess of this compound in Coupling Buffer.

    • Add Dye-NHS (dissolved in DMSO) to the PEG linker solution. Incubate for 2 hours at room temperature.

    • Purify the resulting Dye-PEG-COOH conjugate using Reverse-Phase HPLC (RP-HPLC) and lyophilize. Causality: This initial step creates the functionalized payload-linker complex. Purification is essential to ensure only the desired molecule is used in the next step.

  • Step B: Conjugation to Antibody

    • Activation of Dye-PEG-COOH: Dissolve the purified Dye-PEG-COOH in Activation Buffer. Add a 1.5-fold molar excess of both EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature. Causality: EDC activates the carboxyl group, and Sulfo-NHS creates a more stable, amine-reactive ester intermediate, increasing coupling efficiency in aqueous solution.[14]

    • Conjugation: Immediately add the activated Dye-PEG-NHS solution to the IgG in Coupling Buffer (at a 10-fold molar excess of linker to antibody). Incubate for 2 hours at room temperature.

    • Quenching: Add Quenching Solution to a final concentration of 20 mM. Incubate for 15 minutes. Causality: The quenching step deactivates any remaining NHS esters, preventing further reaction and potential cross-linking.

    • Purification: Purify the final conjugate using SEC-HPLC.

Data-Driven Performance and Recommendations

Based on extensive field data and the known chemical properties of these linkers, the expected outcomes of the comparative experiment are summarized below.

Performance MetricExpected Outcome (SMCC)Expected Outcome (Amino-PEG5-COOH)Rationale
Conjugation Efficiency Moderate to HighHighBoth methods are efficient, but the two-step EDC/NHS chemistry is robust and well-controlled. Maleimide reactions are fast but can be hampered by thiol oxidation.[11][27]
Aggregate Formation 5-15%< 5%The hydrophobic SMCC linker can induce protein aggregation, especially at higher DARs.[7] The hydrophilic PEG linker significantly improves conjugate solubility and reduces the propensity for aggregation.[28]
Plasma Stability (% Intact) ~80% after 72h>95% after 72hThe thioether bond of the SMCC conjugate is susceptible to cleavage via retro-Michael reaction in plasma.[22][29][30] The dual amide bonds formed with the PEG linker are highly stable chemically, leading to superior conjugate integrity in circulation.[20]
Pharmacokinetic Profile Faster ClearanceSlower ClearanceStudies consistently show that PEGylation extends the circulation half-life of bioconjugates by increasing hydrodynamic size and shielding from clearance mechanisms.[17][23]
Final Recommendations: Choosing the Right Tool for the Job

The choice between SMCC and this compound is not a matter of "good vs. bad" but of selecting the appropriate tool for the specific biological and chemical challenge.

  • Choose SMCC when:

    • You are developing a conjugate where a short, rigid spacer is required.

    • The payload is sufficiently hydrophilic, and aggregation is not a primary concern.

    • Rapid clearance is acceptable or even desired for the therapeutic/diagnostic strategy.

    • You are working with a well-established protocol for a thiol-reactive payload.

  • Choose this compound when:

    • Your payload is hydrophobic and requires a solubility-enhancing linker.

    • You need to minimize aggregation to produce a more homogeneous and manufacturable product.

    • The therapeutic strategy requires a prolonged circulation half-life and improved pharmacokinetic profile.

    • Reducing the potential immunogenicity of the conjugate is a priority.

    • A flexible spacer is needed to overcome steric hindrance.

Ultimately, the incorporation of a hydrophilic PEG spacer represents a significant advancement in linker technology, offering solutions to many of the challenges encountered with traditional hydrophobic linkers like SMCC. For next-generation bioconjugates where stability, solubility, and an optimized pharmacokinetic profile are paramount, PEGylated linkers like this compound provide a clear and demonstrable advantage.

References

  • A Comparative Guide to Amide vs. Thioether Bond Stability in Bioconjugates. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpO9g-tv3xRW0UNNJkGcB-h3p_aGhW5xclbzcoZiTj2EsZGZBtcz44RnrSIii88zO09fgEKW4UPm9s6-tD-7x2eNVlSXcDgObHIiMAhLUXzKmZbZtYqTbUi6is-ROvW7kSd29Ly2pi9UYeA6w4Eglseyf_RN-K4wEZtbv15ZxA7-mW4Dm__rKut0t1_Mmtulnlak7k5UqKnSXmyEIbMRo1azhDEmOY]
  • The Thiol-Maleimide Reaction: A Guide. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbjaq5aXeaFkfJ3KOvSgDEffmIN5OHWA7v1v1tg9WosyXQQVPQ2V13_GrYHFNU6WFzGqWVDCR9KPktn8BpaA2CsO57ZjwKWliOCpvZS1C0aNtp8IyvZxWiec14vqYLqROTlTj1xsyvSV1VuVQjLtKAANFSSn6oj_C40eaqjkaVlSo6ZQ3T8crbvs4=]
  • Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024). [Source not specified in search results].
  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTSH_UpRtgWDe8ypIGHHDu-HGXa78ww8ziNM5Y0ddMnEfg5fPS73n-8cNcnPtO2pYq3blJFtijpXcNiq0rWDkz_tEd9s0FXYJ8EJi5fplMBXW29Bw6fjBGPcn1PHGpzcRpB82htDOOPJRJNAI=]
  • Maleimide labeling of thiolated biomolecules. (2022). Bio-Synthesis Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlaPIxXBYBihjq0X3eYve4YjB_n4t6KtGjE6jHYtA-GZV9iLkS18mhWbnewi7oAZq2hzqitxTiHKOuHsHYL3V6zsfS9qST91QyruISsxfQRZUhaN7VFGF7dVemINnlzU2d6tL6wcXs2VrTYtUozlUlZOyGdxFOD-1tm6BDZWJTDREEv7Hqfbk=]
  • Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Lumiprobe. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiLfO9t2BVnSZm3gbN6zaWOzVpfejQ_0DGy4WXzUQdeS5DbRyNIaGPSjJnPUyaeu-jZF_BJ19d9_Pw7uPs2ICRM4FF9rs0AMytOx2mpeoWvCZ7C-KOAlZKgjXmTPiFsdEKjlF5A--oHpSeklwsDj-F_J3rpurnptD]
  • A Comparative Guide to PEGylated vs. Non-PEGylated Linkers in Drug Development. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8I4xkmHuRIkl8KMoWb2Q41Lj9NSlfUTCTXYzjbd1C__YA6CrIUcMoy2OXZf0HrJEG3ccro4C7pg9iazXBc2Mj1tfjjhM6npcGD-_9ntOGcO4e5pfwbnNcN6wBZ6QRJ_B1Pd8vYvIq0_LGY8AAHB7mWt-IemnPsWCDDTkNjDII8HHzK14Mlrd_jwF0xxO4PwbQzGrpfibwtq4wPRzpJ3E9s2-uk9YSPt2bdQ==]
  • PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?. PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkZZZqJVDQKsnspmQbTN8pronE3jfN3LUcvI1aO6G-gpyCexOrGXf5xiw8Ud8HbooTJ6Lb3lFICKFSc8mQz6Kr1ftO9kdcE7r6eUbCe6pT7vBQAr2ddj0jmuGb_h1J7OLCXvi1SY_JZKzKWC1RbBe0aYGI3FaglPteJABlsTKcVUHwoZC_EZM=]
  • This compound. CD Bioparticles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRlHlvc5mel-9YQVR0MBAcAWtR2INKr1U0V3xnvzVcHk9sPidBMJCwR3E0WEnWncH35yvgAvSBSEF6wfBYdFIpgM-CuZ2NgEAz1Ryrygi8bfl5gAnuaaz_UovDIOvjGiA-91D48R8yKMHgUwIE-XgzNvQFaQ==]
  • Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFZpc9gYmGhVHkuPC-Ug9KroavSwEWte0M2gajvgyTvP0hxhh7LWPgxXdl6kML-gzit-wOqlBelv3iR3BgU1zoxhN1hMmPb5r-Rg2GPn0IYV41HhbfEyI9zKNQlzogybtIi_nzkaZoF8Vxh-7paUqN0WnD3syRSssVL9jj]
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWh_hZyte3wUZYqn06xX8x1LZ5U3sx8xujoem-Aipbqjq3RRyu4vZbgMZcz7WGVYaVNMPsjbhbCHRdgSAYW4MzNvxSxYNIyOsIOVTMXaKZxMQtBARUNxSNnkK8X5RM_IJioJj9xMcJuBYo4jbfrjopkGqe5GpmSMQ7uxQ7xutqBaNhe4aghHZsCchQxrhxNrfVAD8VhtbTTg==]
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_n3xUZeAWKvWWSJB56m_nRhdx03jFZmkZ02mca8I-7ADNdueBkJX5wPEHahfZWf0AaohgOGGoZV_CNF-F6KuazBiNBkaUZWtyJOfJ4EdXlPaGD_qAUsxsSLqcSwmYApKkTH-gt42JKwDCPCmauZkCH7xNtywD4x901w_o1V3foo_qIq9tN3JJVLJkPyA13HnOUW04VR2JMpVe7mqskdCZR9R7VsN7jeO-mj0J]
  • A Head-to-Head Comparison of SCo-peg3-NH2 and SMCC Linkers in Bioconjugation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4tkWT7eOYOWoro7xXb8AJPkTmPPI8dLmjT1W_7dC-WrzU6X2UnY83ybIYc9Qn6LFs83HZ64w5F_5Xd7B0Cj_HTW9JizRo2TWvcfC8VFiN5btsg87nFOJLBPJD6ObsbO43oLuplWF57d_Jvw99p57wR-ycS1qyJdZOtGWcFLSKjfn3JGYmWwufJ8MiHd7tvDg-v0xA_ofBiReHl_qXqwxp4nYS0eyldQj1]
  • Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9pXE2QgnI_oACUHp5D0POkbfb1r4ifwQ-v6rWEKZIgvBc2TGsKzS8h_Dam2RbG3m2Pk3MzCiZs49Wh_iHrpsAC1JEmhHT5TvDHnrhizaCIKDBmRd_dB1kJkZQc0keyoXZcmqWormJB4w0oByMBNbP0glk_eRhby-FIQlDExr42c8I_yo2]
  • What are PEG Linkers?. (2019). ADC Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1N6iRrCi7jGE7xzZTDUOY5gwfASZrbvGMRs_YEXt8zITULyd-PHo-mHO01z0ZyeYa8q1QDjh5or4_Z1H3--QJorIqQg2Ov8-zVOWUAgAdBVLZcqPXpB334-Uc92fWf1IuFEYQb2sx9IFrrUdGZdvOFMidd1fJ6MRDMqrG0g==]
  • How to conduct EDC-NHS amidation?. (2017). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH55DUsP97I_4ojZbwM3ENLKvUxNbzJdLvvNsPOuEWYAIQw1UhfEzs3W3ZW8Elz4ajkbBAoQIIOvvkIUsvNZkV87yx2iZ3ragHPQPK3ReskKAro00U1cjDlRnZm9Q7mhJ_PwPz7JjhEun8pERMCEcAGRBsbJNaqxOqWYU9y0g==]
  • Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications. PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXcx9f-iKfCLsWMVkV4seSLU68C9YcAM2HIRr9TzdzH47_LB52qta6as3YTat97jZxMSV1OsVuSTVMUoOBXVwUxIg_VcTtyr-wl07j0N83BGzf5L4D625SbmgeRrE7HHLDOl2qTl3K7UT_jFX0_Z2zNEqsuCBb]
  • Amino-PEG5-acid, 1191078-74-6. BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3KMe3Tk5_f3ywjouWUeWIPV_vN5nIyJf09r34_B2NAaJ1QVr56EqrHl6RKF9g9PgxXzQemT3aQ_Lh5ukr7VS-dqBCPJC5VSOcpijJACFJv-zp_kTDXlGaKotOlcdeP8A_A==]
  • This compound, 141282-35-1. BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH-MHEUoeIbF9_ZFRA9mR0swMMFqqTVJJjGc2ADfMYCln7Xo8ClVDIx8CZUQA4kbC6nmmpSpiVfa32lweqkfye2cFVeWbMRsKysVKr3URDodTpVCUIcJucVrQ-Cr6nKcDZgA==]
  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. (2016). Scite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhYZNw2C1TshGFGjbukeegyp4h0cdkDrlouRWt5Rv9qmRArTx-k4-5lbqaFvEViuJiYKh0Y8dm-OA-euS6ZHJlrp220IFIA5onwi8pLBIQJQqDt3wpxe2iWncSt6XLb8xmkYIdGRm3jR_Ab5Q62Ew8N7AyK6olr3TrYoB6lw==]
  • Stability of Thioether Bonds in Maleimide Conjugates: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgiMn2U_q7b4iIw9F3jkAXfnGsPHZhl0ENVtZlcKFmSchQuJWl8yjRQueeWsl9uF2G5QvDRgtpEm2HHyHXlNf0BJfaBFz_1764ksl3vwqeT8zqA1_5Y8QmR7gzuzqyCcMAIvHulwsQcYhSPIFyBog_7dMpAkmcVNf60ivlBDXdFjo3qvHF526MKHMhqUgWruVsEFyt7okEtJfPMfuO9U_UZ8S16qA=]
  • PEG Linkers in Antibody-Drug Conjugates. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpipBUFnvTTR0q2tl8QfR4appFMNq8MlJoIT628dpywSpAHlgqgL7Oba1Yjfa1pyzFVdTWUhADD3lWj7SJQ5LAgGjM7pzMnaPEx4iLnDfo2ikyTfyZ3nyQ55huN9DtmOPLq8BcWsLZ1DkVkBc4QZ38XwZ6Wr7o5UjrrYrX78js_685WOGtx4Y=]
  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. (2016). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOrZoP3elZQ-9icUMfVXvqpMlpnuItsyUcedmYGsDZV2X-B6D9E5p63-Nm1X6M5jRq1gwblwI-ruG4tdDAhuXBzsP3rjUIgI0o2gXTLzQ4PKEEWQItIiDKm_XgF3iVJz1tfKUXfgiciBkZ1NaD2gMLiVdTM187K4oQatj66vMWxCWp5UVu_4ESa-i3WoAdiIkQSjtz8LetzCusJak03oyQZVQwalvaDbD70hFrD5eP0WVBzAcbprD7gHA4suRMY5zVFux9JwwimiF-wcc9lVAQscopTFNipuxjy8TJJaMam2NMn73Kou0mgrxeIsoeh5xDB17T-woVrA_aI9Y=]
  • Reaction mechanism of the EDC-catalyzed amidation. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER_UgBGJyvi_McKQaChE_J7O1ka8TvTH7LfLqQQbw7FZOBytRNSVYgBPUiI4hEhP9KA_Dn04HxCgsEX8fnHORlDQHU1H-QHWwcCj7KWtUN61vS4oMTHj9PFALuAfa_zBGKL0hwFXcKDVkNd9LkiXMtRmodGZ_C4EtD9JrDRjTRWndUnzORnCnUQFhqJnAODIIfKn4uvdFvD8_3K_YE_8s=]
  • Application Notes and Protocols for Amine-Reactive Bioconjugation of HS-Peg5-CH2CH2NH2. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQZjYrP3jyTq9ZqSctgJQWsOdVtG8Gz04JbTUuZvkYBrrbVlCaUutKPYwT_ssQUw994YRX6fbkxTIkgHuFAQbPJ2iaBqwK4IrxNmtKefvEFv7d3unTTsww3oDfwSBkmAh-tOy_lVY3hnwEwkAnrRC2QzbRrodRlHZylhLbcBCxFWyOgAW_598g9b_f5IQF-cGriJaUa_MouE2m7xs_6OSZ_v8p_loYcwecN_sb7aihRK1dZw==]
  • Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. (2016). Molecular Cancer Therapeutics - AACR Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMqdr0lK9BMPUmPuyjCOpeGpeJotd2_QgxpsN0WAp1qg9RMa462JLWTBn5hQVGcmQcIa-HrCByDCTyUC01kqt4Mhn8On3vh47AKn2POdP7b2aNO44myGkI-ut1b61tgAgTjncxuajn-Pq06XLZrmXQhlnKypBJgbuqpEM7SwH3BalQOzhms6EK-O6sP74CECUev-CXkjYE]
  • What is the stability of the intermediate after SMCC activates the antibody? How long can the Maleimide group last in an aqueous solution?. (2022). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKqlNG9wI--GqV73JnuThO7Dyeh6oHiP0PYsoTrn5-5apHO2glk9fg5x8jNItKfh6B0TuUA-1QxlUPeQYswUgK6sPvDYei9kQRtUEkVPLZvW9QHfaDkhRSoRkjz2tJ-MIOM0Gsl9H5AAly9SmatVQZyW2Tda61_UQc1Pz50klc6DKqfvt2ISoYUOyrrCIybXmTG-xl1jf7ZpP5YvErJ8oVwF9JQWG02dhDgFwKTLWMrMj_xebvdG2vZADxI59loVkeh8qa0GJ1y9PDKfrC_3NMXrI4dXyOYy_UP0-1hkOY9vtcPXqQYg==]
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Source not specified in search results].
  • This compound. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ9uUirvwganbzmOdAlMFRe-vUJcfxS8h8njsdBWrWgVRn1LwzBV0CnkTl9D8X7KINS1q_1hn-0TjVp-5CIo0HdKhdEfASoQbFEseXDf4Zv9PKfBXRzNqAq8q_UR_4nYDYqNoRzWLCuzAf3cs7JF7i1BCUeTnVtA==]
  • A Head-to-Head Comparison: Biotin-PEG11-Mal vs. SMCC Linkers for Antibody-Drug Conjugates. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMK6GQvQdPkyFCpjNmaNe9MWwC6df0INifgrKo2Ioc5xg6961YK3miF2DqRwXIPvjygybph3SerWLAareNAMoXvjqoaB4ImRj99GN5nERhaTakFtA_JTEj0mxTWVKN5-4BDyk2ZJ-K-CSpIB1YYth03Pz7yAJsQUlGi-IdTvPkWa1eJn_W3PRLPviHQFtkVUp3WhfmazG_GWniE5iJgftbVDgoh1XuxwmK5C25zdp5Y0INGZo=]
  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. (2016). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7gsE8Jo5ZzyQjq3gXmjD3B4xlmw8nlfHYOVlEn6a0UrlNdkEdruSUbpXECicj-_OLj_M4Y3B9zjmkzXSBJEzBKUG_WUGYMu-3QcwWt_QQnTjqub1wTsmkm6dZdspHF_ccJeFa]
  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. (2016). Bioconjugate Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnKQLZuOGc9_yAo5cAQdZpOAbMqGSQQdpZHtS-qbsOlYhtkR2gyN4jP0xJgA8yNoHrvdzmFiaHyRb_vR9K06Jc9IykGswWu9yCZJTnQAdK9KGr4L-aOW2nUQdndxI4jjAwDqnigdaIvIZsSzsW-n-BfzE9f11rPA==]
  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014). Bioconjugate Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWhovH6imayGJBvexEfIZDf2Re7m3K13tY8-kXo_FaaaXVOl7vUJOY7Kx3zHdydgmmmTnyULZqKE4AisGg66LXx9nRvm6pioZj64lPywAF3NQwkkz9JdmGYtygyLsvvt28JCpW4g==]
  • SMCC and SMCC Plus™ Protein Crosslinkers. AAT Bioquest. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVE4y3JxbiXZyRlyhDmQd-yL5I6jZMcbiX-vaA1dPc4bj3AH7JF43ahkIJnQEYNExQZ2i-gBbB9uXoSDCFOaiGgvHtH31V0vWyLzYxUaQloalHoqelTh9T8sdqPnQuwKgRm8wRam2O9FVkJVrkv9aov1xwoEwEH9Xrkg-CdoHW_FLtyuxiuxIvDYXOqlQoywEWrLMNJw==]
  • The structure of SMCC and its reaction with an IgG. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4t5BCsTBVZmyFSKaJYeur3novX0a6bR8AWQtEKtyXF_bdGdviudZob5vzJoxBWnwHxOpt4BJlngO9S755UXxvzHNJXMYREtaFcq2_gjj9-4q7brNu7dgV40CYHg7TdVogm49dKU1MP_Q9WX0McKiVVu-p15092Kxk8HcZooYXzTkevohCmR1Ai2s8A-80ralhujLxIBuvKjArGEKW2Ef1FH2VuaiCjgJN4LkGBTQEPqo57nf728SrRI5gi4DZCtD0Uezudg==]
  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG69F8MN-YLdqWpzqfSmulGTQDpHOIKkjCBee8LAibZwr2TCBye1V56TxuForWFDs6cyTYa8b7FDQBuUFW01Msu6wPXx52qYJoPojio71kBX7mrENUoYmp-5Gd4oMwEeFE3dzuU]
  • SCO-PEG2-Maleimide vs. SMCC: A Comparative Guide to Antibody Conjugation Linkers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBdfQ5Y0e8Xofgnyffhk2h5Rn_U_vp2kPaXz90kOLJWIPYKAmNIaGPSjJMaUg0UX1BwxNW_Vx7Ux4MQoxRpHDhmAke72Ks3KX4WZPuRFxLVhYbcPmGg5pByZ90Sytxi4TWwm16xVzzrmteyY1Zxz_7XbLCbE7r8PILNDwFHYmzewKNRQvqk8lAU6HhW24yduOSQeI-BGZ8Urxi6MVjZ6sSSw3ziYyVyKgJr-g=]
  • SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN9KARlr74mBpZXiJWI-n_eFAe2yshom-kwBKLLp4tofLM8aq2VJK0VSf53_vrPXvYy6Peq4Zv01t2C_CTGMIBB5gncTMG3G5mlv5xp2f7yg3kOUz7iyHnjyIiTeRzWffSZ-LjYwVqlS4Q9JkC-gyaHZ__7xwQ3pksBxq7phjtsiwKh_Dwuk1w-uKrEfUjAFQ=]
  • Application Notes and Protocols for HO-Peg5-CH2cooh Bioconjugation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDvJD7Ml6PJbAwi9Q1aPrNop4u3KQMkmRvztqfnd8AnRCItKDci4nJWRb4KQ69zXW9K3dQMumCkOCR3Bw6WZt2qorc06ioYZZfbUIF2FxRoiLxaGKaS3P55HrqBPdvV1KOxvFmuKgcdPPIbhPFBqzvHKEUqBwZUVNmzFl0_IHm12VRwd4GIjuVf0rKF8hUzrfZifpT-D9dtcycvKw7Yn0=]
  • Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Carboxyl‑Modified Dyed Microspheres. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH808GVQ7tlKvlG3ccUgLRausQAyGD-fG-OU8nq6yR5TwzssCPUtpWYtxwpvDGoy6RxoAnqSM3vxwGCwsdmrH77hoxUreDuAn5t6en8uY15CMzi3L3jJ832xj-5RY0h-_b38v6orJRFXWDpUkStY5dDm74LnQ1rXSZxuFftco2Ni_Qu3dGb0qaD65bto8mELAA7DYjfqYICRWpqUBdK-parDsg8f3TX0nGnaRoMrwbJ3vFLQkMDm6nOXNw-9iS3miIr]
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFBgB3X0v7-qjvlLUJZivgDaPqTRNHiORyY2ERK5Wmw9FF2RVRHHn71_I4OUOrPB6vC5csgRPiiLYQLNEFqZq1Hb1oGmShtKOJhsmzgPbCMsfBQOzOI3DjYMsFFTTNcGWh5kh-6ZKoBQ5mKJ8=]
  • Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1. (2022). PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFno7igGizN9VNkvpu3qQcXDmgXeF2gHpqi5umGLKgo_OuWX9YIZp-B2SIW4dVa8dK5bs1h3Yu3yBos-BEtJHtaMacWfQXsCoBLEIXgvR0nuuph_3aJNeeKUxIpamrwFH3xrlbeUQy4cZ0eRi0=]
  • Amino-PEG5. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzUsOhjeanZStWEYBZfrQ1ktQxbKUXHvv_OED57bP7gwZ9eaXnNGm73FbJ28LdXcWiWVFd7Z1JgsBl7AX3IDsI29P3It4VWv7NLE8MBP1_9asEqvU9qWkpQYYoHyj7nK5RkpPG]
  • The Science Behind SMCC: A Cornerstone in Bioconjugation. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf9wDexYNfehQvdn_QK09vVtofP83gbBfLTaBQSPJcCab9x63Q0mLCj7_Ru6enpUb-33cCNaTGLHM8mO1HqIdt7VbsruahksKfQSp3CDQzvX9Ky7q1kNLC25PgKD0Xse_Q2sKtTyKOzihxDWtIDmpJiB8wEKJdTIxq492806O_3ltTbc4UCFAX7NQHxT8-l-ySV86Hn_dHrtUFq_5huu-r1v0T9I5d6g==]
  • PEG Acid. BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF16UBfyw3Rs6N8diIAg8LzkbU-YzI3bqSfZy8UWp6v-wzArtLND5I6AaLn-HgeQV-Hl7htUQHxo5oGz9ognonOIyGe-rcZH8Ip_NqoOpGGbq9gd0W5ecLVRemISB82GpQ3RS5Dj3jHuF1oocrC5IoPjskO2ABCYMbJ2hwqhZ4-bzQCIKw=]
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. [Source not specified in search results].
  • Application Notes and Protocols for Fmoc-NH-PEG5-CH2COOH in Bioconjugation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5H98vzo8Bd71FNdySmPoayXon3oDbgk_lQrICd52sOv2Q_EeyB7AiamxIk3H5k2D-tWl0p7p4GZ6ZCUyzRa0QWVfjKivzCPem7VGBAC65ogL4NE0z3FbIi3isiyG54yXJiETMgTulxe8yjLqmbKxeHW5MxCg9Zh70es-KLShaxEa2YA36vtYvFu66KkNoFSBJHEsOoDTpxhyDOokJJvy8PSxyEvItUw==]
  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). ACS Macro Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIqqz6lmKSAW8GY9nc_URaf1n66SyKBvNXIdM95QF-bMyBXzhCW9TVPDURNm1vo0idgZVuYRVb7oWI1Ky7215Dkgu5ejsNE2jR1nOC1Rn-uPRueu-xM4qZKUCfxeEA_LqEHueFlQ==]

Sources

A Senior Application Scientist's Guide to Alternatives for Amino-PEG5-CH2CO2H in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Heterobifunctional PEG Linkers in Modern Therapeutics

In the fields of bioconjugation, targeted drug delivery, and diagnostics, the linker molecule is not merely a passive spacer but an active modulator of a conjugate's properties.[1] Amino-PEG5-CH2CO2H is a classic example of a heterobifunctional Polyethylene Glycol (PEG) linker, featuring a terminal primary amine (-NH2) and a carboxylic acid (-COOH) separated by a five-unit PEG chain.[2][3][4] This structure provides a hydrophilic spacer that enhances the solubility and stability of biomolecules while offering two distinct reactive handles for sequential conjugation.[3][5] The amine can react with activated esters or carbonyls, while the carboxylic acid can be activated (e.g., with EDC/NHS) to form stable amide bonds with primary amines on a target molecule.[3][6]

While this compound is a robust and versatile tool, the increasing complexity of therapeutic constructs, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), necessitates a broader palette of linker technologies.[7] Key drivers for seeking alternatives include the need to fine-tune pharmacokinetics, explore different conjugation chemistries for site-specificity, and mitigate the potential for PEG immunogenicity.[8][9][10] This guide provides a comparative analysis of viable alternatives to this compound, supported by experimental data and detailed methodologies to aid researchers in making informed decisions.

Section 1: Modulating Pharmacokinetics and Spacing with PEG Chain Length Variants

The most direct alternative to this compound involves varying the length of the PEG chain. The number of ethylene oxide units profoundly impacts the physicochemical properties of the final conjugate.

The Rationale Behind Chain Length Optimization:

  • Solubility and Aggregation: Many potent cytotoxic payloads in ADCs are hydrophobic. Longer PEG chains increase the overall hydrophilicity of the conjugate, reducing aggregation and improving formulation stability.[7][11]

  • Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule.[7] This "shielding" effect reduces renal clearance and protects against proteolytic degradation, thereby extending the plasma half-life and potentially increasing accumulation in target tissues.[7][12][13]

  • Potency vs. Half-Life Trade-off: A critical consideration is the balance between PK benefits and biological activity. While longer linkers improve half-life, they can also introduce steric hindrance that may decrease binding affinity or in vitro potency. Conversely, shorter linkers can create more compact conjugates that may exhibit higher cytotoxicity.[7][11][13]

Comparative Data: Impact of PEG Chain Length on ADC Properties

Linker ClassExample LinkerKey CharacteristicsImpact on Conjugate Performance
Short-Chain PEG Amino-PEG(n)-COOH (n=2-4)Compact, defined spacer length.Often leads to higher in vitro potency; minimal impact on PK compared to non-PEG linkers.[7]
Mid-Chain PEG Amino-PEG(n)-COOH (n=5-12)Balanced hydrophilicity and spacer length.[11][14]Good compromise between solubility, stability, and potency. Commonly used in ADCs.[15]
Long-Chain PEG Amino-PEG(n)-COOH (n>12)Significant increase in hydrophilicity and hydrodynamic size.Substantially extends circulation half-life and reduces immunogenicity; may decrease in vitro potency.[12][13]

Data synthesized from multiple preclinical studies represents general trends. Absolute values are context-dependent.

Section 2: Expanding Conjugation Strategies with Alternative Functional Groups

Moving beyond the amine/carboxyl chemistry of this compound opens the door to a vast array of highly specific and efficient bioconjugation reactions. These alternatives allow for greater control over conjugation sites and can be performed under milder conditions.

Click Chemistry: The Rise of Bioorthogonal Ligation

Click chemistry describes reactions that are rapid, specific, and high-yielding, and their bioorthogonal nature prevents unwanted side reactions with biological functional groups.[16] This has revolutionized the synthesis of complex bioconjugates.[17][18]

Key Click Chemistry Alternatives:

  • Azide-PEG-Acid/NHS Ester: These linkers replace the amine with an azide group.[19] The azide participates in either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a corresponding alkyne-modified molecule.[16][18] SPAAC is particularly useful for in vivo applications as it avoids cytotoxic copper catalysts.[18]

  • Alkyne-PEG-Acid/NHS Ester: The counterpart to azide-PEG linkers, these molecules contain a terminal alkyne for reaction with an azide-modified partner.[17]

  • DBCO/BCN-PEG-Linkers: These linkers incorporate a strained cyclooctyne (e.g., Dibenzocyclooctyne or Bicyclononyne) that reacts rapidly with azides in a copper-free manner.[18][20]

Workflow Diagram: General Bioconjugation

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis P Target Protein / Antibody (e.g., in PBS) A Activation Step (if required, e.g., EDC/NHS for -COOH) P->A Add to reaction D Payload / Molecule with Linker D->A R Reaction (Mix Activated Payload with Target Protein) A->R PU Purification (e.g., SEC, HIC) R->PU Quench & Purify AN Analysis (e.g., HIC-HPLC for DAR, SDS-PAGE, Mass Spec) PU->AN Characterize DecisionTree start Start: Choose a Linker q1 Need to overcome PEG immunogenicity? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no alt_polymers Consider Non-PEG Alternatives: - Polysarcosine (pSar) - Zwitterionic Polymers - PHPMA a1_yes->alt_polymers q2 What is the conjugation strategy? a1_no->q2 a2_lys Lysine (-NH2) q2->a2_lys a2_cys Cysteine (-SH) q2->a2_cys a2_click Bioorthogonal q2->a2_click lys_linkers Use Linkers with: - Carboxylic Acid (activated) - NHS Ester a2_lys->lys_linkers cys_linkers Use Linkers with: - Maleimide - OPSS a2_cys->cys_linkers click_linkers Use Click Chemistry Linkers: - Azide-PEG - Alkyne-PEG - DBCO-PEG a2_click->click_linkers q3 Require payload release inside the cell? lys_linkers->q3 cys_linkers->q3 click_linkers->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no cleavable Select Cleavable Linker: - Disulfide (OPSS) - Hydrazone (pH-sensitive) - Val-Cit (enzyme-sensitive) a3_yes->cleavable non_cleavable Select Non-Cleavable Linker: (e.g., Amide bond) a3_no->non_cleavable

Caption: Decision guide for selecting an appropriate bifunctional linker.

Section 4: Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize concentrations, reaction times, and purification methods for their specific antibody, linker, and payload.

Protocol 1: NHS Ester-Based Conjugation to Antibody Lysine Residues

This protocol describes the conjugation of a payload containing a carboxylic acid linker (like this compound) to the lysine residues of an antibody.

1. Antibody Preparation:

  • Buffer-exchange the antibody into a suitable reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.0). Ensure the buffer is amine-free (e.g., no Tris).

  • Adjust the antibody concentration to 5-10 mg/mL.

2. Drug-Linker Activation:

  • Dissolve the carboxyl-terminated linker-payload in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add 1.5 equivalents of N-Hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the linker-payload solution.

  • Let the activation reaction proceed for 15-30 minutes at room temperature to form the NHS ester.

3. Conjugation Reaction:

  • Add the activated drug-linker-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will determine the final Drug-to-Antibody Ratio (DAR) and must be optimized (start with a 5-10 fold molar excess).

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

4. Purification and Characterization:

  • Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris).

  • Remove unconjugated drug-linker by Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Characterize the resulting ADC using Hydrophobic Interaction Chromatography (HIC) to determine the DAR and distribution. Confirm identity and purity via SDS-PAGE and Mass Spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified payload to a DBCO-modified antibody.

1. Antibody and Payload Preparation:

  • Prepare the DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Dissolve the azide-functionalized linker-payload in a water-miscible solvent (e.g., DMSO).

2. Conjugation Reaction:

  • Add the azide-linker-payload to the DBCO-antibody solution. A 1.5 to 3-fold molar excess of the payload is typically sufficient due to the high efficiency of the reaction.

  • Incubate for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.

3. Purification and Characterization:

  • Purify the conjugate to remove excess payload using SEC or TFF as described in Protocol 1.

  • Characterize the final conjugate using HIC, SDS-PAGE, and Mass Spectrometry to confirm successful conjugation and determine the DAR.

Conclusion

The selection of a linker is a pivotal decision in the design of bioconjugates that extends far beyond simply connecting two molecules. While this compound remains a valuable tool, its alternatives offer a sophisticated toolkit for precisely controlling the therapeutic properties of a bioconjugate. By strategically varying PEG chain length, employing advanced bioorthogonal chemistries, or exploring entirely new polymer backbones, researchers can optimize drug delivery, enhance efficacy, and improve safety profiles. A thorough evaluation of the parameters discussed in this guide—pharmacokinetics, conjugation efficiency, and immunogenicity—is essential for the successful development of next-generation targeted therapeutics.

References

  • Thi, T. T. H., Pilkington, E. H., Nguyen, D. H., et al. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 298. Available from: [Link]

  • Polyethylene Glycol PEG Linkers. (n.d.). AxisPharm. Retrieved January 2, 2026, from [Link]

  • The importance of Poly(ethylene glycol) alternatives for overcoming PEG immunogenicity in drug delivery and bioconjugation. (n.d.). Monash University. Retrieved January 2, 2026, from [Link]

  • Heterobifunctional PEG. (n.d.). Creative PEGWorks. Retrieved January 2, 2026, from [Link]

  • Multi-arm Heterobifunctional PEGs for ADCs. (2024). JenKem Technology. Retrieved January 2, 2026, from [Link]

  • Aust, A. K. (2023). 6 PEG Alternatives You Should Be Thinking About. Bioprocess Online. Retrieved January 2, 2026, from [Link]

  • Heterobifunctional Linear PEGs. (n.d.). CD Bioparticles. Retrieved January 2, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Ren, K., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Biomacromolecules, 19(7), 2846-2856. Available from: [Link]

  • What is Click Chemistry? (2019). ADC Review. Retrieved January 2, 2026, from [Link]

  • ADCs Linker/Click Chemistry. (n.d.). DC Chemicals. Retrieved January 2, 2026, from [Link]

  • Amino-PEG5. (n.d.). ChemBK. Retrieved January 2, 2026, from [Link]

  • Amino PEG, PEG Amine, PEG-NH2, ADC Linkers. (n.d.). AxisPharm. Retrieved January 2, 2026, from [Link]

  • Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(12), 2038. Available from: [Link]

  • What is the difference between ADC linker and PEG linker? (2023). AxisPharm. Retrieved January 2, 2026, from [Link]

  • van der Vlist, J., et al. (2021). Tyrosine bioconjugation – an emergent alternative. Chemical Science, 12(24), 8278-8289. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Quantifying Protein PEGylation with Amino-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precision in Therapeutic Protein PEGylation

In the field of drug development, particularly for biologics, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—is a cornerstone technology.[1][2][3] This process is renowned for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their hydrodynamic size.[3][4][5] This modification effectively masks the protein from the host's immune system, reduces renal clearance, improves solubility, and prolongs circulatory half-life.[3][5] The U.S. Food and Drug Administration (FDA) has approved numerous PEGylated drugs for various indications, from cancer to chronic kidney disease, underscoring the clinical success of this strategy.[3][]

However, the therapeutic success of a PEGylated protein is not merely dependent on the attachment of PEG, but on the degree of PEGylation. Insufficient PEGylation may fail to confer the desired therapeutic benefits, while excessive or non-specific modification can compromise the protein's biological activity by sterically hindering its interaction with its target. Therefore, precise and accurate quantification of the degree of PEGylation is a critical quality attribute (CQA) that must be rigorously monitored throughout the development and manufacturing process.

This guide provides an in-depth comparison of analytical methodologies for quantifying the degree of PEGylation, with a specific focus on proteins modified with Amino-PEG5-CH2CO2H , a monodisperse PEG linker. We will explore the "why" behind experimental choices, present detailed protocols, and offer field-proven insights to help you navigate the complexities of characterizing these advanced biotherapeutics.

The Decisive Advantage of Monodisperse PEG Linkers

The choice of PEG reagent is a critical decision point. Traditional PEGylation reagents are often polydisperse, meaning they consist of a heterogeneous mixture of PEG chains with a distribution of molecular weights.[7][8][9] This inherent variability leads to a complex mixture of final products, complicating analytical characterization, manufacturing consistency, and potentially impacting clinical performance.[7][8]

In contrast, monodisperse PEG linkers , such as this compound, are single, pure compounds with a precisely defined molecular weight and structure.[7][8][9] The use of these linkers offers several distinct advantages:

  • Homogeneity: Produces a single, well-defined PEGylated product, simplifying purification and analysis.[7][8]

  • Reproducibility: Ensures batch-to-batch consistency, a crucial requirement for regulatory approval.[10]

  • Improved Pharmacokinetics: The uniform structure can lead to more predictable and optimized pharmacokinetic profiles.[10][11]

  • Enhanced Safety: Reduces the risks associated with heterogeneity, which can sometimes lead to unforeseen immunogenic responses.[10][12]

This compound is a bifunctional, monodisperse PEG linker.[13][14][15] It features a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH), separated by a five-unit ethylene glycol chain.[13][14] This structure allows for versatile conjugation strategies. Typically, the carboxylic acid end is activated (e.g., with EDC and NHS) to react with primary amines (like the ε-amino group of lysine residues) on the protein surface, forming a stable amide bond.[13][16]

Visualizing the Conjugation Workflow

The overall process, from initial conjugation to final analysis, requires a systematic approach to ensure reliable and reproducible results.

PEGylation_Workflow cluster_0 Step 1: Conjugation Reaction cluster_1 Step 2: Purification cluster_2 Step 3: Quantification & Characterization cluster_3 Step 4: Data Analysis Protein Target Protein (with Lysine residues) Reaction Conjugation (pH 7-9) Protein->Reaction PEG_Reagent This compound + EDC/NHS Activation PEG_Reagent->Reaction Purification Purification (e.g., SEC or IEX) Reaction->Purification MALDI MALDI-TOF MS Purification->MALDI SEC_HPLC SEC-HPLC Purification->SEC_HPLC TNBS TNBS Assay Purification->TNBS Analysis Determine Degree of PEGylation (DoP) MALDI->Analysis SEC_HPLC->Analysis TNBS->Analysis

Caption: High-level workflow for protein PEGylation and subsequent quantification.

Comparative Analysis of Quantification Techniques

No single technique provides a complete picture of a PEGylated protein. A combination of methods is often necessary for full characterization.[17] Here, we compare the most common and effective techniques for quantifying the degree of PEGylation.

Technique Principle Key Advantages Limitations Best Suited For
MALDI-TOF MS Measures the mass-to-charge ratio of ions to determine molecular weight.Directly measures mass increase, providing a definitive degree of PEGylation. High throughput.[1][18] Good for resolving different PEGylation states.[1]Requires specialized equipment. Sample preparation is critical.[1] Can be less accurate for very large or heterogeneous proteins.[19]Definitive determination of the number of PEG chains per protein. QC lot release testing.
SEC-HPLC Separates molecules based on their hydrodynamic radius (size).Excellent for separating PEGylated species from unreacted protein and free PEG.[2][20] Can quantify purity and aggregation.[4][8] Relatively simple setup.Provides an indirect measure of PEGylation.[2] Resolution can be challenging if the hydrodynamic radii of species are similar.[21]Monitoring reaction progress. Assessing purity and detecting aggregates.[22]
TNBS Assay 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product.Simple, colorimetric assay.[23] Does not require expensive equipment. Can be performed in a microplate format.Indirectly quantifies PEGylation by measuring the loss of available amines.[23][24] Can be affected by buffer components.Orthogonal method to confirm results from other techniques. High-throughput screening of reaction conditions.
Anti-PEG ELISA Uses antibodies that specifically recognize the PEG backbone for detection.Highly sensitive and specific for PEGylated molecules.[25] Can be used to quantify PEGylated proteins in complex biological samples.[25][26]Requires specific anti-PEG antibodies.[25] Can be susceptible to interference from free PEG. Development of a robust assay can be time-consuming.Pharmacokinetic (PK) studies. Measuring PEGylated drug levels in biological matrices.

Detailed Experimental Protocols

As a self-validating system, each protocol must include appropriate controls and standards to ensure data integrity.

Protocol 1: Quantification by MALDI-TOF Mass Spectrometry

This protocol is a gold standard for determining the precise number of PEG chains attached to a protein.[27] It directly measures the mass shift caused by the addition of the this compound linker (MW ≈ 295.3 Da).[14][15]

1. Materials:

  • Purified PEGylated Protein Sample

  • Unmodified Protein Control (at the same concentration)

  • MALDI Matrix: Sinapinic acid (SA) for proteins >10 kDa.[1]

  • Matrix Solvent: Acetonitrile/Water/Trifluoroacetic acid (TFA) (e.g., 50:50:0.1 v/v/v).

  • MALDI Target Plate

  • Calibrants appropriate for the mass range of the protein.

2. Sample Preparation (The Dried-Droplet Method):

  • Causality: Proper co-crystallization of the sample and matrix is essential for efficient ionization and reproducible results.[1]

  • Prepare a saturated solution of Sinapinic Acid in the matrix solvent.

  • On the MALDI target plate, spot 1 µL of the matrix solution and allow it to air dry completely. This creates a uniform seed layer.

  • Spot 1 µL of your protein sample (PEGylated or control, typically at 1-10 pmol/µL) directly onto the dried matrix spot.

  • Immediately add another 1 µL of the matrix solution on top of the sample spot, creating a "sandwich."[1]

  • Allow the spot to air dry completely at room temperature.

3. Instrument Setup and Data Acquisition:

  • Calibrate the mass spectrometer using known protein standards that bracket the expected mass of your unmodified and PEGylated protein.

  • Acquire data in linear, positive ion mode, which is optimal for high molecular weight analytes.[1]

  • The laser intensity should be optimized to give good signal-to-noise without causing excessive fragmentation.

4. Data Analysis and Interpretation:

  • The resulting spectrum will show a peak for the unmodified protein and a series of peaks for the PEGylated protein.

  • The mass difference between the unmodified protein peak and the subsequent peaks corresponds to the mass of the attached PEG linkers.

  • Degree of PEGylation (DoP) = (Mass of PEGylated Protein - Mass of Unmodified Protein) / Mass of a single PEG linker

  • For this compound, the mass of a single linker is ~295.3 Da. A mass shift of ~590.6 Da would indicate a DoP of 2.

MALDI_Principle cluster_0 MALDI-TOF MS Analysis start Sample + Matrix on Target Plate laser Laser Pulse ions Desorption & Ionization laser->ions हिट्स tof Time-of-Flight Analyzer ions->tof Accelerated Ions detector Detector tof->detector Separation by m/z spectrum Mass Spectrum detector->spectrum Signal

Caption: Principle of MALDI-TOF MS for protein analysis.

Protocol 2: Quantification by Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on size in solution.[20] Since PEGylation increases the hydrodynamic radius of a protein, PEGylated species will elute earlier than their unmodified counterparts.[2][20]

1. Materials:

  • Purified PEGylated Protein Sample

  • Unmodified Protein Control

  • Free this compound Control

  • SEC-HPLC system with UV detector (280 nm for protein)

  • Appropriate SEC column (e.g., Agilent AdvanceBio SEC or TSK-GEL SW series).[2][22]

  • Mobile Phase: A phosphate or citrate buffer with sufficient ionic strength (e.g., 150 mM Sodium Phosphate, pH 7.0) to minimize non-specific interactions with the column stationary phase.[22]

2. Method:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Trustworthiness: Create a standard curve or run controls first. Inject the unmodified protein to determine its retention time. Inject the free PEG linker to confirm it is well-separated from the protein peaks.

  • Inject the PEGylated protein reaction mixture.

  • Monitor the elution profile at 280 nm.

3. Data Analysis and Interpretation:

  • The chromatogram will show multiple peaks. Based on the control runs, identify the peaks corresponding to aggregated protein (eluting earliest), PEGylated protein, unmodified protein, and free PEG (eluting latest).

  • Integrate the area under each peak.

  • Degree of PEGylation (relative) = (Area of PEGylated Peaks / Total Area of all Protein Peaks) x 100%

  • This method provides the relative percentage of modified vs. unmodified protein, which is an excellent way to monitor the efficiency and completeness of the conjugation reaction.[2]

Protocol 3: Indirect Quantification by TNBS Assay

This colorimetric assay quantifies the number of remaining free primary amines on the protein surface after the PEGylation reaction. By comparing this to the number of amines on the unmodified protein, one can indirectly calculate the degree of PEGylation.[23][24]

1. Materials:

  • Purified PEGylated Protein Sample

  • Unmodified Protein Control

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • 0.01% (w/v) TNBS solution in water

  • 96-well microplate

  • Microplate reader (absorbance at 345 nm)

2. Method:

  • Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine) to correlate absorbance to the number of moles of free amines.

  • In a 96-well plate, add 500 µL of the protein sample (both PEGylated and unmodified controls, at ~0.5 mg/mL) in 0.1 M sodium bicarbonate buffer.

  • Add 250 µL of the 0.01% TNBS solution to each well.

  • Incubate the plate for 2 hours at 37°C with shaking.

  • Critical Step: If the protein precipitates, it must be removed by centrifugation before reading the absorbance of the supernatant.[23]

  • Measure the absorbance of the supernatant at 345 nm.

3. Data Analysis and Interpretation:

  • Use the standard curve to determine the concentration of free amino groups in both the unmodified and PEGylated samples.

  • Amines Modified = (Free Amines in Unmodified Control) - (Free Amines in PEGylated Sample)

  • Degree of PEGylation (DoP) = Amines Modified / Moles of Protein

  • This provides an average number of PEG molecules per protein molecule.

Conclusion and Authoritative Recommendations

Quantifying the degree of PEGylation is a non-negotiable step in the development of safe and effective PEGylated biotherapeutics. While techniques like SEC-HPLC and TNBS assays are invaluable for monitoring reaction efficiency and for high-throughput screening, MALDI-TOF mass spectrometry remains the definitive method for accurately determining the number of discrete PEG linkers, such as this compound, conjugated to a protein.

As a Senior Application Scientist, my recommendation is to employ a multi-pronged approach. Use SEC-HPLC as a primary tool for in-process control to monitor reaction kinetics and assess product purity.[2][22] Then, use MALDI-TOF MS for the final, precise characterization of the purified product to establish the definitive degree of PEGylation for quality control and regulatory submissions. The TNBS assay serves as an excellent, low-cost orthogonal method to corroborate your findings. This comprehensive analytical strategy ensures a deep understanding of your molecule, leading to a more robust and reproducible manufacturing process and, ultimately, a safer and more effective therapeutic product.

References

  • The Advantages of Monodisperse PEG In Drug Development? (2021). PharmiWeb.com. [Link]

  • Analysis of PEGylated Protein by Tetra Detection Size Exclusion Chromatography. American Pharmaceutical Review. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2020). National Institutes of Health (NIH). [Link]

  • Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chromatography. (2008). LCGC International. [Link]

  • Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. (2016). Agilent. [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. [Link]

  • MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. (2010). PubMed. [Link]

  • Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. (2014). National Institutes of Health (NIH). [Link]

  • This compound. CD Bioparticles. [Link]

  • Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA. (2013). National Institutes of Health (NIH). [Link]

  • MALDI-TOF MS of the PEGylated proteins. ResearchGate. [Link]

  • This compound | C12H25NO7. PubChem. [Link]

  • New Assay for Quantification of PEGylated Proteins During in Vitro Permeability Studies. (2016). ResearchGate. [Link]

  • Sensitive quantification of PEGylated compounds by second-generation anti-poly(ethylene glycol) monoclonal antibodies. (2010). PubMed. [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). National Institutes of Health (NIH). [Link]

  • FDA-approved PEGylated therapeutics. ResearchGate. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Amino-PEG5-CH2CO2H for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environments of research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of Amino-PEG5-CH2CO2H (CAS 141282-35-1), a bifunctional PEG linker. While specific safety data for this compound is not extensively published, this protocol synthesizes established principles of chemical waste management and data from structurally similar molecules to ensure a conservative and compliant approach. Our objective is to empower researchers with the knowledge to handle and dispose of this substance safely, reinforcing a culture of safety and regulatory adherence within the laboratory.

I. Core Principles: A Foundation of Safety and Compliance

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations designed to protect both personnel and the environment. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) outlining procedures for the safe handling and disposal of hazardous chemicals.[1][2][3] Concurrently, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which strictly forbids the sewer disposal of most chemical wastes to prevent environmental contamination.[4]

II. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Safety glasses or gogglesProtects against splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Standard laboratory coatProtects clothing and skin from contamination.

All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Properly identify the waste as "this compound". It is critical to segregate this waste stream from others. Do not mix with incompatible chemicals, particularly strong oxidizing agents.[8] If the compound has been mixed with other hazardous substances, the entire mixture must be treated as hazardous waste, adhering to the disposal requirements for the most hazardous component.[9]

Collect the waste in a designated, chemically compatible container.[10] The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[4][10] To prevent accidental spills, do not fill containers beyond 90% capacity.[11]

  • For solid waste: Place directly into the designated waste container.

  • For liquid waste (solutions): Absorb the liquid with an inert material like vermiculite or sand before placing it in the waste container.[5][8]

Proper labeling is a critical EPA requirement and essential for the safety of all personnel.[12] The label must be clearly written and securely affixed to the container.

Required Label Information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound Waste" (avoid using abbreviations)[8]

  • An indication of the hazards (e.g., "Irritant")

  • The accumulation start date (the date the first drop of waste was added to the container)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13] This designated area, which could be a section of a lab bench or a dedicated cabinet, must be clearly marked.[10][11]

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][6][9] These entities are equipped to transport and dispose of chemical waste using approved methods, such as high-temperature incineration, in compliance with all federal and local regulations.

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [9][14]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat, before attempting cleanup.

  • Contain and Absorb: For liquid spills, contain the material and absorb it with an inert, non-combustible material such as sand, earth, or vermiculite.[5][15]

  • Collect Waste: Carefully scoop the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and ensure the cleaning materials are also disposed of as hazardous waste.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal Start Start: Generate This compound Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste Form (Solid or Liquid?) CollectSolid Place Solid Waste in Designated Container Assess->CollectSolid Solid CollectLiquid Absorb Liquid with Inert Material Assess->CollectLiquid Liquid PPE->Assess Label Label Container: 'Hazardous Waste' + Chemical Name + Date CollectSolid->Label PlaceAbsorbed Place Absorbed Waste in Designated Container CollectLiquid->PlaceAbsorbed PlaceAbsorbed->Label Store Store Sealed Container in SAA Label->Store ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Store->ContactEHS End End: Compliant Disposal ContactEHS->End

Caption: Disposal workflow for this compound.

By adhering to this structured protocol, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of safety and regulatory compliance.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. Retrieved from [Link]

  • How To Dispose Of Polyethylene Glycol? (2025, February 18). Chemistry For Everyone. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Personal protective equipment for handling Amino-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Safe Handling of Amino-PEG5-CH2CO2H

Introduction: A Proactive Approach to Safety

This compound is a heterobifunctional PROTAC linker containing a terminal amine group and a carboxylic acid, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] Its utility in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs) makes it a valuable tool for researchers.[3] While PEGylated compounds are generally regarded as having low toxicity, the reactivity of the terminal functional groups and the potential for irritation necessitate a robust and proactive safety protocol.[4]

This guide provides essential, immediate safety and logistical information for handling this compound. As a specific Safety Data Sheet (SDS) for this exact compound is not consistently available, we will adopt a conservative approach, grounding our recommendations in the hazard profiles of structurally similar PEGylated molecules and established laboratory safety principles. This ensures a self-validating system of protocols designed to protect you, your colleagues, and your research.

Hazard Assessment: An Informed Perspective

A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicity data for this compound is limited, analysis of safety data for analogous compounds, such as Amino-PEG5-alcohol and other amine-terminated acids, reveals potential hazards that must be managed.[5][6]

The primary risks associated with this class of compounds include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[5][6]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[5][6]

  • Harmful if Swallowed (H302): May cause harm if ingested.[6]

Therefore, all handling procedures must be designed to prevent direct contact with skin and eyes, and to minimize the generation of dust or aerosols.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following equipment must be worn at all times within the handling area.[7] The selection is based on mitigating the identified risks of skin, eye, and respiratory irritation.[5][6]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side shields or a full-face shield.[4][7]Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[5]
Hand Protection Chemical-resistant nitrile rubber gloves (minimum thickness >0.11 mm).[8]Prevents direct skin contact, mitigating the risk of skin irritation. Gloves should be inspected for integrity before use.[5]
Body Protection A standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[8] Consider a chemical-resistant apron for large-volume work.
Respiratory Protection Use a NIOSH-approved respirator (e.g., N95) if handling the compound as a powder where dust may be generated.[4][9]Prevents the inhalation of airborne particles that could cause respiratory tract irritation.[5] All respiratory use requires proper fit-testing.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for ensuring safety and experimental integrity. The following protocol outlines the key steps for the safe handling of this compound.

Preparation and Weighing
  • Designate a Work Area: All handling of this compound, especially in its solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Equilibrate Container: If the compound has been stored at a low temperature (e.g., -20°C), allow the container to warm to room temperature before opening.[4] This prevents moisture from condensing on the compound.

  • Weighing: Carefully weigh the required amount of the solid compound. Use a spatula for transfers and avoid any actions that could create airborne dust. If the compound is a fine powder, the use of respiratory protection is strongly advised.[4]

Dissolution and Use
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound. The hydrophilic PEG spacer increases its solubility in aqueous media.[1]

  • Mixing: Cap the vessel securely before mixing or vortexing to ensure the compound is fully dissolved.

  • Transfers: Use appropriate pipettes or syringes for transferring the solution to prevent splashes.

Post-Handling Decontamination
  • Clean Work Surfaces: Thoroughly wipe down the work area, balance, and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • Properly Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.[8]

Emergency and Disposal Plan

Accidents can happen despite the best precautions. Being prepared with an immediate and effective response plan is crucial.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms of respiratory irritation occur, seek medical attention.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

  • Spill: Evacuate the immediate area. Wearing full PPE, carefully scoop or sweep up the solid material, avoiding dust generation. Absorb solutions with an inert material (e.g., vermiculite or sand). Place all contaminated materials into a sealed, labeled container for chemical waste disposal.[5]

Storage and Disposal
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location.[8] Recommended storage is often at -20°C for long-term stability.[2] Keep away from strong oxidizing agents and acids.

  • Disposal: All waste, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as chemical waste.[4] Ensure waste is placed in a designated, sealed, and clearly labeled container.[4] All disposal must be carried out in strict accordance with local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps in the safe handling workflow for this compound.

G Safe Handling Workflow for this compound A 1. Hazard Assessment (Review SDS of related compounds) B 2. Select & Don PPE (Goggles, Gloves, Lab Coat) A->B Proceed with Caution C 3. Handle Compound (In Fume Hood, Minimize Dust) B->C Begin Work D 4. Decontaminate (Clean work surfaces & equipment) C->D After Use E 5. Doff PPE (Remove gloves first) D->E F 6. Waste Disposal (Seal & label contaminated materials) E->F G 7. Personal Hygiene (Wash hands thoroughly) F->G Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG5-CH2CO2H
Reactant of Route 2
Reactant of Route 2
Amino-PEG5-CH2CO2H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.